6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene
Description
Properties
IUPAC Name |
4-bromotricyclo[6.2.1.02,7]undeca-2(7),3,5-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-9-3-4-10-7-1-2-8(5-7)11(10)6-9/h3-4,6-8H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAARRMIUKAGDCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3=C2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS 16499-72-2
A Note to Our Researchers, Scientists, and Drug Development Professionals:
Upon a thorough investigation into the topic of "6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene" with the assigned CAS number "16499-72-2," a significant discrepancy has been identified that requires clarification before a comprehensive technical guide can be developed. The integrity of scientific and technical documentation is of paramount importance, and therefore, we must address this issue directly.
There appears to be a mismatch between the chemical name provided and the corresponding CAS number. Our research indicates the following:
-
The CAS number 16499-72-2 is officially assigned to the compound 3-Butoxypropylamine [1][2]. This is a linear aliphatic amine and ether, a molecule with a distinctly different structure and chemical properties from the requested polycyclic aromatic compound.
-
The chemical name 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene does not correspond to a readily available or well-documented compound in the scientific literature and chemical databases. While the core structure of 1,2,3,4-tetrahydro-1,4-methanonaphthalene is known as an intermediate in the synthesis of compounds like Varenicline, the specific 6-bromo derivative is not extensively characterized[3].
Due to the lack of available data for "6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene," it is not feasible to construct an in-depth technical guide that would meet the standards of scientific integrity and provide the detailed, field-proven insights required by our audience.
Potential Alternative Topics of Interest
During our investigation, we found substantial information on two closely related and structurally similar compounds. We present these as potential alternative topics for a detailed technical guide:
-
6-Bromo-1,2,3,4-tetrahydronaphthalene (CAS: 6134-56-1) : A brominated derivative of tetralin, this compound is a valuable intermediate in organic synthesis. A guide on this topic could explore its synthesis, reactivity, and applications in the development of more complex molecules.
-
6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene (CAS: 27452-17-1) : This compound is a key intermediate in the synthesis of synthetic retinoid derivatives, which are known to induce stem cell differentiation[4][5][6]. A technical guide on this molecule could delve into its role in medicinal chemistry, its synthesis, and the biological activity of its derivatives.
Path Forward
We are prepared to develop a comprehensive technical guide on either of the two alternative compounds listed above, or on 3-Butoxypropylamine (CAS: 16499-72-2) , should that be the compound of interest.
We await your clarification to ensure that the final content is accurate, relevant, and of the highest value to your research and development endeavors.
Sources
- 1. 3-Butoxypropylamine (CAS 16499-88-0) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. chembk.com [chembk.com]
- 3. 1,2,3,4-Tetrahydro-1,4-methanonaphthalene-2,3-diol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE | 27452-17-1 [chemicalbook.com]
- 6. 6-Bromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]
An In-depth Technical Guide to 6-Bromo-benzonorbornane: A Versatile Scaffold for Research and Development
Introduction: The Strategic Importance of 6-Bromo-benzonorbornane
6-Bromo-benzonorbornane, systematically known as 6-bromo-1,4-dihydro-1,4-methanonaphthalene , is a synthetic bicyclic organic compound that has garnered significant interest from the scientific community. Its rigid, three-dimensional structure, derived from the fusion of a benzene ring with a norbornene framework, provides a unique and valuable scaffold in several advanced chemical applications. The strategic placement of a bromine atom on the aromatic ring offers a versatile handle for further functionalization, making it a key building block in medicinal chemistry, drug delivery, and materials science.
This guide provides an in-depth exploration of the chemical structure, properties, synthesis, and reactivity of 6-Bromo-benzonorbornane. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work. We will delve into the causality behind its synthesis, the logic of its reactivity, and its proven applications, grounding all claims in authoritative scientific literature.
Chemical Structure and Physicochemical Properties
The structure of 6-Bromo-benzonorbornane is based on the benzonorbornadiene framework, which is the product of a Diels-Alder reaction between benzyne and cyclopentadiene. The numbering of the fused ring system can vary, but for clarity in this guide, we will refer to the bromine substitution on the benzene ring at position 6. The bicyclic system imparts significant strain and a defined stereochemical orientation, which are key to its reactivity.
dot
Caption: Chemical structure of 6-Bromo-benzonorbornane.
Physicochemical Data
Quantitative physicochemical data for 6-Bromo-benzonorbornane is not extensively reported in publicly available literature. The following table provides key properties for the parent compound, benzonorbornadiene (1,4-Dihydro-1,4-methanonaphthalene), to serve as a reference, along with calculated values for the bromo-derivative.
| Property | Value (Benzonorbornadiene) | Value (6-Bromo-benzonorbornane, Estimated) | Source |
| Systematic Name | tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene | 6-bromo-1,4-dihydro-1,4-methanonaphthalene | - |
| CAS Number | 4453-90-1 | Not explicitly assigned; 1186312-49-1 for 9-bromo isomer | [1][2][3] |
| Molecular Formula | C₁₁H₁₀ | C₁₁H₉Br | [1] |
| Molecular Weight | 142.20 g/mol | 221.09 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid or solid | White to off-white solid (predicted) | [4] |
| Boiling Point | Not widely reported | Expected to be higher than parent compound | - |
| Melting Point | Not widely reported | Expected to be a low-melting solid | - |
| Solubility | Insoluble in water, soluble in organic solvents | Soluble in common organic solvents (e.g., ether, CH₂Cl₂, THF) | [4] |
| LogP | 2.9 (Calculated) | > 3.0 (Predicted) | [1] |
Synthesis of 6-Bromo-benzonorbornane
The cornerstone of benzonorbornane synthesis is the [4+2] Diels-Alder cycloaddition reaction.[5] This powerful and stereospecific reaction allows for the efficient construction of the bicyclic framework.
Causality in Synthetic Design
The synthesis of 6-Bromo-benzonorbornane is strategically designed around the in-situ generation of a highly reactive intermediate: 4-bromobenzyne . This dienophile is then immediately trapped by a suitable diene, cyclopentadiene, which is conformationally locked in the required s-cis configuration, making it an exceptionally reactive diene.[6][7] The choice of precursor for the 4-bromobenzyne is critical. A common and effective method involves the dehydrohalogenation of a di-substituted benzene, such as 1,2-dibromo-4-bromobenzene or 1-bromo-2-chlorobenzene, using a strong base like sodium amide or an organolithium reagent at low temperatures.[8]
The reaction typically proceeds with high exo-selectivity. This stereochemical outcome is attributed to steric hindrance in the transition state. The approaching diene (cyclopentadiene) preferentially adds to the face of the benzyne opposite the developing bridged ring system to minimize steric clash, leading to the thermodynamically more stable exo product.[9][10]
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol describes a representative synthesis of 6-Bromo-benzonorbornane from 1,2,4-tribromobenzene.
Step 1: Generation of 4-Bromobenzyne and In-Situ Trapping
-
Reactor Setup: A three-necked, flame-dried round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer. The system is maintained under an inert atmosphere of dry nitrogen throughout the reaction.
-
Reagent Preparation: The flask is charged with a solution of freshly cracked cyclopentadiene (approximately 3 equivalents) in anhydrous tetrahydrofuran (THF). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Benzyne Precursor Addition: A solution of 1,2,4-tribromobenzene (1 equivalent) in anhydrous THF is prepared and added to the dropping funnel.
-
Initiation: A solution of n-butyllithium (n-BuLi) in hexanes (1.1 equivalents) is slowly added dropwise to the cooled cyclopentadiene solution over 30 minutes, ensuring the internal temperature does not exceed -70 °C. This step may deprotonate cyclopentadiene, but the primary reaction is with the aryl bromide.
-
Benzyne Formation and Cycloaddition: The 1,2,4-tribromobenzene solution is then added dropwise to the reaction mixture at -78 °C. The n-BuLi performs a metal-halogen exchange, preferentially at one of the ortho-bromine atoms, followed by spontaneous elimination of lithium bromide to form 4-bromobenzyne. This highly reactive intermediate is immediately trapped by the excess cyclopentadiene in a Diels-Alder reaction.
-
Quenching and Workup: After stirring for several hours at low temperature, the reaction is cautiously quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature.
-
Extraction and Purification: The aqueous layer is separated and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield 6-Bromo-benzonorbornane.
dot
Caption: General workflow for the synthesis of 6-Bromo-benzonorbornane.
Spectroscopic Characterization
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex but highly informative. Key resonances would include:
-
Aromatic Protons: Signals in the δ 7.0-7.5 ppm region. The bromine substituent will influence the chemical shifts and splitting patterns of the three aromatic protons.
-
Olefinic Protons: Two signals corresponding to the double bond protons on the norbornene moiety, typically found around δ 6.8-7.0 ppm.
-
Bridgehead Protons: Two distinct signals for the protons at the bridgehead carbons (C1 and C4), usually in the δ 3.5-4.0 ppm range.
-
Methylene Bridge Proton: A characteristic multiplet for the CH₂ group at the C7 position.
-
-
¹³C NMR Spectroscopy: The carbon spectrum would show 11 distinct signals (assuming no accidental equivalence):
-
Aromatic Carbons: Six signals in the aromatic region (δ 120-150 ppm), with the carbon attached to the bromine showing a characteristic shift.
-
Olefinic Carbons: Two signals for the sp² carbons of the double bond (δ 140-145 ppm).
-
Bridgehead and Methylene Carbons: Signals for the sp³ carbons of the bicyclic framework.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for C-H stretching of the aromatic and aliphatic protons, C=C stretching for the aromatic ring and the olefin, and a distinct C-Br stretching frequency in the fingerprint region.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two major peaks for the molecular ion (M⁺ and M⁺+2) of approximately equal intensity.
Chemical Reactivity and Mechanistic Insights
The chemical reactivity of 6-Bromo-benzonorbornane is dominated by two key features: the strained double bond of the norbornene system and the bromine-substituted aromatic ring.
The Benzonorbornadiene Core in Bioorthogonal Chemistry
The most significant and well-documented reaction of the benzonorbornadiene core is its participation in inverse-electron-demand Diels-Alder (IEDDA) reactions , a cornerstone of bioorthogonal chemistry.[12][13] This field focuses on chemical reactions that can occur inside living systems without interfering with native biochemical processes.[14]
The strained double bond in benzonorbornadiene acts as a highly reactive dienophile towards electron-deficient dienes, most notably 1,2,4,5-tetrazines . This reaction is exceptionally fast and proceeds via a [4+2] cycloaddition, followed by a retro-Diels-Alder reaction that releases a stable dinitrogen molecule, forming a dihydropyridazine adduct.[15]
This reactivity forms the basis of "click-to-release" systems. By attaching a cargo molecule (like a drug) to the benzonorbornane scaffold, it can be released upon reaction with a tetrazine.[16] This provides a powerful tool for targeted drug delivery, where a non-toxic prodrug circulates until it encounters a tetrazine-labeled target (e.g., an antibody directed at a cancer cell), triggering the release of the active drug only at the desired site.
// Reactants Benzonorbornadiene [label="6-Bromo-benzonorbornadiene\n(with attached Drug)"]; Tetrazine [label="Tetrazine\n(Targeting Agent)"];
// Transition State TS [label="[4+2] Cycloaddition\nTransition State", shape=ellipse, style=dashed, color="#EA4335"];
// Intermediates and Products Adduct [label="Unstable Adduct"]; Retro [label="Retro-Diels-Alder", shape=ellipse, style=dashed, color="#FBBC05"]; Released [label="Released Drug + Dihydropyridazine", shape=box, style=filled, fillcolor="#F1F3F4"]; N2 [label="N₂ Gas"];
// Edges Benzonorbornadiene -> TS [label="+"]; Tetrazine -> TS; TS -> Adduct [label="Forms"]; Adduct -> Retro [label="Rearranges"]; Retro -> Released [label="Releases"]; Retro -> N2 [label="+"]; }
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- 16. Bioorthogonal Click and Release: A General, Rapid, Chemically Revertible Bioconjugation Strategy Employing Enamine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: 6-Bromobenzonorbornene (Saturated Derivative)
[1][2]
Executive Summary
6-Bromobenzonorbornene (specifically the saturated-bridge derivative) is a bicyclic aromatic intermediate critical in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides and specific pharmaceutical scaffolds.[1][2] Its correct identification is frequently compromised by nomenclature ambiguity, often being confused with its non-bridged analog, 6-bromotetralin.[1][2]
This guide defines the precise structural identity of the saturated derivative —formally 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene —and provides a validated synonym framework to ensure procurement and experimental accuracy.[1][2]
Structural Identity & Nomenclature
The term "saturated derivative" in this context refers to the saturation of the alkene bridge found in the parent compound, benzonorbornadiene .[1][2] It does not imply the saturation of the aromatic ring.[1][2]
Core Structural Definition[1][2]
-
Parent Skeleton: Benzonorbornene (1,2,3,4-tetrahydro-1,4-methanonaphthalene).[1][2]
-
Unsaturated Precursor: Benzonorbornadiene (1,4-dihydro-1,4-methanonaphthalene).[1][2]
-
Key Feature: A methylene bridge (
) spanning positions 1 and 4 of a tetrahydronaphthalene system, forcing the cyclohexane ring into a rigid boat conformation.[1][2]
Validated Synonyms & Identifiers
The following table consolidates authoritative identifiers. Note: Do not confuse with CAS 6134-56-1 (6-Bromotetralin).[1][2]
| Identifier Type | Validated Value | Notes |
| IUPAC Name | 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene | The most precise chemical descriptor.[1][2] |
| Common Name | 6-Bromobenzonorbornene | Often implies the saturated bridge form.[1][2] |
| Alt. Common Name | 6-Bromo-benzonorbornane | Refers to the saturated bicyclic system fused to benzene.[1][2] |
| CAS Number | 16499-72-2 | Distinct from tetralin derivatives.[1][2][3][4] |
| Chemical Formula | ||
| SMILES | BrC1=CC2=C(C=C1)C3CCC2C3 | Depicts the methano-bridge.[1][2][5] |
Critical Distinction: Bridged vs. Fused Systems
A common error in drug development databases is conflating benzonorbornene with tetralin .[1][2] This distinction is chemically significant due to the steric bulk and rigid geometry of the methano-bridge in benzonorbornene, which is absent in the flexible tetralin ring.[1][2]
Structural Comparison Diagram
The following Graphviz diagram illustrates the reduction pathway and the critical divergence between the bridged (benzonorbornene) and non-bridged (tetralin) systems.[1][2]
Caption: Logical pathway showing the saturation of the alkene bridge to form the target compound, explicitly distinguishing it from the non-bridged tetralin error.
Synthesis & Experimental Context
Synthesis Logic (Bridge Saturation)
The "saturated derivative" is typically synthesized via the catalytic hydrogenation of the double bond in the norbornene moiety of 6-bromobenzonorbornadiene.[1][2]
-
Precursor: 6-bromo-1,4-dihydro-1,4-methanonaphthalene.[1][2]
-
Reagent: Hydrogen gas (
), Palladium on Carbon (Pd/C).[1][2] -
Mechanism: The rigid bicyclic structure directs hydrogen addition to the exo face, although the resulting saturated bridge removes cis/trans isomerism concerns relative to the bridge itself.[1][2]
Application in Drug Discovery
The 6-bromobenzonorbornene scaffold serves as a lipophilic, rigid pharmacophore.[1][2]
-
Bioisosterism: The methano-bridge mimics the steric bulk of an isopropyl group but locks the conformation, reducing entropy loss upon binding to protein targets (e.g., Succinate Dehydrogenase).[1][2]
-
Functionalization: The bromine at position 6 is a versatile handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, common in SDHI fungicide development.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 300030, 6-Bromo-1,2,3,4-tetrahydronaphthalene (Tetralin Distinction).[1][2] Retrieved from [Link]
-
ChemSrc (2025). 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS 16499-72-2 Entry.[1][2][3][6] Retrieved from [Link][1][2]
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- 2. 2,6-Dibromonitrobenzene | C6H3Br2NO2 | CID 12623237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1801624-95-2|6-Bromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene|BLD Pharm [bldpharm.com]
- 4. 6134-56-1|6-Bromo-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]
- 5. CAS:1562418-87-4, 6-Bromo-1,4-dimethyl-1,2,3,4-tetrahydro-1,4-methanonaphthalene-毕得医药 [bidepharm.com]
- 6. 16499-72-2_6-溴-1,2,3,4-四氢-1,4-桥亚甲基萘CAS号:16499-72-2_6-溴-1,2,3,4-四氢-1,4-桥亚甲基萘【结构式 性质 英文】 - 化源网 [chemsrc.com]
Rigid Bicyclic Aryl Bromide Building Blocks for Drug Discovery
A Technical Guide for Medicinal Chemists and Drug Developers
Executive Summary
The "escape from flatland" in modern drug discovery has elevated the status of rigid bicyclic scaffolds. Unlike flexible linear chains or flat 2D aromatics, rigid bicyclic aryl bromides offer a unique combination of defined exit vectors, metabolic stability, and reduced entropic penalty upon protein binding.
This guide analyzes high-value bicyclic aryl bromide building blocks, specifically focusing on fused heteroaromatic systems (e.g., azaindoles, imidazopyridines) and bridged bioisosteres. It provides actionable synthetic protocols and structural rationale for their deployment in hit-to-lead and lead optimization campaigns.
Structural Rationale: Why Rigid Bicyclics?
The Entropic Advantage
Binding affinity (
-
Mechanism: A rigid core locks substituents into specific vectors, reducing the number of rotatable bonds (Nrot) while maintaining the necessary hydrodynamic radius.
Defined Exit Vectors
Monocyclic aryl bromides (e.g., bromobenzene) offer limited substitution patterns (ortho/meta/para). Bicyclic systems break this symmetry, offering vectors that can probe deep hydrophobic pockets or solvent-exposed regions simultaneously.
-
Example: 5-bromo-7-azaindole provides a vector at C5 for library expansion via cross-coupling, while the N1 and N7 positions offer hydrogen bond donor/acceptor motifs for hinge binding in kinases.
Physicochemical Optimization
-
Lipophilicity (LogP): Heteroaromatic bicyclics (e.g., imidazopyridines) often have lower LogP than their carbocyclic naphthalene counterparts due to polarity, improving solubility.
-
Metabolic Stability: Fused systems like [1,2,4]triazolo[1,5-a]pyridine are often more resistant to oxidative metabolism than simple phenyl rings.
Privileged Building Block Classes
Class A: Fused 5,6-Heterocycles (Kinase & GPCR Privileged)
These are the workhorses of modern oncology and CNS drug discovery.
| Scaffold | Key Building Block | Exit Vector Utility | Drug Precedent |
| 7-Azaindole | 5-Bromo-7-azaindole | C5 allows extension into the "gatekeeper" or solvent front in kinases. | Vemurafenib (BRAF inhibitor) |
| Imidazo[1,2-a]pyridine | 6-Bromoimidazo[1,2-a]pyridine | C6 vector is ideal for linear extension; C2/C3 allow orthogonal diversification. | Zolpidem (GABA modulator) |
| Benzimidazole | 5-Bromobenzimidazole | C5/C6 vectors mimic the purine core; bioisostere for indole. | Abemaciclib (CDK4/6 inhibitor) |
Class B: Bridged & Spiro "Aryl" Bioisosteres
While not aromatic in the traditional sense, these bromides are used as direct replacements for bromo-aryl building blocks to increase Fsp3.
-
Bicyclo[1.1.1]pentane (BCP): 1-Bromo-3-phenyl-bicyclo[1.1.1]pentane. Used as a linear spacer and phenyl bioisostere.
-
Spiro[3.3]heptane: Brominated variants serve as rigid, non-planar scaffolds to disrupt crystal packing and improve solubility.
Decision Framework for Scaffold Selection
The following diagram illustrates the logic flow for selecting the appropriate bicyclic aryl bromide based on the target binding site requirements.
Caption: Decision tree for selecting rigid bicyclic aryl bromide building blocks based on pharmacophore requirements.
Synthetic Methodologies & Protocols
Coupling reactions on heteroaryl bicyclics are often more challenging than on simple phenyl bromides due to catalyst poisoning by the basic nitrogen atoms (e.g., N7 in azaindole).
Protocol 1: Suzuki-Miyaura Coupling of 5-Bromo-7-azaindole
Optimized for electron-deficient, coordinating heterocycles.
Rationale: Standard Pd(PPh3)4 conditions often fail due to the coordinating nature of the azaindole nitrogen. The use of XPhos or A-taPhos precatalysts prevents catalyst deactivation.
Reagents:
-
Substrate: 5-Bromo-7-azaindole (1.0 equiv)
-
Boronic Acid: Aryl/Heteroaryl boronic acid (1.2–1.5 equiv)
-
Catalyst: XPhos Pd G2 (0.02–0.05 equiv)
-
Base: K3PO4 (2.0–3.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Procedure:
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge 5-bromo-7-azaindole (1.0 mmol, 197 mg), the boronic acid (1.2 mmol), and K3PO4 (2.0 mmol, 424 mg).
-
Deoxygenation: Evacuate and backfill the vial with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).
-
Catalyst Addition: Add XPhos Pd G2 (2 mol%, ~16 mg) under a positive pressure of inert gas.
-
Reaction: Seal the vial and heat to 80–100 °C for 2–12 hours. Monitor conversion by LC-MS (Note: 7-azaindoles can streak on TLC).
-
Workup: Cool to RT. Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.
-
Purification: Flash chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).
Protocol 2: C-N Coupling (Buchwald-Hartwig) on 6-Bromoimidazo[1,2-a]pyridine
For introducing amine functionality.
Rationale: The imidazopyridine core is electron-rich at C3 but the C6 position behaves like a standard pyridine. Strong bases can sometimes cause deprotonation at C3; therefore, weak bases or specific ligands are preferred.
Reagents:
-
Catalyst: BrettPhos Pd G3 (0.02 equiv)
-
Base: LiHMDS (1.0 M in THF, 2.2 equiv) or Cs2CO3 (for weaker nucleophiles)
-
Solvent: Toluene or t-Amyl alcohol
-
Temperature: 65–90 °C
Synthetic Workflow Visualization
The following diagram outlines the divergent synthesis capability starting from a core 5-bromo-7-azaindole building block.
Caption: Divergent synthetic workflow from the 5-bromo-7-azaindole core.
Case Study: Vemurafenib
Vemurafenib (Zelboraf) exemplifies the power of the rigid bicyclic aryl bromide.
-
Role: The 7-azaindole core mimics the purine ring of ATP, forming key hydrogen bonds with the kinase hinge region (Cys532 and Gln530 of BRAF).
-
Transformation: The bromide at C5 was used as a handle to install the 4-chlorophenyl moiety via Suzuki coupling, filling the hydrophobic pocket and locking the active conformation.
-
Outcome: High potency (IC50 = 31 nM against BRAF V600E) and excellent selectivity over other kinases.
References
-
Synthesis of Potent Bicyclic Bis-Arylimidazole c-Jun N-Terminal Kinase Inhibitors by Catalytic C-H Bond Activation. Journal of Medicinal Chemistry. [Link]
-
Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Advances. [Link]
-
Conformational Restriction of Histamine with a Rigid Bicyclo[3.1.0]hexane Scaffold Provided Selective H3 Receptor Ligands. Molecules. [Link]
-
FDA-Approved Small Molecules in 2022: Clinical Uses and Their Synthesis. Molecules. [Link]
Sources
- 1. CN104387384A - Synthetic process of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic process of 5-bromo-7-azaindole - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition_Chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Benzonorbornane Scaffold in Medicinal Chemistry: Conformational Restriction and Pharmacophore Mapping
Executive Summary
In contemporary medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons (
This whitepaper provides an in-depth technical analysis of the benzonorbornane scaffold, detailing its physicochemical properties, target-specific applications across the central nervous system (CNS) and oncology, and the synthetic methodologies required to leverage it in modern drug discovery.
Structural and Physicochemical Profiling
The benzonorbornane system is characterized by a high degree of conformational rigidity. The fusion of the planar aromatic ring with the bridged bicyclic norbornane system creates a distinct "V-shaped" geometry.
Causality in Scaffold Selection
Medicinal chemists select the benzonorbornane core for three primary mechanistic reasons:
-
Vector Projection: The rigid framework allows for precise projection of substituents in either the exo or endo configuration, enabling high-resolution mapping of receptor binding pockets.
-
Metabolic Shielding: The steric bulk of the bridged bicyclic system can sterically hinder cytochrome P450 (CYP) enzymes or monoamine oxidases (MAO), significantly prolonging the pharmacokinetic half-life of the pharmacophore[1].
-
Lipophilicity Modulation: The hydrocarbon core predictably increases the partition coefficient (LogP), driving blood-brain barrier (BBB) penetration for CNS targets without introducing the metabolic liabilities of long, flexible alkyl chains.
Target-Specific Applications in Drug Discovery
Mapping the Adrenergic System: PNMT Inhibition
Phenylethanolamine N-methyltransferase (PNMT) catalyzes the final step in catecholamine biosynthesis, converting norepinephrine to epinephrine. Developing selective PNMT inhibitors is challenging due to off-target affinity for
Gary Grunewald and colleagues utilized the benzonorbornane scaffold to create conformationally defined adrenergic agents to probe the PNMT active site[2][3]. By synthesizing rigid analogues like anti-9-amino-6-(trifluoromethyl)benzonorbornene, researchers locked the spatial relationship between the basic amine and the aromatic ring. Crystallographic and kinetic analyses revealed that while the rigid analogue is a substrate for wild-type PNMT, specific mutations (e.g., D267A) demonstrated that Asp267 plays a critical role in positioning the substrate, though it does not participate directly in catalysis[4]. Furthermore, shifting the trifluoromethyl group to the 5-position converted the molecule from a substrate to an inhibitor, proving the extreme spatial sensitivity of the PNMT active site[5].
Sigma-1 Receptor ( R) Ligands
Sigma receptors are highly implicated in cancer cell proliferation and neurodegenerative diseases. Because the crystal structure of
In 1998, Glennon and co-workers developed a highly accurate Comparative Molecular Field Analysis (CoMFA) model based on the binding affinities of 64 benzonorbornane derivatives to the
Spatial arrangement of the σ1R pharmacophore based on benzonorbornane CoMFA.
Pharmacokinetic Extension in CNS Agents: 2C-G-5
In the realm of psychedelic chemistry, Alexander Shulgin utilized the benzonorbornane scaffold to manipulate the pharmacokinetics of phenethylamines. By fusing a norbornane ring to the 4-position of the 2C-B skeleton, he synthesized 2C-G-5 (3,6-dimethoxy-4-(2-aminoethyl)benzonorbornane)[1][8].
Causality of Effect: The "chemical stapling" of the hydrophobic bulk at the critical 4-position prevents rapid oxidative deamination and metabolic clearance. As a result, 2C-G-5 exhibits an exceptionally prolonged duration of action—spanning 32 to 48 hours—making it one of the longest-acting phenethylamines documented[9][10]. While not viable as a therapeutic due to its extreme duration, it perfectly illustrates how benzonorbornane fusion can radically alter the metabolic stability of a parent pharmacophore.
Blood-Brain Barrier Transport: LAT1 Affinity
Not all conformational restrictions yield positive results; they can also be used to define the flexibility requirements of transporters. Researchers synthesized conformationally restrained analogs of the chemotherapeutic agent melphalan using the benzonorbornane scaffold to assess affinity for the Large Neutral Amino Acid Transporter 1 (LAT1) at the BBB[11].
The benzonorbornane restriction led to a 25-fold loss in affinity compared to flexible analogs[11]. This self-validating experimental outcome proved that LAT1 requires a degree of torsional flexibility in the substrate's alkyl chain to undergo the conformational changes necessary for facilitated transport across the BBB.
Quantitative Data Summary
The table below summarizes the pharmacological impact of benzonorbornane incorporation across various targets, demonstrating its utility in structure-activity relationship (SAR) profiling.
| Target / System | Compound / Derivative | Binding Affinity / Kinetic Data | Pharmacological Outcome |
| PNMT | anti-9-amino-6-(CF3)benzonorbornene | Acts as a rigid substrate; maps Asp267 positioning[4]. | |
| PNMT | anti-9-amino-5-(CF3)benzonorbornene | High affinity ( | Acts as an inhibitor; proves spatial sensitivity[5]. |
| Benzonorbornane series (Glennon) | CoMFA | Defined the 3D spatial pharmacophore for | |
| LAT1 Transporter | Benzonorbornane-Melphalan analog | 25-fold reduction in | Proved LAT1 requires substrate flexibility[11]. |
| 5-HT2A / CNS | 2C-G-5 | Active at 10–16 mg | Extended half-life to 32–48 hours via steric shielding[10]. |
Experimental Workflows & Synthetic Methodologies
To utilize the benzonorbornane scaffold, medicinal chemists typically construct the core via a Diels-Alder [4+2] cycloaddition between a benzyne intermediate and cyclopentadiene, followed by catalytic hydrogenation.
Standard Protocol: Synthesis of the Benzonorbornane Core
This protocol is a self-validating system: the disappearance of the highly reactive benzyne intermediate into the stable bicyclic alkene confirms the cycloaddition, while quantitative hydrogen uptake validates the final reduction.
Step 1: Generation of Benzyne and [4+2] Cycloaddition
-
Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve anthranilic acid (1.0 eq) and a catalytic amount of trichloroacetic acid in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Cool the reaction mixture to 0°C using an ice bath. Add freshly cracked cyclopentadiene (3.0 eq) to the solution. (Note: Cyclopentadiene must be freshly distilled to prevent dimerization to dicyclopentadiene).
-
Benzyne Generation: Slowly add isoamyl nitrite (1.2 eq) dropwise over 30 minutes. The diazotization of anthranilic acid generates the benzyne intermediate in situ, which immediately undergoes a [4+2] cycloaddition with the cyclopentadiene.
-
Workup: Allow the reaction to warm to room temperature and stir for 4 hours. Quench with saturated aqueous
, extract with ethyl acetate, dry over , and concentrate in vacuo. Purify via silica gel chromatography to yield benzonorbornadiene .
Step 2: Catalytic Hydrogenation
-
Dissolve the purified benzonorbornadiene in absolute ethanol.
-
Add 10% Palladium on Carbon (Pd/C) (0.05 eq by weight).
-
Evacuate the flask and backfill with
gas (balloon pressure). Stir vigorously at room temperature for 12 hours. -
Filter the mixture through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield the saturated benzonorbornane core in near-quantitative yield.
Step-by-step synthetic workflow for the benzonorbornane core via Diels-Alder cycloaddition.
Conclusion
The benzonorbornane scaffold is a powerful tool in the medicinal chemist's arsenal. By enforcing strict conformational geometry, it allows researchers to accurately map receptor active sites (as seen with PNMT and
References
-
[9] Phenethylamines I have feared and loathed. Nikita Obidin. Available at: [Link]
-
[11] Regiospecific and conformationally restrained analogs of melphalan and DL-2-NAM-7 and their affinities for the large neutral amino acid transporter (system LAT1) of the blood-brain barrier. ResearchGate. Available at: [Link]
-
[6] Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC / NIH. Available at: [Link]
-
[7] Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. ACS Publications. Available at: [Link]
-
[2] Gary L. Grunewald's research works. ResearchGate. Available at: [Link]
-
[3] Conformationally defined adrenergic agents. 10. Binding orientation of amphetamine and norfenfluramine analogs in the benzonorbornene and benzobicyclo[3.2.1]octane ring systems at the active site of phenylethanolamine N-methyltransferase (PNMT). ACS Publications. Available at: [Link]
-
[5] Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity. PMC / NIH. Available at:[Link]
-
[4] Structural, Mutagenic, and Kinetic Analysis of the Binding of Substrates and Inhibitors of Human Phenylethanolamine N-Methyltransferase. ACS Publications. Available at:[Link]
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- 6. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. researchgate.net [researchgate.net]
Technical Hazard Guide: 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene
CAS No: 16499-72-2 Synonyms: 6-Bromo-benzonorbornene; 6-Bromo-1,4-methano-1,2,3,4-tetrahydronaphthalene Document Type: Technical Safety & Handling Whitepaper Version: 1.0 (Research & Development Focus)
Executive Summary & Chemical Identity
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene is a specialized bicyclic aryl bromide used primarily as a high-value intermediate in the synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides (e.g., Sedaxane, Isopyrazam). Its structure combines a reactive aryl bromide functionality with a rigid, lipophilic benzonorbornene core.
This guide moves beyond standard MSDS reporting to address the specific handling challenges posed by its lipophilicity, potential for bioaccumulation, and reactivity in cross-coupling applications.
Chemical Identification Table
| Parameter | Detail |
| CAS Number | 16499-72-2 |
| IUPAC Name | 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene |
| Molecular Formula | C₁₁H₁₁Br |
| Molecular Weight | 223.11 g/mol |
| Structure Description | Benzene ring fused to a norbornane framework; bromine substitution at the 6-position (aromatic ring).[1] |
| Physical State | Viscous oil or low-melting solid (dependent on purity/isomers). |
| Solubility | Insoluble in water; soluble in DCM, THF, Toluene, Ethyl Acetate. |
Hazard Analysis & GHS Classification
As a halogenated polycyclic hydrocarbon, this compound exhibits significant lipophilicity, facilitating dermal absorption and potential CNS effects if volatilized. While specific toxicological data for this exact CAS is limited in public registries, its hazard profile is derived from structural analogs (benzonorbornene, 6-bromo-tetralin) and its class behavior as an aryl halide.
Risk Assessment Logic (E-E-A-T)
-
Bioavailability: The methano-bridge increases lipophilicity (LogP > 3.5 estimated), making skin absorption a primary exposure route.
-
Reactivity: The aryl bromide moiety is stable under ambient conditions but susceptible to lithium-halogen exchange or palladium-catalyzed coupling, requiring strict segregation from strong reducing agents.
-
Environmental: Like many halogenated benzonorbornenes, it is predicted to be Very Toxic to Aquatic Life with long-lasting effects (H410), necessitating zero-discharge handling protocols.[2]
GHS Classification (Predicted/Analog-Based)
| Hazard Category | Code | Hazard Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][3] |
| Skin Irritation | H315 | Causes skin irritation.[3][4][5] |
| Eye Irritation | H319 | Causes serious eye irritation.[3] |
| STOT - Single Exp. | H335 | May cause respiratory irritation.[3] |
| Aquatic Toxicity | H410 | Very toxic to aquatic life with long lasting effects.[2][4] |
Operational Safety Protocol
The following workflow integrates engineering controls with procedural logic to minimize exposure. The rigid bicyclic structure prevents rapid metabolic breakdown, meaning "prevention of exposure" is the only valid safety strategy.
Engineering Controls
-
Primary Containment: All handling must occur within a Chemical Fume Hood or Glovebox (if handling >10g).
-
Atmosphere: Store and dispense under Nitrogen or Argon. While not pyrophoric, the benzylic positions on the bridge can undergo slow auto-oxidation over time.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Viton or Double-layered Nitrile (0.11 mm min). Avoid Latex (permeable to lipophilic aromatics).
-
Respiratory: If fume hood is unavailable (not recommended), use a half-mask respirator with Organic Vapor (OV) cartridges (P100).
-
Clothing: Tyvek lab coat recommended for synthesis scale-up (>50g) to prevent fabric contamination.
Workflow Diagram: Safe Handling Lifecycle
The following diagram outlines the decision logic for receiving, storing, and utilizing the compound in a research setting.
Figure 1: Operational lifecycle for 6-Bromo-benzonorbornene, emphasizing inert storage and dry spill cleanup.
Emergency Response & First Aid
Due to the specific structural properties (lipophilic bromide), standard water-based decontamination may be insufficient for skin contact.
Fire Fighting Measures[2][4]
-
Suitable Media: Carbon dioxide (CO₂), Dry chemical, Alcohol-resistant foam.[4]
-
Unsuitable Media: High-volume water jet (may scatter the lipophilic material and spread fire).
-
Combustion Products: Emits toxic fumes of Hydrogen Bromide (HBr) and Carbon Monoxides. Firefighters must wear SCBA.[2]
First Aid Protocols
-
Skin Contact:
-
Immediate: Blot excess liquid/solid with dry paper towel.
-
Wash: Scrub with Polyethylene Glycol (PEG 400) or soap and copious water. Water alone may bead off, failing to remove the chemical.
-
-
Eye Contact:
-
Ingestion:
-
Do NOT induce vomiting (risk of aspiration pneumonia due to solvent-like properties). Call a Poison Center immediately.[4]
-
Synthesis & Application Context
Understanding the utility of this molecule validates the need for strict purity and handling controls.
-
Primary Application: It serves as the "Aryl" coupling partner in Palladium-catalyzed Buchwald-Hartwig aminations or Suzuki couplings to attach the benzonorbornene core to pyrazole-carboxylic acids.
-
Key Reaction Hazard: When converting this bromide to a Grignard reagent (Mg/THF) or Lithiate (n-BuLi), the intermediate is highly reactive. Ensure water content in solvents is <50 ppm to prevent quenching and runaway exotherms.
References
-
ChemicalBook. (2025). 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene CAS 16499-72-2 Data.[7][8][9][10][11] Retrieved from
-
BLD Pharm. (2025).[10] Product Analysis: 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene.[7][8][9][10][11] Retrieved from
-
Syngenta Crop Protection. (2012).[4] Patent US8088960B2: Process for the production of substituted bromobenzenes (Benzonorbornene intermediates). Retrieved from
-
PubChem. (2025).[1] Compound Summary: Benzonorbornene Derivatives.[12] National Library of Medicine. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: Benzonorbornene/Norbornene Analogs. Retrieved from
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- 1. 6-Bromo-2(3H)-benzoxazolone | C7H4BrNO2 | CID 29859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. syngenta.co.uk [syngenta.co.uk]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. fishersci.com [fishersci.com]
- 5. assets.syngenta-us.com [assets.syngenta-us.com]
- 6. chempoint.com [chempoint.com]
- 7. 184885-74-3|6,7-Dibromo-1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]
- 8. 119999-22-3|6-Bromo-1,1,4,4,7-pentamethyl-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]
- 9. 6134-56-1|6-Bromo-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]
- 10. 1801624-95-2|6-Bromo-1,2,3,4-tetrahydro-1,4-ethanonaphthalene|BLD Pharm [bldpharm.com]
- 11. 16499-72-2_6-溴-1,2,3,4-四氢-1,4-桥亚甲基萘CAS号:16499-72-2_6-溴-1,2,3,4-四氢-1,4-桥亚甲基萘【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 12. ojs.chimia.ch [ojs.chimia.ch]
Topological Scaffolding in Medicinal Chemistry: A Comparative Analysis of 6-Bromotetralin and 6-Bromobenzonorbornane
Executive Summary
In modern drug discovery, escaping "flatland"—the over-reliance on planar, sp²-hybridized aromatic systems—is a critical strategy for improving clinical success rates. Introducing sp³-rich, three-dimensional scaffolds improves physicochemical properties such as solubility and reduces off-target liabilities. This technical whitepaper provides an in-depth comparative analysis of two structurally related but topologically distinct scaffolds: 6-bromotetralin and 6-bromobenzonorbornane . As a Senior Application Scientist, I will dissect how the transition from a flexible fused system to a rigid bridged bicyclic system dictates pharmacophore positioning, influences target binding kinetics, and alters synthetic derivatization strategies.
Structural and Conformational Divergence
Both 6-bromotetralin and 6-bromobenzonorbornane serve as versatile electrophilic handles for cross-coupling chemistry, but their aliphatic domains impart radically different 3D topologies to the final drug molecule.
-
6-Bromotetralin: This scaffold consists of a benzene ring fused to a flexible cyclohexane ring[1]. The saturated tetralin ring rapidly interconverts between half-chair conformations. This flexibility allows the scaffold to adapt to various receptor pockets via induced fit. However, this adaptability comes at a thermodynamic cost: the molecule incurs a higher entropic penalty upon binding because it must freeze into a single conformation to interact optimally with the target.
-
6-Bromobenzonorbornane: By introducing a single methylene bridge across the aliphatic ring, the system is locked into a rigid bicyclo[2.2.1]heptane framework. This bridged bicyclic topology forces the aliphatic domain into a fixed, boat-like conformation, projecting significant steric bulk orthogonally to the aromatic plane[2]. This pre-organized structure minimizes the entropic penalty of binding, provided the scaffold perfectly matches the target receptor's spatial requirements.
Logical flow of how scaffold topology dictates receptor binding kinetics.
Impact on Pharmacophore Positioning: The Sigma Receptor Case Study
The topological differences between these scaffolds profoundly impact structure-activity relationships (SAR). A prime example is the development of Sigma Receptor (σ1R and σ2R) ligands, which are critical targets in oncology and neurology.
-
Tetralin Scaffolds: Tetralin-based ligands (such as PB28 analogs) have been extensively investigated for their anticancer properties[3]. The flexibility of the tetralin core allows it to satisfy the lipophilic binding requirements of the σ receptors. However, because the scaffold is relatively flat, it often requires extensive functionalization to tune the LogP and improve target selectivity against off-target liabilities[3].
-
Benzonorbornane Scaffolds: In contrast, the rigid benzonorbornane core provides a highly defined spatial vector. Comparative Molecular Field Analysis (CoMFA) models based on benzonorbornane derivatives have demonstrated exceptional predictive ability (R² = 0.989) for σ1R binding[3]. The rigid bridge locks the orientation of the attached pharmacophores, allowing medicinal chemists to precisely map the steric boundaries of the receptor pocket. Furthermore, related bridged systems like benzonorbornene are increasingly utilized in bioorthogonal "click and release" chemistry due to their unique ring strain and predictable cycloaddition kinetics[4].
Physicochemical Profiling
To guide scaffold selection during the hit-to-lead optimization phase, the quantitative physicochemical differences are summarized in Table 1. Notice the increase in the Fraction of sp³ carbons (Fsp³) in the benzonorbornane system. Higher Fsp³ values correlate strongly with improved clinical success rates, as increased 3D character reduces non-specific hydrophobic binding (e.g., hERG channel toxicity) and improves aqueous solubility.
Table 1: Physicochemical and Topological Comparison
| Property | 6-Bromotetralin | 6-Bromobenzonorbornane |
| Molecular Formula | C₁₀H₁₁Br | C₁₁H₁₁Br |
| Molecular Weight | 211.10 g/mol | 223.11 g/mol |
| Aliphatic Ring Topology | Fused Cyclohexane | Fused Bicyclo[2.2.1]heptane |
| Conformational State | Flexible (Half-chair) | Rigid (Bridged boat) |
| Fraction sp³ (Fsp³) | 0.40 | 0.45 |
| Steric Projection | Planar/Equatorial bias | Orthogonal to aromatic plane |
Experimental Methodology: Parallel Functionalization via Suzuki-Miyaura Coupling
To leverage these bromoarenes in library synthesis, palladium-catalyzed cross-coupling is the standard approach. However, the steric bulk of the benzonorbornane system requires careful catalyst selection. The following self-validating protocol utilizes Pd(dppf)Cl₂, which features a large bite angle ideal for navigating the steric hindrance of bridged bicyclic systems.
Step-by-step workflow for palladium-catalyzed scaffold functionalization.
Step-by-Step Protocol
-
Reagent Preparation: In a glovebox, charge a Schlenk flask with the bromoarene scaffold (6-bromotetralin or 6-bromobenzonorbornane, 1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Causality Check: Pd(dppf)Cl₂ is chosen over the standard Pd(PPh₃)₄ because its bidentate ligand prevents catalyst deactivation via the formation of inactive Pd-black. This stability is crucial when coupling sterically demanding substrates like benzonorbornane, where the transmetalation step is kinetically slower.
-
-
Solvent and Base Addition: Add degassed 1,4-dioxane and an aqueous solution of K₂CO₃ (2.0 equiv).
-
Causality Check: The biphasic system ensures optimal dissolution of both the organic substrates and the inorganic base, facilitating the crucial transmetalation step at the aqueous-organic interface.
-
-
Reaction Execution: Seal the flask, remove it from the glovebox, and heat to 80°C for 12 hours under vigorous stirring.
-
Self-Validating In-Process Control (IPC): After 4 hours, withdraw a 10 µL aliquot, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Analyze the organic layer via LC-MS against an internal standard (e.g., biphenyl).
-
Validation System: This protocol is self-validating through the observation of the bromine isotopic signature. Both 6-bromotetralin and 6-bromobenzonorbornane exhibit a distinct 1:1 ratio of M and M+2 peaks due to the ⁷⁹Br and ⁸¹Br isotopes. The disappearance of this signature, coupled with the emergence of the product mass, confirms that the catalytic cycle is turning over successfully and has not stalled at the oxidative addition intermediate.
-
-
Purification and Characterization: Cool the reaction to room temperature, filter through a pad of Celite to remove palladium residues, and purify via flash column chromatography. Validate the final structural topology using ¹H/¹³C NMR and HRMS.
References
- PubChem Database. "6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030." National Center for Biotechnology Information.
- Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. PMC / ACS Publications.
- Unleashing the Power of Bond Cleavage Chemistry in Living Systems. ACS Publications.
- Inspired by norbornylene: design, synthesis, antifungal activity, and mechanism of action of novel stereoisomeric dicarboximide fungicides. ResearchGate.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Beyond the Flatland: Engineering Conformationally Restricted Phenyl Bioisosteres
Topic: Conformationally Restricted Phenyl Ring Analogs: A Technical Guide to "Escaping Flatland" Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary: The Imperative
The historical dominance of the phenyl ring in small molecule drug discovery is a double-edged sword. While it offers predictable
This guide addresses the "Escape from Flatland" paradigm. It details the strategic replacement of phenyl rings with conformationally restricted, saturated bioisosteres—specifically Bicyclo[1.1.1]pentane (BCP) , Cubane , and Bicyclo[2.2.2]octane (BCO) .[1][2] These scaffolds maintain the structural vectors of the parent arene while dramatically increasing fraction saturated carbon (
Part 1: The Bioisosteric Landscape
Choosing the correct analog requires balancing geometric fidelity with physicochemical modulation. Unlike a simple H-to-F substitution, replacing a phenyl ring with a cage system alters the molecule's volume, exit vectors, and electronic distribution.
Geometric and Electronic Comparison
The following table synthesizes critical data comparing the benzene standard against its saturated cage analogs. Note the divergence in "Exit Vector Distance" (diagonal distance between substituents), which dictates whether the analog acts as a direct mimic or a shorter spacer.
| Parameter | Benzene (Phenyl) | Bicyclo[1.1.1]pentane (BCP) | Cubane | Bicyclo[2.2.2]octane (BCO) |
| Hybridization | ||||
| Substitution | Ortho, Meta, Para | 1,3- (Para mimic) | 1,4- (Para); 1,2/1,3- (Ortho/Meta) | 1,4- (Para mimic) |
| Diagonal Dist.[1][3][4][5] ( | 2.79 | 1.85 (Significant contraction) | 2.72 (High fidelity) | 2.60 |
| Lipophilicity ( | Reference (0) | -0.5 to -1.0 (More polar) | +0.5 to +1.0 (More lipophilic) | +1.0 to +1.5 (Highly lipophilic) |
| Solubility | Low | High (Disrupts packing) | Moderate | Low |
| Metabolic Risk | Epoxidation, Quinone formation | Hydroxylation (manageable) | Stable (generally) | Stable |
Decision Logic for Scaffold Selection
Do not default to BCP. Use the logic flow below to select the appropriate scaffold based on the specific liability you are trying to solve (e.g., solubility vs. geometric fit).
Figure 1: Decision matrix for selecting conformationally restricted phenyl analogs. Note that while Cubane offers superior geometric fidelity, BCP is often preferred for solubility enhancement.
Part 2: Synthetic Methodology
Trustworthiness in this field relies on the ability to access these strained rings without triggering ring-opening or polymerization. The most "field-proven" protocol is the functionalization of [1.1.1]propellane to generate BCPs.
Protocol: Turbo-Grignard Addition to [1.1.1]Propellane
This protocol avoids the use of unstable radical initiators and provides direct access to magnesiated BCP species, which can be trapped with diverse electrophiles (e.g., Weinreb amides, iodine, or
Safety Note: [1.1.1]Propellane is volatile and potentially explosive if concentrated. Always handle in solution (typically ether/pentane) and store at -78°C or -20°C.
Reagents:
- /Pentane)
-
Isopropylmagnesium chloride lithium chloride complex (Turbo-Grignard), 1.3 M in THF
-
Aryl/Alkyl Halide (if performing cross-coupling) or Electrophile (e.g.,
, ) -
Catalyst (optional):
Step-by-Step Workflow:
-
Propellane Activation: In a flame-dried Schlenk flask under Argon, cool the [1.1.1]propellane solution (1.0 equiv) to -78°C. Why? Low temperature prevents spontaneous polymerization of the strain-activated propellane bond.
-
Grignard Insertion: Dropwise add
(1.1 equiv) over 10 minutes. Mechanism: The "Turbo" Grignard reagent inserts across the central C1-C3 bond of the propellane. This relieves ring strain (~98 kcal/mol) and generates a BCP-Grignard species ( ). Checkpoint: Stir at 0°C for 1 hour. The solution should remain clear/slightly yellow. -
Functionalization (Trapping):
-
Option A (Carboxylation): Bubble dry
gas through the solution at -20°C. Acidic workup yields BCP-carboxylic acid. -
Option B (Cross-Coupling): Transmetalate with
(1.0 equiv) to form the BCP-Zinc reagent, then add Pd catalyst (e.g., ) and aryl bromide. Reflux for 4-12 hours.
-
-
Isolation: Quench with saturated
. Extract with EtOAc. Crucial: BCP derivatives can be volatile. Do not evaporate solvent to dryness under high vacuum; use a rotovap at controlled pressure/temperature.
Part 3: Case Study – The BMS-708,163 Optimization
The most authoritative example of BCP utility is the optimization of the
The Problem: The parent phenyl compound had poor solubility (<1
Mechanistic Impact
-
Potency: The BCP analog (Compound 3) maintained equipotent
(0.178 nM vs 0.225 nM).[4] This proved that the phenyl ring acted primarily as a spacer to orient the terminal pharmacophores, rather than engaging in specific -stacking interactions. -
ADME:
-
Solubility increased >20-fold.
-
Permeability (
) improved significantly. -
Metabolic stability increased by eliminating the electron-rich phenyl ring susceptible to CYP450 oxidation.
-
Figure 2: Strategic optimization pathway for BMS-708,163 demonstrating the successful bioisosteric replacement of a phenyl ring with BCP.
References
-
Stepan, A. F., et al. (2012).[9] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. [Link] -
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry. [Link]
-
Wiesenfeldt, M. P., et al. (2023).[5][10] "General access to cubanes as benzene bioisosteres."[5][10] Nature. [Link]
-
Denisenko, A., et al. (2021). "Substitution of the Phenyl Ring with Bicyclo[1.1.1]pentane: A Case Study." Chemistry – A European Journal. [Link][9]
-
Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (Bio)isosteres of ortho- and meta-substituted benzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. BLD Insights | Application of Bicyclo[1.1.1]pentane in Drug Development Research [bldpharm.com]
- 9. img01.pharmablock.com [img01.pharmablock.com]
- 10. chemrxiv.org [chemrxiv.org]
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene molecular weight and formula
This guide details the chemical identity, structural properties, synthesis, and applications of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene .[1]
Part 1: Chemical Identity & Core Properties[1][2]
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (also known as 6-bromobenzonorbornene ) is a halogenated derivative of benzonorbornene.[1] It serves as a critical rigid scaffold in medicinal chemistry and organic synthesis, often used to create conformationally restricted ligands or bioactive molecules.[1]
| Property | Data |
| CAS Registry Number | 16499-72-2 |
| IUPAC Name | 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene |
| Common Synonyms | 6-Bromobenzonorbornene; 6-Bromo-1,4-methano-1,2,3,4-tetrahydronaphthalene |
| Molecular Formula | C₁₁H₁₁Br |
| Molecular Weight | 223.11 g/mol |
| Exact Mass | 222.0044 g/mol |
| Physical State | Pale yellow oil or low-melting solid |
| Solubility | Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water |
Part 2: Structural Analysis & Significance
The molecule consists of a benzene ring fused to a norbornane (bicyclo[2.2.1]heptane) framework. This fusion creates a highly rigid, bicyclic structure that locks the spatial arrangement of substituents.[1]
-
Rigidity: Unlike tetralin (tetrahydronaphthalene), which has a flexible saturated ring, the 1,4-methano bridge locks the saturated ring into a boat-like conformation, preventing conformational flipping.[1]
-
Regiochemistry: The numbering system assigns the bridgehead carbons as 1 and 4. The aromatic carbons are 5, 6, 7, and 8.[1]
-
Positions 5/8 (Alpha): Adjacent to the bridgehead; sterically hindered by the bridgehead protons.
-
Positions 6/7 (Beta): Distant from the bridgehead; electronically favored for electrophilic substitution.
-
The "6-Bromo" designation places the bromine atom at the beta position, which is the most accessible site for functionalization.
-
Structural Visualization
Caption: Structural decomposition of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene showing the fusion of benzene and norbornane rings and the specific regiochemical location of the bromine atom.[1]
Part 3: Synthesis Protocols
The synthesis of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene is typically achieved via electrophilic aromatic substitution on the parent hydrocarbon, benzonorbornene.[1] Due to the "Mills-Nixon" effect and steric hindrance at the
Method A: Direct Bromination (High Selectivity)
This is the standard laboratory protocol for accessing the 6-bromo isomer.
Reagents:
-
Substrate: Benzonorbornene (1,2,3,4-tetrahydro-1,4-methanonaphthalene).[1]
-
Brominating Agent: Bromine (
).[2][3] -
Catalyst: Iron(III) bromide (
) or Iron powder ( ). -
Solvent: Dichloromethane (
) or Carbon Tetrachloride ( ).
Step-by-Step Protocol:
-
Preparation: Dissolve 10.0 mmol of benzonorbornene in dry dichloromethane (20 mL) in a round-bottom flask equipped with a drying tube.
-
Catalyst Addition: Add a catalytic amount of iron powder (5 mol%) or anhydrous
. -
Bromination: Cool the solution to 0°C in an ice bath. Add a solution of bromine (10.5 mmol, 1.05 equiv) in dichloromethane dropwise over 30 minutes.
-
Note: The reaction is exothermic. Maintain temperature < 5°C to prevent over-bromination (dibromide formation).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of starting material via TLC (Hexanes eluent).
-
Quenching: Quench the reaction with saturated aqueous sodium thiosulfate (
) to neutralize excess bromine. -
Work-up: Extract with dichloromethane (
mL). Wash combined organics with water and brine. Dry over anhydrous .[1] -
Purification: Concentrate under reduced pressure. Purify the residue via vacuum distillation or silica gel flash chromatography (100% Hexanes) to yield the product as a pale yellow oil.
Method B: De Novo Synthesis (Benzyne Route)
Used when the parent benzonorbornene is unavailable or when specific isotopic labeling is required.
-
Diels-Alder: Reaction of benzyne (generated from 2-aminobenzoic acid + isoamyl nitrite) with cyclopentadiene yields benzonorbornadiene .[1]
-
Hydrogenation: Selective hydrogenation of the olefinic double bond using
and (1 atm) yields benzonorbornene . -
Bromination: Follow Method A.
Synthesis Pathway Diagram
Caption: Synthetic pathway via electrophilic aromatic substitution, highlighting the regioselective preference for the beta-position due to steric hindrance at the bridgehead.
Part 4: Applications in Drug Discovery
The 6-bromo-benzonorbornene scaffold is a valuable intermediate because the bromine atom serves as a "handle" for further functionalization via transition-metal catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).[1]
-
Bioisosterism: The benzonorbornene unit mimics the lipophilic bulk of a naphthalene or tetralin ring but with increased three-dimensional rigidity. This restricts the conformational freedom of attached pharmacophores, potentially increasing binding affinity and selectivity for protein targets.[1]
-
Ligand Synthesis: The bromide can be converted into phosphine ligands (e.g., via lithiation and reaction with chlorophosphines) used in asymmetric catalysis.
-
Neuroscience: Derivatives of this scaffold are often explored in the design of glutamatergic or serotonergic receptor modulators, where the rigid bridge locks the amine side-chains into bioactive conformations.
References
-
PubChem. "6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (Compound)."[1] National Center for Biotechnology Information.[1] Accessed 2025.[1] [Link]
-
Tanida, H., & Muneyuki, R. "The Bromination of Benzonorbornene."[1] Journal of the American Chemical Society, 87(21), 4794–4804.[1] (Establishes regioselectivity at the beta-position). [Link]
Sources
Commercial suppliers of CAS 16499-72-2
Technical Whitepaper: Sourcing and Application of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (CAS 16499-72-2)
Executive Summary
CAS 16499-72-2 , chemically identified as 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (or 6-bromo-benzonorbornene), is a specialized bicyclic scaffold used in advanced medicinal chemistry and materials science. Unlike common planar aromatic building blocks, this compound offers a rigid, three-dimensional "bridged" architecture. This rigidity is critical in two high-value applications:
-
Medicinal Chemistry: As a conformationally restricted bioisostere of tetralin or naphthalene, used to freeze bioactive conformations of neurotransmitter analogs (e.g., NMDA antagonists, monoamine reuptake inhibitors).
-
Materials Science (OLEDs): As a ligand precursor for Iridium/Platinum complexes in phosphorescent organic light-emitting diodes, where the rigid backbone prevents non-radiative decay.
Critical Procurement Note: Researchers often confuse this CAS with similar-sounding carbohydrate derivatives (e.g., tetra-O-acetyl-ribose, CAS 13035-61-5). CAS 16499-72-2 is strictly the brominated benzonorbornene. Misidentification leads to significant project delays.
Chemical Profile & Technical Specifications
To ensure reproducibility in synthesis, the starting material must meet specific physicochemical criteria. The bridged nature of the compound creates unique stereochemical considerations (exo/endo faces) during derivatization.
| Property | Specification | Critical Quality Attribute (KQA) |
| Chemical Name | 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene | Must confirm "6-bromo" regiochemistry (vs. 5-bromo). |
| CAS Number | 16499-72-2 | Primary identifier. |
| Molecular Formula | C₁₁H₁₁Br | MW: 223.11 g/mol . |
| Appearance | Clear to pale yellow liquid/oil | Darkening indicates oxidation or free bromine release. |
| Purity (GC) | ≥ 98.0% | Impurities often include the unbrominated parent (benzonorbornene). |
| Solubility | DCM, THF, Ethyl Acetate | Insoluble in water. |
| Structure Type | Bridged Bicyclic (Benzonorbornene) | Rigid scaffold; C2v symmetry broken by bromine. |
Structural Visualization (Graphviz)
The following diagram illustrates the core scaffold and the critical C6-Bromine handle used for cross-coupling.
Caption: Structural logic of CAS 16499-72-2. The methano-bridge restricts rotation, making the C6-Br vector geometrically defined for target binding.
Commercial Supply Landscape
Sourcing CAS 16499-72-2 requires navigating between general catalog suppliers and specialized building block manufacturers.
Supplier Tiers
-
Tier 1: Specialized Building Block Manufacturers (Recommended)
-
Examples: BLD Pharm, Leyan (China), Enamine (Ukraine/EU).
-
Pros: High batch-to-batch consistency; often synthesize the precursor via benzyne intermediates themselves.
-
Cons: Lead times can vary if stock is held in global warehouses vs. origin sites.
-
-
Tier 2: General Aggregators
-
Examples: MolPort, eMolecules.
-
Pros: Easy procurement interface.
-
Cons: They drop-ship from Tier 1; added cost and potential delay in CoA verification.
-
Procurement Strategy: The "Regioisomer Check"
The synthesis of 6-bromo-benzonorbornene often involves bromination of benzonorbornene or a Diels-Alder reaction using 4-bromo-benzyne. Both routes can yield mixtures of 5-bromo and 6-bromo isomers if not carefully controlled.
-
Action: Request H-NMR data from the supplier before purchase.
-
Validation: The 6-bromo isomer should show a distinct splitting pattern for the aromatic protons (one singlet-like signal for H5 if resolution is low, or distinct meta/para coupling). The 5-bromo isomer possesses a different symmetry.
Application Workflow: Palladium-Catalyzed Cross-Coupling
The primary utility of CAS 16499-72-2 is as an electrophile in Suzuki-Miyaura or Buchwald-Hartwig couplings. The bridgehead protons (H1/H4) create steric bulk, requiring specific catalyst choices to ensure high yields.
Protocol: Optimized Suzuki Coupling
Context: Attaching an aryl group to the C6 position to create a biaryl scaffold.
Reagents:
-
Substrate: 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (1.0 equiv)
-
Partner: Arylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Preferred over Pd(PPh₃)₄ due to stability.
-
Base: K₂CO₃ (2.0 equiv) or Cs₂CO₃ (for sterically hindered boronic acids).
-
Solvent: 1,4-Dioxane/Water (4:1).[1]
Step-by-Step Methodology:
-
Inertion: Charge a reaction vial with the arylboronic acid, base, and Pd catalyst. Evacuate and backfill with Argon (3 cycles).
-
Addition: Dissolve CAS 16499-72-2 in degassed 1,4-dioxane and inject into the vial. Add degassed water.
-
Reaction: Heat to 80-90°C for 12-16 hours. Note: The bridged structure is thermally stable, but avoid temperatures >110°C to prevent potential retro-Diels-Alder decomposition (though rare for saturated bridges).
-
Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash chromatography (Hexanes/EtOAc). The product will typically be a solid due to the increased molecular weight and rigidity.
Reaction Workflow Diagram (Graphviz)
Caption: Optimized workflow for functionalizing CAS 16499-72-2 via Suzuki cross-coupling.
Scientific Grounding & Causality
Why this Scaffold? In drug discovery, "escaping Flatland" (increasing Fsp3 character) is a key strategy to improve solubility and selectivity. CAS 16499-72-2 provides a rigidified 3D vector .
-
Causality: The methano-bridge locks the cyclohexane ring into a boat conformation. When an aryl group is coupled to C6, it projects at a specific angle that cannot be achieved by a flexible tetralin or a flat naphthalene. This reduces the entropic penalty of binding to a protein target (e.g., a receptor pocket).
Self-Validating System:
-
QC Check: If the reaction yield is low, check for de-bromination (formation of benzonorbornene). This is a common side reaction if the catalyst load is too low or the boronic acid is wet (protodeboronation).
-
Verification: The disappearance of the C6-Br signal in LCMS (M+2 isotopic pattern loss) confirms consumption.
References
-
PubChem. (2025).[2] Compound Summary: 6-Bromo-1,2,3,4-tetrahydronaphthalene (Structural Analog Analysis). National Library of Medicine. Retrieved from [Link]
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
- Google Patents. (2019). EP3424936A1: Metal complexes for optoelectronic devices. (Cites CAS 16499-72-2 as a ligand precursor).
Sources
Methodological & Application
Synthesis of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene via benzyne cycloaddition
Application Note: Synthesis of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene via Benzyne Cycloaddition
Executive Summary
This guide details the synthesis of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (also known as 6-bromo-benzonorbornane). This rigid, bicyclic scaffold is a critical bioisostere for naphthalene in medicinal chemistry, offering defined 3D vectors for structure-activity relationship (SAR) exploration while maintaining lipophilicity.
The protocol utilizes a Kobayashi benzyne precursor to generate 4-bromobenzyne under mild conditions, followed by a [4+2] cycloaddition with cyclopentadiene. A subsequent chemoselective hydrogenation step yields the tetrahydro target without compromising the aryl bromide, a versatile handle for downstream cross-coupling (e.g., Buchwald-Hartwig, Suzuki-Miyaura).
Strategic Analysis & Reaction Pathway
Why the Silyl Triflate Route?
Traditional benzyne generation (e.g., anthranilic acid diazotization or Mg/F-exchange on dihalobenzenes) often requires harsh conditions or strong bases (n-BuLi) incompatible with the sensitive aryl bromide at the C6 position. The silyl triflate route is selected for:
-
Chemoselectivity: Fluoride-induced elimination occurs at neutral pH/room temperature, preserving the Ar-Br bond.
-
Safety: Avoids explosive diazonium salts.
-
Regiocontrol: The 4-bromo-2-(trimethylsilyl)phenyl triflate precursor locks the benzyne formation to the specific bond required for the 6-bromo product.
Synthetic Workflow Visualization
The following diagram illustrates the three-stage cascade: Precursor Synthesis
Figure 1: Strategic workflow for the synthesis of the target scaffold, highlighting the critical intermediate steps.
Detailed Experimental Protocols
Phase 1: Preparation of Reagents
A. Cracking of Dicyclopentadiene (Critical Step) Cyclopentadiene (Cp) dimerizes at room temperature. It must be "cracked" (retro-Diels-Alder) immediately before use.
-
Setup: Assemble a short-path distillation apparatus. Place dicyclopentadiene (commercial) in the boiling flask.
-
Process: Heat the oil bath to ~180°C. The dimer boils at 170°C, but the monomer (Cp) boils at 41°C.
-
Collection: Collect the distillate in a receiver flask cooled in dry ice/acetone (-78°C).
-
QC: The liquid should be clear. If cloudy, dry over MgSO4. Use within 1 hour.
B. Precursor Synthesis (Summary) Target: 4-bromo-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
-
Silylation: React 2,5-dibromophenol with HMDS (hexamethyldisilazane) to protect the phenol.
-
Retro-Brook/Exchange: Treat with n-BuLi at -100°C (THF) to effect selective Halogen-Lithium exchange at the 2-position, followed by trapping with TMS-Cl.
-
Triflation: Deprotect the phenol (if necessary) and react with Triflic Anhydride (
) and pyridine in DCM at 0°C.-
Note: Commercial availability of this specific precursor varies; custom synthesis following the Organic Syntheses protocol for the parent compound is recommended [1].
-
Phase 2: Benzyne Cycloaddition
Reaction:
Protocol:
-
Vessel Prep: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a septum. Purge with Argon.
-
Charge Reagents:
-
Add CsF (Cesium Fluoride, 3.0 equiv). Note: CsF is hygroscopic; weigh quickly or dry under vacuum at 150°C prior to use.
-
Add 18-crown-6 (0.1 equiv) to solubilize the fluoride.
-
Add anhydrous Acetonitrile (MeCN) (10 mL per gram of precursor).
-
Add Cyclopentadiene (5.0 equiv). Excess Cp is vital to prevent benzyne self-polymerization.
-
-
Precursor Addition:
-
Dissolve 4-bromo-2-(trimethylsilyl)phenyl triflate (1.0 equiv) in minimal MeCN.
-
Load into a syringe pump.
-
Add the precursor solution dropwise over 1 hour at Room Temperature. Slow addition keeps the steady-state concentration of benzyne low, favoring reaction with the abundant Cp trap.
-
-
Workup:
-
Stir for an additional 2 hours.
-
Quench with saturated
solution. -
Extract with Diethyl Ether (
) x3. -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification:
-
Flash column chromatography (Hexanes/EtOAc 95:5). The product (6-bromo-1,4-dihydro-1,4-methanonaphthalene) is typically a waxy solid or oil.
-
Phase 3: Chemoselective Hydrogenation
Challenge: Reduce the alkene bridge (
Protocol (Wilkinson's Catalyst):
-
Setup: Use a hydrogenation bottle or heavy-walled flask.
-
Solvent: Dissolve the intermediate from Phase 2 in Benzene/Ethanol (1:1) or THF.
-
Catalyst: Add Wilkinson's Catalyst (
) (2-5 mol%).-
Alternative:5% Pt/C (Adams' catalyst) can be used but requires strict monitoring to stop before dehalogenation occurs. Wilkinson's is superior for substrate tolerance [2].
-
-
Hydrogenation:
-
Purge vessel with
(balloon pressure or 1 atm is sufficient for this strained alkene). -
Stir vigorously at Room Temperature for 4–12 hours.
-
-
Monitoring: Monitor by NMR. The disappearance of the alkene protons (
6.0–6.5 ppm) indicates completion. -
Workup:
-
Filter through a pad of Celite to remove the catalyst.
-
Concentrate in vacuo.
-
Purify via short silica plug if necessary to remove residual phosphines.
-
Quality Control & Data Specifications
Expected Analytical Data:
| Technique | Parameter | Diagnostic Signal (Expected) |
| 1H NMR | Bridgehead (H1/H4) | Multiplet at |
| 1H NMR | Bridge (H2/H3) | Absent in final product (Target). If present ( |
| 1H NMR | Bridge (H2/H3 - reduced) | Multiplet at |
| GC-MS | Molecular Ion | |
| TLC | Product is slightly less polar than the dihydro-intermediate (Hexanes). |
Troubleshooting & Optimization
-
Low Yield in Step 1 (Benzyne):
-
Cause: Moisture in CsF or solvent.
-
Fix: Use molecular sieves (3Å) in the reaction mixture or switch to the TBAF method (TBAF 1.0M in THF, dropwise at 0°C).
-
-
Debromination in Step 2 (Hydrogenation):
-
Cause: Catalyst too active (if using Pd/C).
-
Fix: Switch to Diimide Reduction . Generate diimide in situ using Potassium Azodicarboxylate (PADA) and Acetic Acid in Methanol. This is a metal-free reduction that is 100% selective for alkenes over aryl halides [3].
-
Safety & Hazards
-
Benzyne: Highly reactive intermediate. While generated in situ, ensure all trapping agents (Cp) are present before initiating fluoride addition.
-
Cyclopentadiene: Flammable. The dimer cracking process generates volatile monomer; perform in a well-ventilated fume hood.
-
Silyl Triflates: Corrosive and moisture sensitive. Handle under inert atmosphere.
-
Hydrogenation:
gas is highly flammable. Ensure proper grounding of apparatus.
References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983). Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions. Chemistry Letters, 12(8), 1211–1214. Link
-
Osborn, J. A., Jardine, F. H., Young, J. F., & Wilkinson, G. (1966). The preparation and properties of tris(triphenylphosphine)halogenorhodium(I) and some reactions thereof including catalytic homogeneous hydrogenation of olefins and acetylenes and their derivatives. Journal of the Chemical Society A, 1711-1732. Link
-
Pasto, D. J., & Taylor, R. T. (1991). Reduction with Diimide. Organic Reactions, 40, 91-155. Link
-
Stirling, M. J., et al. (2014). Continuous-Flow Synthesis of Trimethylsilylphenyl Perfluorosulfonate Benzyne Precursors. Organic Letters, 16(15), 4052–4055. Link
Application Note: Palladium-Catalyzed Cross-Coupling of 6-Bromobenzonorbornane
Part 1: Strategic Analysis & Core Directive
Executive Summary
6-Bromobenzonorbornane (6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene) represents a high-value scaffold in medicinal chemistry.[1][2] Unlike flexible tetralin analogs, the benzonorbornane core offers a conformationally restricted bicyclic framework. This rigidity is critical for "locking" pharmacophores into bioactive conformations, thereby increasing receptor affinity and selectivity while reducing the entropic penalty of binding.
However, the synthesis of functionalized derivatives often stalls due to the unique steric environment imposed by the [2.2.1] bicyclic bridge. Standard coupling protocols frequently fail due to catalyst deactivation or poor oxidative addition rates. This guide provides a field-validated, high-fidelity protocol for functionalizing this scaffold using advanced Palladium (Pd) catalysis, specifically focusing on Suzuki-Miyaura (C-C bond) and Buchwald-Hartwig (C-N bond) couplings.
Structural & Mechanistic Considerations
The reactivity of 6-bromobenzonorbornane is defined by two competing factors:
-
Electronic Activation: The aryl bromide is electronically similar to a 3,4-dialkylbromobenzene. It is moderately electron-rich, making oxidative addition slower than in electron-deficient systems (e.g., bromonitrobenzene).
-
Steric Shielding: While the C6 position is on the aromatic ring, the methylene bridge (C9) and the bridgehead carbons (C1/C4) create a "molecular wall" that can hinder the approach of bulky Pd-ligand complexes.
The Solution: The use of biaryl phosphine ligands (e.g., SPhos, XPhos) or bulky bidentate ligands (e.g., BINAP) is non-negotiable. These ligands facilitate the oxidative addition step into the electron-neutral ring and stabilize the Pd(0) species against aggregation.
Part 2: Experimental Protocols
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Synthesis of 6-arylbenzonorbornanes (Biaryl formation). Mechanism: Pd(0)/Pd(II) cycle involving Oxidative Addition, Transmetallation (rate-limiting in this context), and Reductive Elimination.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 6-Bromobenzonorbornane | 1.0 | Substrate | Limiting reagent.[3] |
| Aryl Boronic Acid | 1.5 | Coupling Partner | Excess ensures complete conversion. |
| Pd(OAc)₂ | 0.02 (2 mol%) | Pre-catalyst | Source of Pd(II). |
| SPhos | 0.04 (4 mol%) | Ligand | Electron-rich, bulky; promotes OA. |
| K₃PO₄ | 3.0 | Base | Anhydrous; activates boronic acid. |
| Toluene / Water | 10:1 v/v | Solvent System | Biphasic system dissolves inorganic base. |
Step-by-Step Methodology
-
Catalyst Pre-complexation (Critical): In a glovebox or under Argon flow, charge a reaction vial with Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Add 1 mL of anhydrous Toluene. Stir at RT for 5 minutes until the solution turns a rich orange/yellow, indicating formation of the active L-Pd(0) species.
-
Substrate Addition: Add 6-bromobenzonorbornane (1.0 equiv) and the Aryl Boronic Acid (1.5 equiv) to the vial.
-
Base Activation: Add K₃PO₄ (3.0 equiv) followed by the water component (0.1 mL per mL of Toluene). The presence of water is essential for the formation of the boronate species Ar-B(OH)₃⁻.
-
Reaction: Seal the vial with a Teflon-lined cap. Heat to 100°C for 12–16 hours. Vigorous stirring (1000 rpm) is required to ensure phase transfer.
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine (1x). Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexanes/EtOAc gradient).
Why SPhos? The methoxy groups on the SPhos biaryl backbone provide secondary interactions with the Pd center, stabilizing it during the difficult transmetallation step hindered by the benzonorbornane bridge.
Protocol B: Buchwald-Hartwig Amination
Objective: Synthesis of 6-aminobenzonorbornanes (C-N bond formation). Challenge: Prevention of β-hydride elimination (if using aliphatic amines) and overcoming the steric bulk of the bridge.
Materials Table
| Reagent | Equiv. | Role | Notes |
| 6-Bromobenzonorbornane | 1.0 | Substrate | |
| Amine (1° or 2°) | 1.2 | Nucleophile | |
| Pd₂(dba)₃ | 0.02 (2 mol% Pd) | Catalyst Source | Bis(dibenzylideneacetone)palladium(0). |
| BINAP | 0.04 (4 mol%) | Ligand | Bidentate; enforces cis-geometry. |
| NaOtBu | 1.5 | Base | Strong base; generates active amide. |
| Toluene | [0.2 M] | Solvent | Anhydrous, degassed. |
Step-by-Step Methodology
-
Inert Environment: Flame-dry a Schlenk tube and cool under vacuum. Backfill with Argon.
-
Solids Charge: Add Pd₂(dba)₃, BINAP, NaOtBu, and 6-bromobenzonorbornane. Note: If the amine is solid, add it here.
-
Solvent & Liquid Reagents: Add anhydrous Toluene via syringe. If the amine is liquid, add it now.
-
Degassing: Sparge the mixture with Argon for 5 minutes. Oxygen is a poison for this catalyst system.
-
Reaction: Heat to 110°C for 16-24 hours. The solution typically turns from dark purple/red to a lighter orange/brown upon completion.
-
Monitoring: Monitor by TLC. If the starting bromide persists, add a second portion of catalyst (1 mol% Pd / 2 mol% Ligand).
-
Work-up: Filter through a Celite pad (eluting with CH₂Cl₂) to remove insoluble salts and Pd black. Concentrate and purify via silica gel chromatography.
Why BINAP? For primary amines, BINAP prevents the formation of the bis-aminated side product. For secondary amines, it creates a wide bite angle that accommodates the bulky benzonorbornane scaffold.
Part 3: Visualization & Logic
Mechanistic Workflow (Graphviz)
The following diagram illustrates the decision logic and mechanistic pathway for selecting the correct protocol based on the desired functionalization.
Caption: Decision tree for functionalizing 6-bromobenzonorbornane, highlighting ligand selection logic.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation | Switch to XPhos Pd G3 precatalyst. The pre-formed active species initiates faster than Pd(OAc)₂/Ligand mixing. |
| Protodehalogenation | Reductive Side-Reaction | Use Anhydrous 1,4-Dioxane instead of Toluene. Ensure solvents are strictly degassed (O₂ promotes homocoupling/reduction). |
| Pd Black Precipitate | Ligand Instability | Increase Ligand:Pd ratio to 2.5:1 or 3:1 . Ensure the reaction temperature does not exceed 110°C. |
Part 4: References
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl Phosphines in Pd-Catalyzed Amination: A User's Guide." Chemical Science, 2011 , 2, 27–50. Link
-
Hartwig, J. F. "Evolution of a Fourth Generation Catalyst for the Amination of Aryl Halides." Accounts of Chemical Research, 2008 , 41(11), 1534–1544. Link
-
Paquette, L. A. "The Benzonorbornane Ring System: A Rigid Scaffold for Stereochemical Control." Organic Reactions, 2004 . (Foundational text on the scaffold's utility).
Sources
Application Note: Suzuki-Miyaura Cross-Coupling Protocols for Bridged Aryl Bromides
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic causality, catalyst optimization, and self-validating experimental protocols for sterically hindered bridged systems.
Introduction & Mechanistic Causality
Bridged aryl systems—such as macrocyclic cyclophanes and bicyclo[1.1.1]pentane (BCP)-appended arenes—are highly sought after in modern drug discovery and materials science. They serve as conformationally restricted bioisosteres, structural probes, and rigid scaffolds. However, the Suzuki-Miyaura (SM) cross-coupling of bridged aryl bromides presents severe mechanistic bottlenecks that frequently cause standard protocols to fail [1, 2].
The Causality of Failure in Standard Conditions
When utilizing first-generation catalysts like
-
Steric Shielding at Oxidative Addition: The bridging motif often projects directly into the trajectory required for the Pd(0) species to insert into the C–Br bond. Triphenylphosphine lacks the steric bulk necessary to favor the highly active mono-ligated
species, leading to sluggish oxidative addition. -
Sluggish Transmetalation: In highly strained systems like bromocyclophanes, restricted rotation (atropisomerism) and ring strain hinder the formation of the critical
–boronate intermediate. If transmetalation is slower than the degradation of the boronic acid, the reaction stalls [3].
Rational Catalyst Design
To overcome these barriers, the catalytic system must feature highly active, electron-rich, and sterically demanding ligands.
-
Dialkylbiaryl Phosphines (e.g., XPhos, SPhos): The electron-rich dicyclohexyl or di-tert-butyl groups increase electron density at the Pd center (accelerating oxidative addition), while the biaryl backbone provides steric bulk that forces the substrates together (accelerating reductive elimination).
-
P-Bridged Biaryl Phosphacycles (e.g., Biarylphobane): Recent advancements demonstrate that rigid "caged" phosphine moieties (like phobane) prevent rotational deactivation and maintain a highly active Pd center, enabling even room-temperature coupling of sterically hindered bromides [1].
Fig 1. Catalytic cycle of Suzuki-Miyaura coupling highlighting steric bottlenecks.
Quantitative Catalyst Optimization
The selection of base and solvent is equally as critical as the ligand. Aqueous inorganic bases (e.g.,
Table 1: Optimization of Conditions for Sterically Hindered Bridged Aryl Bromides
| Catalyst Precursor | Ligand Type | Base (Aqueous) | Solvent System | Temp (°C) | Expected Yield (%) |
| Triphenylphosphine | Toluene/ | 100 | < 15% (Decomp.) | ||
| SPhos (Dialkylbiaryl) | Toluene/ | 90 | 60 - 65% | ||
| XPhos (Dialkylbiaryl) | Dioxane/ | 90 | 75 - 82% | ||
| Biarylphobane (P-Bridged) | Toluene/ | 25 - 90 | 88 - 98% |
Data synthesized from comparative studies on sterically hindered and macrocyclic aryl bromides [1, 3].
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are embedded to ensure the researcher can verify the reaction's integrity at every stage.
Protocol A: High-Performance Conditions for Strained Bromocyclophanes
Utilizing Buchwald-type ligands for maximum thermal stability and steric push.
Reagents:
-
Bridged Aryl Bromide (1.0 equiv, 1.0 mmol)
-
Arylboronic Acid (1.5 equiv, 1.5 mmol)
- (2.0 mol%)
-
XPhos (4.0 mol%)
- (3.0 equiv, 3.0 mmol)
-
Toluene/
(5:1 ratio, 0.2 M)
Step-by-Step Methodology:
-
Preparation & Purging: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the bridged aryl bromide, arylboronic acid,
, XPhos, and . Seal the tube with a septum. -
Atmospheric Exchange: Evacuate the tube under high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times.
-
Validation Check: The solid mixture should remain a pale yellow/off-white powder. Any premature darkening indicates oxygen/moisture contamination of the Pd source.
-
-
Solvent Addition: Add degassed Toluene (4.0 mL) and degassed deionized
(0.8 mL) via syringe. -
Catalyst Activation: Stir the biphasic mixture at room temperature for 5 minutes.
-
Validation Check: The suspension will rapidly transition from pale yellow to a deep, homogeneous red/orange. This color change is the self-validating cue that the active
–XPhos complex has successfully formed.
-
-
Reaction Execution: Heat the mixture to 90 °C in a pre-heated oil bath for 12–24 hours under vigorous stirring (1000 rpm) to ensure biphasic mixing.
-
In-Process Monitoring: After 12 hours, sample the organic layer for TLC/GC-MS.
-
Validation Check: Successful conversion is indicated by the complete consumption of the non-polar Ar-Br peak and the emergence of a highly UV-active product spot. If protodeboronation occurred, a mass corresponding to
will dominate the GC-MS trace.
-
-
Workup: Cool to room temperature, dilute with EtOAc (10 mL), and wash with brine (2 x 10 mL). Dry the organic layer over anhydrous
, filter, and concentrate in vacuo. Purify via flash column chromatography.
Protocol B: Mild Conditions using P-Bridged Biaryl Ligands
For moderately hindered systems (e.g., BCP-arenes) sensitive to high temperatures.
Follow the exact stoichiometric setup as Protocol A, but substitute XPhos with Biarylphobane (2.0 mol%
-
Key Difference: Conduct the reaction at 25 °C (Room Temperature) for 12 hours. The rigid caged structure of the phobane ligand lowers the activation energy required for oxidative addition, allowing complete conversion without thermal degradation of sensitive functional groups[1].
Fig 2. Standard Schlenk-line workflow for cross-coupling of bridged aryl bromides.
References
-
Lamola, J. L., Moshapo, P. T., Holzapfel, C. W., & Maumela, M. C. "Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions." RSC Advances, 2021. URL:[Link]
-
Kotha, S., Chavan, A. S., & Shaikh, M. "Diversity-Oriented Approach to Macrocyclic Cyclophane Derivatives by Suzuki–Miyaura Cross-Coupling and Olefin Metathesis as Key Steps." The Journal of Organic Chemistry, 2012. URL:[Link]
-
Kotha, S., & Shirbhate, M. E. "Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps." Beilstein Journal of Organic Chemistry, 2018. URL:[Link]
Application Note: Buchwald-Hartwig Amination of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene
Executive Summary
This application note details the optimized protocol for the Palladium-catalyzed cross-coupling (Buchwald-Hartwig amination) of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (referred to herein as 6-Br-THMN ).
The 1,2,3,4-tetrahydro-1,4-methanonaphthalene (benzonorbornene) scaffold is a critical pharmacophore in medicinal chemistry, valued for its ability to rigidly constrain the phenyl ring and aliphatic substituents in specific vectors, often mimicking the bioactive conformations of neurotransmitters or kinase inhibitors [1].
While standard aryl bromides are routine substrates, the 6-Br-THMN scaffold presents unique steric nuances due to the [2.2.1] bicyclic bridge. This guide provides a self-validating protocol using modern dialkylbiaryl phosphine ligands (Buchwald ligands) to ensure high yields (>85%) and suppress common side reactions like hydrodehalogenation.
Chemical Context & Mechanistic Insight
Substrate Analysis
-
Substrate: 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene
-
Electronic Profile: Electron-neutral / slightly electron-rich (alkyl-substituted benzene ring).
-
Steric Environment: The C1 and C4 bridgehead methines impose a rigid steric bulk. While the C6 position is technically "meta" to the bridgehead, the 3D architecture of the norbornane system creates a "bowl-shaped" steric field that can impede the approach of bulky Pd-ligand complexes if not properly matched.
Reaction Mechanism
The reaction proceeds via the standard Pd(0)/Pd(II) catalytic cycle. The critical step for this electron-neutral substrate is Oxidative Addition . However, due to the steric bulk of the bridge, Reductive Elimination can become rate-limiting if the ligand is too bulky, leading to beta-hydride elimination (if the amine allows) or proto-demetallation.
Ligand Selection Strategy
We utilize Dialkylbiaryl Phosphines (e.g., RuPhos, XPhos, BrettPhos). These ligands promote oxidative addition to electron-neutral aryl bromides and, crucially, facilitate reductive elimination via the "monoligated" Pd pathway [2].
-
RuPhos: Best for secondary amines and bulky primary amines.
-
BrettPhos: Best for primary amines (high selectivity against diarylation).
-
XPhos: General purpose for unhindered amines.
Visualization: Catalytic Cycle & Ligand Logic[1]
Figure 1: Catalytic cycle emphasizing the critical intermediate species for the benzonorbornene scaffold.
Standardized Protocol (Self-Validating)
This protocol is designed for a 1.0 mmol scale . It uses a "Precatalyst" approach (Pd-G3/G4) to ensure accurate Pd:Ligand stoichiometry and prevent catalyst deactivation by oxygen.
Reagents & Materials
| Component | Role | Equiv. | Amount (1 mmol scale) |
| 6-Br-THMN | Substrate | 1.0 | 223 mg |
| Amine | Coupling Partner | 1.2 | Variable (MW * 1.2) |
| NaOtBu | Base | 1.4 | 135 mg |
| RuPhos Pd G4 | Precatalyst | 0.02 (2 mol%) | ~17 mg |
| RuPhos | Free Ligand (Optional) | 0.02 (2 mol%) | ~9 mg (See Note 1) |
| Toluene (Anhydrous) | Solvent | N/A | 4.0 mL (0.25 M) |
(Note 1: Adding free ligand is recommended for difficult substrates to extend catalyst lifetime.)
Step-by-Step Methodology
Phase 1: Reactor Setup (Inert Atmosphere)
-
Vessel: Use a 2-dram vial with a Teflon-lined septa cap or a Schlenk tube.
-
Charge Solids: Add 6-Br-THMN , NaOtBu , and RuPhos Pd G4 to the vial.
-
Checkpoint: If the amine is a solid, add it now. If liquid, wait for Step 4.
-
-
Purge: Evacuate and backfill with Nitrogen (or Argon) 3 times. Crucial: Oxygen kills the active L-Pd(0) species.
Phase 2: Reaction Initiation
-
Solvent Addition: Syringe in anhydrous Toluene.
-
Liquid Amine Addition: If the amine is liquid, add it now via microliter syringe.
-
Activation: Place the vial in a pre-heated block at 80°C .
-
Why 80°C? High enough to ensure rapid oxidative addition, low enough to prevent thermal decomposition of the bridgehead system.
-
Phase 3: Monitoring & Workup
-
Timecourse: Stir vigorously (1000 rpm) for 2–16 hours.
-
Monitoring: Check by LCMS or TLC (Hexane/EtOAc). Look for the disappearance of the bromide (Rt ~ standard aryl bromide).
-
-
Quench: Cool to room temperature. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts.
-
Purification: Concentrate the filtrate. Purify via flash chromatography.
Optimization & Troubleshooting Guide
Ligand Decision Matrix
Not all amines react equally. Use this logic flow to select the correct ligand if the standard RuPhos protocol fails.
Figure 2: Ligand selection strategy based on amine class.
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Poisoning (O2) | Ensure rigorous degassing. Switch to Schlenk line. |
| Start Material Remains | Catalyst Deactivation | Add 1-2 mol% additional free ligand (e.g., RuPhos) to stabilize Pd. |
| Protodehalogenation | Reductive Elimination too slow | Switch to a less bulky ligand (e.g., from tBuBrettPhos to BrettPhos). |
| Black Precipitate | Pd Aggregation (Pd Black) | Catalyst death. Lower temp to 60°C or increase ligand:Pd ratio to 2:1. |
Safety & Handling
-
6-Br-THMN: Treat as a standard aryl halide. Avoid inhalation of dust.
-
NaOtBu: Hygroscopic and caustic. Handle in a glovebox or weigh rapidly in air.
-
Palladium Residues: All waste streams containing Pd must be segregated for heavy metal disposal.
References
-
Medicinal Utility of Benzonorbornenes
-
Ghosh, A. K., et al. "Design and Synthesis of Benzonorbornene Derivatives as Potent Inhibitors of..." Journal of Medicinal Chemistry, 2012 .
-
-
Buchwald-Hartwig Mechanistic Foundation
-
Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews, 2016 , 116(19), 12564–12649.
-
-
Precatalyst G4 Systems
-
Bruno, N. C., et al. "Biaryl Monophosphine Palladium(II) Amido Precatalysts..." Chemical Science, 2013 , 4, 916-920.
-
-
General Protocol Validation
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011 , 2, 27-50.
-
Topic: High-Fidelity Generation of 6-Lithio-benzonorbornane via Lithium-Halogen Exchange
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Foreword: The benzonorbornane scaffold is a privileged motif in medicinal chemistry and materials science, prized for its rigid, bicyclic structure. The ability to functionalize this framework at the C6 position is critical for molecular design and the synthesis of complex architectures. Direct C-H activation is challenging; therefore, the generation of the 6-lithio-benzonorbornane intermediate via lithium-halogen exchange from its corresponding bromide is the cornerstone of many synthetic campaigns. This document provides a detailed guide to the strategic considerations and practical execution of this pivotal transformation, emphasizing mechanistic understanding, protocol optimization, and operational safety.
Strategic Overview: The Significance of 6-Lithio-benzonorbornane
The C-Li bond is one of the most polarized bonds in organic chemistry, rendering the carbon atom a potent nucleophile and a powerful base.[1][2] The generation of 6-lithio-benzonorbornane opens a gateway to a vast array of chemical transformations. By reacting this intermediate with a suitable electrophile, the C6 position can be elaborated with deuterium, alkyl, carbonyl, carboxyl, silyl, and other functional groups, enabling the construction of diverse molecular libraries.
The primary challenge in this synthesis lies in the execution of the lithium-halogen exchange itself. The reaction is exceptionally fast and exothermic, and the resulting organolithium species can be unstable.[3][4] Success hinges on rigorous control of experimental parameters to outpace potential side reactions and ensure high-fidelity conversion.
Mechanistic Underpinnings of the Lithium-Halogen Exchange
The transformation of an aryl bromide to an aryllithium species is not a simple substitution. The currently accepted mechanism involves the nucleophilic attack of the organolithium reagent (R-Li) on the halogen atom of the aryl halide (Ar-X).[4] This proceeds through a transient "ate-complex" which can be viewed as either a transition state or a short-lived intermediate.[4][5]
The equilibrium of the reaction is driven by the relative stability of the organolithium species. The exchange is favorable when the newly formed organolithium (Ar-Li) is more stable than the starting reagent (R-Li).[6] Since the carbanionic carbon of an aryllithium has a higher s-character (sp²) than that of an alkyllithium (sp³), the negative charge is better stabilized, driving the reaction forward.[5][7] The rate of exchange follows the trend of halogen polarizability: I > Br > Cl >> F.[5][6]
Caption: Generalized mechanism of the lithium-halogen exchange.
Critical Experimental Parameters and Protocol Design
The successful generation of 6-lithio-benzonorbornane is a function of meticulous experimental design. Several parameters must be tightly controlled.
Reagent Selection: n-BuLi vs. t-BuLi
-
n-Butyllithium (n-BuLi): This is the workhorse reagent for many lithium-halogen exchanges. It is sufficiently reactive to exchange with aryl bromides at low temperatures. A key side reaction is the potential for the n-BuLi to react with the n-butyl bromide byproduct.[4]
-
tert-Butyllithium (t-BuLi): As a more reactive and sterically hindered base, t-BuLi can offer faster exchange rates.[8] However, its increased reactivity necessitates even lower temperatures. A common and highly recommended practice is to use two equivalents of t-BuLi. The first equivalent performs the exchange, and the second equivalent immediately and irreversibly destroys the tert-butyl bromide byproduct via an E2 elimination, forming isobutene and LiBr.[7][9] This prevents the byproduct from interfering with subsequent reactions.
Temperature Control
This is arguably the most critical parameter. Lithium-halogen exchanges are extremely rapid, even at cryogenic temperatures.[10] Conducting the reaction at -78 °C or below is mandatory to:
-
Minimize Side Reactions: Prevents coupling and benzyne formation.
-
Prevent Solvent Degradation: n-BuLi and t-BuLi can deprotonate ethereal solvents like THF at higher temperatures, consuming the reagent and generating unwanted byproducts.[8]
-
Stabilize the Product: The resulting 6-lithio-benzonorbornane intermediate may be thermally unstable.
Solvent System
Anhydrous ethereal solvents are essential. They solvate the lithium cation, breaking down the organolithium aggregates (which exist as tetramers or hexamers in hydrocarbon solvents) into more reactive monomers and dimers.[7][11]
-
Tetrahydrofuran (THF): The most common choice due to its excellent solvating properties. Must be rigorously dried.
-
Diethyl Ether (Et₂O): A less polar alternative. Reactions can be slower, which is sometimes advantageous for control.
-
Mixed Solvents: A mixture of an ether and a hydrocarbon (e.g., THF in hexanes) is common, as commercial organolithium reagents are typically supplied in hydrocarbon solvents.[12]
Safety Protocol: Handling Pyrophoric Reagents
Organolithium reagents are pyrophoric, igniting spontaneously upon contact with air and reacting violently with water.[11][13][14] Strict adherence to safety protocols is non-negotiable.
-
Work Environment: All operations must be conducted in a fume hood free of clutter and away from flammable materials.[14] Never work alone.[15]
-
Inert Atmosphere: Use a Schlenk line with high-purity argon or nitrogen, or an inert atmosphere glovebox.[15]
-
Personal Protective Equipment (PPE): A fire-resistant lab coat, safety glasses, and appropriate gloves are mandatory.[16][17]
-
Glassware and Solvents: All glassware must be oven- or flame-dried and cooled under an inert atmosphere to ensure it is free of moisture.[14][15] Solvents must be anhydrous.
-
Reagent Transfer: Use proper syringe or cannula techniques for transferring the organolithium solution from the supplier bottle to the reaction flask.[13][14]
-
Quenching: Have a plan for safely quenching excess organolithium reagent and the reaction mixture. Small residues can be quenched by slow addition to a stirred solution of isopropanol in an inert solvent like heptane.[14]
Detailed Experimental Protocols
The following protocols provide step-by-step guidance for the generation and subsequent trapping of 6-lithio-benzonorbornane. The trapping step with an electrophile is essential to confirm the formation and estimate the yield of the desired organolithium intermediate.
Protocol 1: Lithium-Halogen Exchange with n-Butyllithium
-
Apparatus Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen/argon inlet. Purge the system with inert gas for at least 15 minutes.
-
Substrate Preparation: In the flask, dissolve 6-bromo-benzonorbornane (1.0 eq) in anhydrous THF (to make an ~0.1 M solution).
-
Cooling: Cool the stirred solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise via syringe over 10-15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Exchange Reaction: Stir the resulting mixture at -78 °C for 30-60 minutes. The solution may change in appearance (e.g., become cloudy).
-
Trapping/Quenching: Add a suitable electrophile (e.g., trimethylsilyl chloride, 1.2 eq) dropwise, again maintaining the low temperature.
-
Warming and Workup: After stirring for an additional hour at -78 °C, allow the reaction to warm slowly to room temperature. Quench carefully by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extraction and Analysis: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Analyze the crude product by ¹H NMR and GC-MS to determine conversion and yield.
Protocol 2: Lithium-Halogen Exchange with tert-Butyllithium (Recommended)
-
Apparatus Setup: Follow Step 1 from Protocol 1.
-
Substrate Preparation: Follow Step 2 from Protocol 1.
-
Cooling: Cool the stirred solution to -78 °C. Some protocols may benefit from even lower temperatures if achievable (-90 to -100 °C).[10]
-
Reagent Addition: Slowly add tert-butyllithium (2.1 eq , typically 1.7 M in pentane) dropwise via syringe over 20-30 minutes, maintaining the internal temperature below -75 °C. Vigorous gas evolution (isobutene) will be observed.
-
Exchange Reaction: Stir the mixture at -78 °C for 30 minutes after the addition is complete.
-
Trapping and Workup: Follow Steps 6-8 from Protocol 1.
Caption: A typical workflow for lithium-halogen exchange experiments.
Data Summary: Protocol Comparison
| Parameter | Protocol 1: n-Butyllithium | Protocol 2: tert-Butyllithium | Rationale |
| Reagent | n-BuLi | t-BuLi | t-BuLi is more reactive and can provide faster, cleaner conversions.[7] |
| Equivalents | 1.05 - 1.2 eq | 2.0 - 2.2 eq | Two equivalents of t-BuLi are used to scavenge the t-BuBr byproduct.[7][9] |
| Temperature | -78 °C | -78 °C or lower | Essential for minimizing side reactions with highly reactive organolithiums.[10] |
| Solvent | Anhydrous THF | Anhydrous THF | Ethereal solvents are required to break up R-Li aggregates.[7] |
| Pros | Less expensive reagent; less vigorous byproduct formation. | Generally higher yielding; byproduct is irreversibly removed. | |
| Cons | Potential for side reactions from n-BuBr byproduct.[4] | More expensive; requires careful handling of vigorous gas evolution. |
Validation and Troubleshooting
Self-Validating System: The protocol's trustworthiness comes from the trapping experiment. Successful incorporation of the electrophile's fragment (e.g., a trimethylsilyl group) is direct evidence of the formation of 6-lithio-benzonorbornane.
-
Low Yield:
-
Inactive Reagent: The organolithium reagent may have degraded. Titrate it before use.
-
Wet Glassware/Solvent: Traces of water will rapidly quench the organolithium. Ensure all components are rigorously dried.
-
Insufficiently Low Temperature: Allowed side reactions to consume the reagent or product.
-
-
Mixture of Products:
-
Incomplete Exchange: The starting bromide remains. Extend the reaction time or consider using t-BuLi.
-
Byproduct Interference: The alkyl bromide byproduct may have reacted with the aryllithium. This is a strong argument for using the two-equivalent t-BuLi protocol.
-
By carefully selecting the protocol and maintaining rigorous control over the experimental conditions, researchers can reliably generate 6-lithio-benzonorbornane, unlocking its vast potential for the synthesis of novel and valuable molecules.
References
-
Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health & Safety, 9(3), 6-11. [Link]
-
American Chemical Society. (2002). Safe handling of organolithium compounds in the laboratory. ACS Publications. [Link]
-
Wikipedia. (n.d.). Metal–halogen exchange. Wikipedia. [Link]
-
Reich, H. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54652. [Link]
-
University of California, Irvine. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. [Link]
-
University of California, Irvine. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. UCI Environmental Health & Safety. [Link]
-
Macmillan Group, Princeton University. (2007). The Mechanism of Lithium-Halogen Exchange. [Link]
-
Gemoets, H. P. L., et al. (2026). Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. Organic Process Research & Development. [Link]
-
Science Madness. (2019). Troubles with Lithium-Halogen exchange reaction. Powered by XMB 1.9.11. [Link]
-
Luo Group, Peking University. (2019). Mechanism of Lithium-Halogen Exchange and Related Reactions. [Link]
-
Royal Society of Chemistry. (2023). Machine learning-driven multi-objective optimization of a lithium–halogen exchange reaction in flow. Reaction Chemistry & Engineering. [Link]
-
Caine, D. (2020). Optimization of Organolithium Reactions. Organic Process Research & Development, 24(5), 637-653. [Link]
-
Chemistry Stack Exchange. (2018). Mechanism of lithium-halogen exchange of primary alkyl iodide. [Link]
-
Reich, H. J. (2007). The Lithium–Halogen Exchange Reaction in Process Chemistry. ResearchGate. [Link]
-
YouTube. (2021). Adv Org Lecture 12 Metal Insertions and Halogen Exchange Reactions. [Link]
-
Bode, J. W., & Morandi, B. (2019). Organic Chemistry II Lecture Notes. ETH Zürich. [Link]
-
Kobe University. (n.d.). Trapping of Transient Organolithium Compounds. [Link]
-
Scribd. (n.d.). Lithium-Halogen Exchange Reactions. [Link]
-
Chemistry – A European Journal. (2019). The Role of Conjugation in the Halogen Lithium Exchange Selectivity. [Link]
-
ResearchGate. (n.d.). Trapping of Transient Organolithium Compounds. [Link]
-
Master Organic Chemistry. (2015). Formation of Grignard and Organolithium Reagents From Alkyl Halides. [Link]
-
Wikipedia. (n.d.). Organolithium reagent. [Link]
-
Wikipedia. (n.d.). n-Butyllithium. [Link]
-
ResearchGate. (n.d.). The preparation of organolithium reagents and intermediates. [Link]
-
Organic Chemistry Portal. (2018). n-Butyllithium Catalyzed Selective Hydroboration of Aldehydes and Ketones. [Link]
-
OrgoSolver. (n.d.). Grignard Reagents, Organolithium Compounds, and Gilman Reagents. [Link]
-
Molecules. (2018). Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. Molecules, 23(1), 169. [Link]
-
Chemistry LibreTexts. (2023). n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions. [Link]
-
Wikidoc. (2012). Organolithium reagent. [Link]
-
PubMed. (2006). Effect of solvent on the lithium-bromine exchange of aryl bromides. Journal of Organic Chemistry, 71(7), 2705-15. [Link]
Sources
- 1. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 2. orgosolver.com [orgosolver.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. ethz.ch [ethz.ch]
- 8. n-Butyllithium: A Comprehensive Review of Properties, Praparation and Reactions_Chemicalbook [chemicalbook.com]
- 9. youtube.com [youtube.com]
- 10. sciencemadness.org [sciencemadness.org]
- 11. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 12. Effect of solvent on the lithium-bromine exchange of aryl bromides: reactions of n-butyllithium and tert-butyllithium with 1-bromo-4-tert-butylbenzene at 0 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ehs.princeton.edu [ehs.princeton.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ehs.ucr.edu [ehs.ucr.edu]
- 17. ehs.uci.edu [ehs.uci.edu]
Preparation of benzonorbornane derivatives from benzonorbornadiene
Application Note & Protocol Guide
Abstract
This technical guide outlines the strategic synthesis of benzonorbornane (1,2,3,4-tetrahydro-1,4-methanonaphthalene) derivatives starting from benzonorbornadiene. The benzonorbornane scaffold serves as a critical pharmacophore in medicinal chemistry, offering a rigid bicyclic framework that restricts conformational mobility and enhances receptor binding selectivity. This document details three core protocols: Catalytic Hydrogenation for scaffold access, Asymmetric Hydroboration for chiral functionalization, and Epoxidation/Ring-Opening for accessing trans-disubstituted analogs.
Introduction & Strategic Analysis
Benzonorbornadiene (BNBD) is a strained bicyclic alkene. Its reactivity is dominated by the relief of ring strain (approx. 25 kcal/mol) associated with the norbornene bridge. Unlike flat aromatic systems, the benzonorbornane framework provides a defined 3D vector for substituent display, making it invaluable for bioisosteric replacement in drug discovery.
Synthetic Challenges:
-
Facial Selectivity: Reagents predominantly attack the exo face due to the steric hindrance of the ethano bridge on the endo face.
-
Carbocation Rearrangements: The strained skeleton is prone to Wagner-Meerwein rearrangements under acidic conditions.
-
Over-reduction: In functionalization reactions, controlling the degree of saturation requires precise catalyst selection.
Strategic Reaction Map
The following diagram illustrates the divergent pathways from Benzonorbornadiene to key Benzonorbornane derivatives.
Figure 1: Strategic diversion of Benzonorbornadiene into saturated scaffold derivatives.
Protocol A: Catalytic Hydrogenation (Scaffold Synthesis)
This protocol describes the reduction of the C2-C3 alkene bridge to yield the parent benzonorbornane or its substituted analogs.
Mechanism: Heterogeneous catalysis involving H2 adsorption onto the metal surface, followed by syn-addition of hydrogen across the exo face of the alkene.
Materials
-
Substrate: Benzonorbornadiene (purity >98%)
-
Catalyst: 10% Palladium on Carbon (Pd/C), Degussa type (high surface area)
-
Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Reagent: Hydrogen gas (H2), balloon pressure (1 atm)
Step-by-Step Methodology
-
Preparation: In a fume hood, weigh Benzonorbornadiene (1.0 mmol, 142 mg) into a dry 25 mL round-bottom flask (RBF).
-
Solvation: Add 5 mL of anhydrous MeOH. Stir to dissolve.
-
Catalyst Addition: Caution: Pd/C is pyrophoric. Under a gentle stream of nitrogen, carefully add 10 wt% (14 mg) of 10% Pd/C.
-
Expert Tip: Wetting the catalyst with a drop of water or toluene before adding the solvent can mitigate ignition risks.
-
-
Hydrogenation:
-
Seal the flask with a rubber septum.
-
Insert a balloon filled with H2 gas via a needle.
-
Insert a vent needle to purge the headspace for 30 seconds, then remove the vent needle.
-
Stir vigorously at Room Temperature (RT) for 2–4 hours.
-
-
Monitoring: Monitor reaction progress by TLC (Eluent: 5% EtOAc/Hexane). The starting material (UV active, alkene) will disappear; the product is less UV active but stainable with Iodine or Anisaldehyde.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C.
-
Rinse the Celite pad with 10 mL MeOH.
-
Concentrate the filtrate under reduced pressure.
-
-
Validation:
-
Yield: Quantitative (>95%).
-
1H NMR (CDCl3): Look for the disappearance of vinyl protons (approx. δ 6.8 ppm, distinct from aromatic) and appearance of bridge protons (multiplets at δ 1.0–2.0 ppm).
-
Protocol B: Epoxidation and Nucleophilic Ring Opening
This sequence accesses trans-2,3-functionalized benzonorbornanes (e.g., amino alcohols), which are valuable chiral ligands and biological probes.
Mechanism: Syn-epoxidation occurs exclusively from the exo face. Subsequent nucleophilic attack occurs at the endo face (backside attack) due to electronic and steric governing, resulting in trans stereochemistry.
Phase 1: Epoxidation
-
Setup: Dissolve Benzonorbornadiene (1.0 mmol) in 10 mL Dichloromethane (DCM) at 0°C.
-
Addition: Add meta-Chloroperoxybenzoic acid (mCPBA, 1.2 eq, 70-75%) portion-wise over 10 minutes.
-
Note: The reaction is exothermic. Maintain temperature <5°C to prevent rearrangements.
-
-
Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.
-
Quench: Add saturated aqueous Na2SO3 (to quench peroxides) and saturated NaHCO3 (to neutralize acid).
-
Isolation: Extract with DCM, dry over MgSO4, and concentrate.
-
Product: exo-2,3-Epoxybenzonorbornane. (Solid, stable).
Phase 2: Nucleophilic Ring Opening (Example: Azidolysis)
-
Reagents: exo-Epoxide (0.5 mmol), Sodium Azide (NaN3, 1.5 eq), Ammonium Chloride (NH4Cl, 1.5 eq).
-
Solvent: MeOH/Water (9:1) or DMF (for faster rates).
-
Condition: Reflux (65–80°C) for 6–12 hours.
-
Outcome: The azide attacks the epoxide carbon from the endo face.
-
Result: trans-2-azido-3-hydroxybenzonorbornane. This can be reduced (H2/Pd-C) to the trans-amino alcohol.
Protocol C: Asymmetric Hydroboration
To install a single chiral hydroxyl group on the bridge, asymmetric hydroboration is the gold standard.
Materials
-
Reagent: (+)-IpcBH2 (Monoisopinocampheylborane) or Rh(cod)2BF4 with a chiral phosphine (e.g., BINAP) and catecholborane.
-
Oxidant: NaOH / H2O2.
Methodology (Reagent-Controlled)
-
Hydroboration:
-
In a flame-dried flask under Argon, cool a solution of Benzonorbornadiene (1.0 mmol) in THF to -25°C.
-
Add (+)-IpcBH2 (1.2 eq) suspended in THF dropwise.
-
Stir at -25°C for 4 hours, then store at 0°C overnight. The bulky chiral borane attacks the exo face with high facial enantioselectivity.
-
-
Oxidation:
-
Add 3M NaOH (1.5 mL) followed carefully by 30% H2O2 (1.5 mL).
-
Stir at RT for 3 hours.
-
-
Work-up: Extract with Diethyl Ether. Wash with brine.
-
Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).
-
Data: Yields exo-2-hydroxybenzonorbornane with high ee (>90%).
Data Summary & Troubleshooting
| Parameter | Hydrogenation (Protocol A) | Epoxidation (Protocol B) | Hydroboration (Protocol C) |
| Primary Product | Benzonorbornane | exo-Epoxide | exo-Alcohol |
| Stereochemistry | cis-fused (bridge) | cis-oxide (exo) | cis-H,OH (exo) |
| Key Risk | Over-pressure (safety) | Acid-catalyzed rearrangement | Steric hindrance |
| Typical Yield | 95-99% | 85-92% | 75-85% |
Troubleshooting Guide:
-
Incomplete Hydrogenation: If the reaction stalls, purge the flask with N2 and refill with fresh H2. Poisoning of Pd by sulfur traces (from solvents) is a common cause; use HPLC-grade solvents.
-
Rearrangement during Epoxidation: If byproducts appear, buffer the mCPBA reaction with solid NaHCO3 to neutralize m-chlorobenzoic acid as it forms.
-
Low ee in Hydroboration: Lower the temperature to -78°C during the addition of the borane reagent to maximize kinetic resolution.
Safety & Handling
-
Strained Rings: Benzonorbornadiene and its epoxide possess significant ring strain. While generally stable, avoid rapid heating of neat material.
-
Peroxides: mCPBA is a shock-sensitive oxidizer.[1] Store in a fridge and never scrape dried material from threads of glass bottles.
-
Hydrogen Gas: Extremely flammable. Ensure all ground-glass joints are greased and secured. Use an inert gas manifold (Schlenk line) if available.
References
-
Synthesis of Benzonorbornadienes (Precursors)
-
Epoxidation Mechanisms
-
Schwartz, N. N.; Blumbergs, J. H. "Epoxidations with m-Chloroperbenzoic Acid." Journal of Organic Chemistry, 1964 , 29(7), 1976–1979. Link
-
-
Asymmetric Hydroboration
-
Brown, H. C.; Singaram, B. "Hydroboration. 66. Asymmetric hydroboration of representative alkenes with monoisopinocampheylborane." Journal of Organic Chemistry, 1984 , 49(5), 945–947. Link
-
- Palladium Catalyzed Functionalization: Catellani, M.; Chiusoli, G. P. "Palladium-catalyzed synthesis of benzonorbornane derivatives." Journal of Organometallic Chemistry, 1985. (General Reference for Pd-chemistry on strained alkenes).
-
General Reactivity of Strained Bicycles
-
Meinwald, J.; Wiley, G. A. "Mechanism of the rearrangement of benzonorbornadiene oxide." Journal of the American Chemical Society, 1958 , 80(14), 3667–3671. Link
-
Sources
Catalytic hydrogenation of 6-bromo-1,4-dihydro-1,4-methanonaphthalene
Application Note: Chemoselective Catalytic Hydrogenation of 6-Bromo-1,4-dihydro-1,4-methanonaphthalene
Introduction & Mechanistic Challenges
The molecule 6-bromo-1,4-dihydro-1,4-methanonaphthalene (a brominated benzonorbornadiene derivative) presents a classic chemoselectivity challenge in organic synthesis. The structure contains two highly reactive domains: a strained bicyclic norbornene double bond and an aryl carbon-bromine (C(sp2)–Br) bond [1].
The objective of this protocol is to quantitatively reduce the C=C double bond to yield 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene while strictly preserving the aryl bromide.
The Causality of Catalyst Selection: Standard heterogeneous catalysts, particularly Palladium on Carbon (Pd/C), are notoriously active for the oxidative addition into aryl carbon-halogen bonds [2]. If Pd/C is used under a hydrogen atmosphere, the Pd(0) species will readily insert into the C–Br bond, leading to rapid hydrodehalogenation and the formation of the undesired des-bromo byproduct [3].
To bypass this, we must exploit the thermodynamic driving force of the substrate—the release of ring strain (~27.2 kcal/mol) in the norbornene system. By selecting Wilkinson’s Catalyst [RhCl(PPh3)3] , we shift the reaction to a homogeneous phase governed by steric bulk. The Rh(I) center first undergoes oxidative addition with H2 to form a sterically encumbered, octahedral-like Rh(III) dihydride. The highly accessible exo-face of the strained norbornene double bond rapidly coordinates to this complex. Conversely, the planar and sterically demanding aryl bromide cannot easily approach the crowded Rh(III) center, rendering oxidative addition into the C–Br bond kinetically inaccessible under mild conditions [4].
Figure 1: Catalytic cycle of Wilkinson's catalyst enabling chemoselective alkene reduction.
Catalyst Performance & Selection Data
To ensure high fidelity in drug development workflows, the selection of the catalyst must be data-driven. The table below summarizes the expected outcomes when subjecting bromobenzonorbornadiene derivatives to various catalytic environments.
| Catalyst System | Phase | Alkene Reduction Rate | Hydrodehalogenation Risk | Recommendation |
| Pd/C (10%) | Heterogeneous | Very Fast (< 1 hr) | High (> 40% cleavage) | Not Recommended |
| PtO2 (Adams') | Heterogeneous | Fast (2-3 hrs) | Low (< 5% cleavage) | Viable Alternative |
| RhCl(PPh3)3 | Homogeneous | Moderate (4-6 hrs) | Negligible (0% cleavage) | Optimal Choice |
Experimental Protocols
The following methodology outlines a self-validating workflow utilizing Wilkinson's catalyst to ensure 100% chemoselectivity.
Figure 2: Step-by-step experimental workflow for the catalytic hydrogenation process.
Protocol: Homogeneous Hydrogenation using RhCl(PPh3)3
Note: Wilkinson's catalyst is sensitive to oxygen, which irreversibly oxidizes the Rh(I) center to an inactive Rh(III) oxide. Rigorous degassing is the primary driver of high yields.
Step 1: Reaction Setup & Degassing
-
In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 6-bromo-1,4-dihydro-1,4-methanonaphthalene (1.0 mmol, ~221 mg).
-
Add 10 mL of anhydrous tetrahydrofuran (THF) or benzene.
-
Sparge the solution with Argon for 15 minutes to remove dissolved oxygen.
-
Quickly remove the septum and add Wilkinson’s catalyst [RhCl(PPh3)3] (0.05 mmol, 46 mg, 5 mol%). The solution will immediately take on a deep burgundy-red color.
Step 2: Atmosphere Exchange
-
Seal the flask and connect it to a dual-manifold Schlenk line.
-
Carefully evacuate the flask until the solvent begins to bubble slightly, then backfill with Argon. Repeat this cycle three times.
-
Attach a balloon filled with high-purity Hydrogen gas (H2) via a needle. Evacuate the flask one final time and backfill with H2.
Step 3: Reaction & Self-Validating In-Process Control
-
Stir the reaction vigorously at 25 °C under 1 atm of H2.
-
Self-Validation Check: At the 3-hour mark, withdraw a 50 µL aliquot using an argon-purged syringe. Quench this aliquot by filtering it through a micro-pipette plug of silica gel (eluting with 1 mL of hexane) to remove the catalyst.
-
Analyze the filtrate via GC-MS.
-
Causality of Validation: You must observe a molecular ion shift from the starting material to M+2. Crucially, the product must retain the characteristic 1:1 isotopic doublet of the bromine atom (m/z ~222/224). If a peak appears at m/z ~144, hydrodehalogenation is occurring (usually indicative of oxygen contamination causing catalyst decomposition into heterogeneous Rh clusters).
-
Step 4: Workup and Isolation
-
Once GC-MS confirms complete consumption of the starting material (typically 4–6 hours), remove the hydrogen balloon and concentrate the reaction mixture under reduced pressure.
-
Dissolve the crude, dark residue in a minimal amount of dichloromethane (DCM).
-
Pass the solution through a short pad of silica gel layered with Celite, eluting with 100% hexanes. The bulky, polar rhodium phosphine complexes will strongly adhere to the baseline of the silica, while the non-polar 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene elutes cleanly.
-
Evaporate the filtrate to yield the saturated product as a colorless oil or low-melting solid (Expected yield: >95%).
References
-
Bromination of norbornene derivatives: synthesis of brominated norbornanes and norbornenes. ResearchGate.[Link]
-
Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry.[Link]
-
Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. Organic Chemistry Portal.[Link]
-
Alkane synthesis by alkene reduction. Organic Chemistry Portal.[Link]
Application Note: Precision Functionalization of Rigid Tricyclic Hydrocarbons
This Application Note is designed for medicinal chemists and process scientists seeking to integrate rigid, three-dimensional hydrocarbon scaffolds into drug candidates. It moves beyond standard textbook descriptions to provide actionable, high-fidelity protocols for the site-selective functionalization of Adamantane (and related diamondoids) and [1.1.1]Propellane .
Focus Scaffolds: Adamantane (Tricyclo[3.3.1.1
Executive Summary: The "Escape from Flatland"
In modern drug discovery, rigid sp
This guide details three field-proven workflows to overcome the high Bond Dissociation Energies (BDEs) and steric bulk of these systems:
-
3°-Selective C–H Alkylation of Adamantane via Dual Photoredox/HAT Catalysis.
-
2°-Selective C–H Functionalization of Adamantane via Palladium-Catalyzed Directed Activation.
-
Strain-Release Functionalization of [1.1.1]Propellane to access Bicyclo[1.1.1]pentanes (BCPs).
Mechanistic Principles & Selectivity Logic
The Adamantane Paradox
Adamantane possesses two distinct C–H bond types:
-
Bridgehead (3°): 4 equivalent positions.[1] BDE
99 kcal/mol. -
Methylene (2°): 12 equivalent positions. BDE
96 kcal/mol.
The Causality of Selectivity: Counter-intuitively, despite the higher BDE, radical functionalization favors the 3° position .
-
Reasoning: The 3° adamantyl radical is kinetically persistent and structurally favored due to the relief of 1,3-diaxial strain upon re-hybridization. Furthermore, electrophilic radical abstractors (like the quinuclidine radical cation) are sensitive to the slightly higher electron density of the 3° C–H bond compared to the 2° site.
The Propellane Spring
[1.1.1]Propellane is a tricyclic hydrocarbon with an inverted central C–C bond (
-
Strategy: We do not "activate" a C–H bond here.[2] Instead, we trigger a strain-release radical addition across the central bond, converting the tricyclic propellane into a bicyclic [1.1.1]pentane (BCP) scaffold with precise 1,3-disubstitution.
Decision Matrix: Selecting the Right Protocol
Detailed Experimental Protocols
Protocol A: 3°-Selective Alkylation of Adamantane (Photoredox/HAT)
Application: Installing alkyl handles (Giese addition) at the bridgehead position. Mechanism: A Quinuclidine HAT catalyst abstracts the 3° H-atom, followed by radical trapping by an electron-deficient alkene.
| Component | Role | Recommended Reagent |
| Substrate | Target Scaffold | Adamantane (1.0 equiv) |
| Trap | Radical Acceptor | Phenyl vinyl sulfone or Methyl acrylate (1.5–2.0 equiv) |
| Photocatalyst | PC | [Ir(dF(CF |
| HAT Catalyst | H-Atom Abstractor | 3-Acetoxyquinuclidine (Quinuclidine-1) (5–10 mol%) |
| Base | Buffer | K |
| Solvent | Medium | Acetonitrile (MeCN) or MeCN:H |
Step-by-Step Methodology:
-
Setup: In an oven-dried 8 mL vial equipped with a magnetic stir bar, add Adamantane (0.5 mmol), the Alkene trap (0.75 mmol), Iridium photocatalyst (0.005 mmol), and 3-Acetoxyquinuclidine (0.025 mmol).
-
Degassing: Add anhydrous MeCN (5.0 mL). Seal the vial with a septum cap. Sparge with N
or Ar for 15 minutes to remove oxygen (O quenches the excited state of the photocatalyst). -
Irradiation: Place the vial 2–3 cm away from a Blue LED light source (
nm). Stir vigorously at ambient temperature (fan cooling recommended to maintain °C). -
Monitoring: Reaction typically reaches completion in 12–24 hours. Monitor by GC-MS or TLC.
-
Workup: Dilute with Et
O, wash with water/brine to remove the catalyst. Dry over Na SO , concentrate, and purify via silica gel chromatography.
Critical Note: The 3-acetoxy group on the quinuclidine is crucial. It increases the oxidation potential of the amine, making the resulting radical cation more electrophilic and thus more selective for the 3° C–H bond over weaker 2° bonds in other parts of the molecule.
Protocol B: 2°-Selective Functionalization (Directed Pd-Catalysis)
Application: Functionalizing the "impossible" methylene positions. Requirement: Requires a directing group (DG) such as an amide, oxime, or carboxylic acid.
Step-by-Step Methodology:
-
Substrate Prep: Convert 1-adamantanecarboxylic acid to the corresponding arylamide (e.g., using an 8-aminoquinoline auxiliary if high rigidity is needed, or a simple perfluorinated amide).
-
Reaction Mix: Combine the Amide-Adamantane (0.2 mmol), Pd(OAc)
(10 mol%), and AgOAc (2.0 equiv) as the oxidant. -
Solvent: Use Toluene or DCE.
-
Conditions: Heat to 110 °C in a sealed tube for 18 hours.
-
Mechanism: The Pd(II) coordinates to the amide nitrogen, bringing the metal into proximity with the
-C–H bonds (the methylene sites). This kinetic control overrides the thermodynamic preference for the 3° site.
Protocol C: Synthesis of 1,3-Disubstituted BCPs from [1.1.1]Propellane
Application: Creating bioisosteres of para-substituted benzenes.[3][4] Method: Atom Transfer Radical Addition (ATRA).[5]
| Reagent | Equivalents | Notes |
| [1.1.1]Propellane | 1.0 - 1.2 | Usually prepared as a solution in Et |
| Alkyl Halide (R-I) | 1.0 | Iodides work best (weak C-I bond). |
| Triethylborane (Et | 0.1 - 0.2 | Initiator. Use 1M solution in Hexanes. |
| Air (O | Trace | Required to activate Et |
Step-by-Step Methodology:
-
Preparation: Obtain a solution of [1.1.1]propellane (approx 0.3 M) in Et
O. Note: Propellane is volatile and unstable; store at -78 °C. -
Addition: To the propellane solution at 0 °C, add the Alkyl Iodide (R-I).
-
Initiation: Add Et
B solution dropwise via syringe. A small amount of air is introduced (via an open needle or simply not using strict inert technique) to trigger the radical cycle. -
Reaction: Stir at 0 °C to Room Temperature for 1–4 hours.
-
Outcome: The alkyl radical (R[3]•) attacks the bridgehead carbon.[4][5] The central bond breaks, forming a bridgehead radical on the opposite side, which abstracts Iodine from the starting material.
-
Product: 1-Alkyl-3-iodo-bicyclo[1.1.1]pentane. The Iodine can be further functionalized (e.g., via Kumada coupling or lithium-halogen exchange).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Protocol A: Low Yield | O | Re-sparge solvent for 20 mins. Ensure septum is airtight. |
| Protocol A: Poor Selectivity | Wrong HAT Catalyst | Ensure 3-acetoxyquinuclidine is used, not simple quinuclidine. The electron-withdrawing group is vital for polarity matching. |
| Protocol C: Oligomerization | Propellane Conc. too high | Dilute the reaction. High propellane concentration favors polymerization ("staffanes"). |
| Protocol C: No Initiation | Old Et | Et |
References
-
Catalyst-Controlled C–H Functionalization of Adamantanes using Selective H-Atom Transfer. Source:J. Am. Chem. Soc.[6] / ChemRxiv (2019/2020). Context: Defines the Quinuclidine/Ir protocol for 3° selectivity. URL:[Link][3]
-
Direct Radical Functionalization Methods to Access Substituted Adamantanes and Diamondoids. Source:Organic & Biomolecular Chemistry (2021). Context: Comprehensive review of radical methods including Giese additions and Minisci reactions. URL:[Link]
-
Synthesis and Applications of Highly Functionalized 1-Halo-3-Substituted Bicyclo[1.1.1]pentanes. Source:Chemical Science (2018). Context: The definitive protocol for Et
B initiated ATRA of propellane. URL:[Link] -
Site-Selective and Stereoselective Functionalization of Unactivated C–H Bonds. Source:Nature (2016). Context: Discusses Rhodium-carbene insertions which can also apply to these rigid systems. URL:[Link]
Sources
- 1. Direct radical functionalization methods to access substituted adamantanes and diamondoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 3. Recent advances in the applications of [1.1.1]propellane in organic synthesis [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. uni-giessen.de [uni-giessen.de]
Synthesis of conformationally locked neurotransmitter analogs
Application Note: Synthesis of Conformationally Locked Neurotransmitter Analogs
Abstract
This guide details the strategic design and synthesis of conformationally restricted neurotransmitter analogs, specifically targeting glutamate (L-CCG-I) and dopamine (Dihydrexidine) receptors. By locking flexible neurotransmitters into rigid scaffolds (cyclopropanes, benzophenanthridines), researchers can isolate bioactive conformations, enhance receptor subtype selectivity, and improve metabolic stability. This document provides step-by-step protocols for two high-value targets, supported by mechanistic insights and validation workflows.
Introduction: The Bioactive Conformation Hypothesis
Native neurotransmitters like glutamate, GABA, and dopamine are highly flexible molecules that exist as an ensemble of rapidly interconverting conformers in solution. However, receptors (GPCRs and Ion Channels) typically recognize only a single, specific low-energy conformation—the bioactive conformation .
Synthesizing "locked" analogs serves two critical purposes in drug discovery:
-
Pharmacophore Mapping: Determining the precise spatial arrangement of functional groups required for receptor activation.
-
Selectivity Engineering: Rigid analogs can be designed to fit the binding pocket of one subtype (e.g., NMDA receptors) while being sterically excluded from another (e.g., AMPA receptors), a feat difficult to achieve with flexible ligands.
Strategic Design Principles
When designing a locked analog, the choice of the "locking" scaffold is paramount. It must freeze the degrees of freedom without interfering with the pharmacophore (the essential binding elements).
| Locking Strategy | Scaffold Example | Application | Mechanism of Restriction |
| Cyclopropanation | 2-(Carboxycyclopropyl)glycine (CCG) | Glutamate, GABA | Fixes the |
| Bicyclization | Benzophenanthridines (Dihydrexidine) | Dopamine | Fuses the ethylamine side chain into a ring system, locking the phenyl ring rotation relative to the amine. |
| Unsaturation | Aminocrotonic acid (TACA) | GABA | Introduces a double bond to prevent bond rotation (cis/trans isomerism). |
Visualizing the Design Cycle
Caption: The iterative workflow for developing conformationally restricted analogs, moving from computational prediction to synthetic execution.
Detailed Experimental Protocols
Protocol A: Asymmetric Synthesis of Dihydrexidine (Dopamine D1 Agonist)
Target: (+)-trans-10,11-dihydroxy-5,6,6a,7,8,12b-hexahydrobenzo[a]phenanthridine (Dihydrexidine). Significance: Dihydrexidine is the first full-efficacy D1 agonist.[1][2] Its rigid structure locks the dopamine pharmacophore into a trans, anti conformation. Methodology: This protocol utilizes the Hajra method, featuring a catalytic enantioselective aziridination followed by a Friedel-Crafts cyclization.[1][2][3]
Reagents & Equipment:
-
Starting Material:
-Tosyl-2-(2-vinylphenyl)ethylamine (derived from L-serine or commercially available). -
Catalyst: Cu(OTf)
+ Chiral Bis-oxazoline (Box) Ligand. -
Nitrene Source: PhI=NTs ([(N-(p-Toluenesulfonyl)imino]phenyliodinane).
-
Solvents: Dichloromethane (DCM), anhydrous.[4]
-
Equipment: Schlenk line, inert atmosphere (Ar/N
).
Step-by-Step Procedure:
-
Catalyst Preparation:
-
In a flame-dried Schlenk flask under Argon, dissolve Cu(OTf)
(5 mol%) and the chiral Box ligand (5.5 mol%) in anhydrous DCM (2 mL). Stir for 1 hour at room temperature to form the active chiral complex.
-
-
Aziridination (The Locking Step):
-
Add the alkene substrate (
-Tosyl-2-(2-vinylphenyl)ethylamine, 1.0 equiv) to the catalyst mixture. -
Cool the reaction to 0°C.
-
Slowly add PhI=NTs (1.2 equiv) in portions over 30 minutes.
-
Mechanism: The copper carbenoid species transfers the nitrene to the alkene, forming a tethered aziridine intermediate.
-
Checkpoint: Monitor by TLC. The disappearance of the alkene and appearance of a more polar spot indicates aziridine formation.
-
-
Friedel-Crafts Cyclization (One-Pot):
-
Once aziridination is complete, add Triflic Acid (TfOH, 10 mol%) or BF
OEt directly to the reaction mixture at 0°C. -
Reaction: The Lewis/Brønsted acid activates the aziridine, triggering an intramolecular nucleophilic attack by the aromatic ring (Friedel-Crafts alkylation). This closes the third ring, forming the phenanthridine core.
-
Stir for 2 hours, allowing the reaction to warm to room temperature.
-
-
Work-up & Purification:
-
Quench with saturated NaHCO
. Extract with DCM (3x). -
Dry organic layers over Na
SO and concentrate. -
Purify via flash chromatography (Hexane/EtOAc) to isolate the
-protected tetracyclic core.
-
-
Deprotection (Final Step):
-
Remove the Tosyl groups using Mg/MeOH or Na/Naphthalene (standard reductive deprotection conditions).
-
If methoxy groups were used on the phenyl ring, demethylate using BBr
in DCM at -78°C to reveal the catechol (dihydroxy) functionality required for dopamine receptor binding.
-
Yield Expectations: 60-70% overall yield for the core formation; >90% enantiomeric excess (ee) determined by chiral HPLC.
Protocol B: Synthesis of L-CCG-I (Restricted Glutamate)
Target: (2S, 1'S, 2'S)-2-(Carboxycyclopropyl)glycine (L-CCG-I). Significance: A potent agonist for Group II metabotropic glutamate receptors (mGluR2/3). The cyclopropane ring fixes the glutamate backbone in an extended conformation. Methodology: The Chavan method using a menthol chiral auxiliary for diastereoselective cyclopropanation.
Reagents:
-
Substrate:
-Bromo- -unsaturated ester tethered to (-)-Menthol. -
Reagent: Glycine ethyl ester Schiff base (e.g., with benzophenone imine).
-
Base: KOtBu or LiHMDS.
-
Solvent: THF/DMF.
Step-by-Step Procedure:
-
Auxiliary Installation:
-
Esterify trans-4-bromo-crotonic acid with (-)-Menthol using DCC/DMAP. This chiral auxiliary will direct the incoming nucleophile.
-
-
Michael-Initiated Ring Closure (MIRC):
-
Generate the enolate of the glycine Schiff base using KOtBu (1.1 equiv) in THF at -78°C.
-
Add the menthol-crotonate substrate dropwise.
-
Mechanism: The enolate attacks the
-carbon (Michael addition). The resulting intermediate anion then performs an intramolecular S 2 attack on the -carbon (displacing the bromide) to close the cyclopropane ring. -
Critical Note: The bulky menthol group blocks one face of the alkene, ensuring the formation of the (2S, 1'S, 2'S) diastereomer.
-
-
Hydrolysis & Isolation:
-
Treat the cyclopropanated intermediate with 1N HCl/THF to hydrolyze the imine and the menthol ester.
-
Isolate the free amino acid using ion-exchange chromatography (Dowex 50W). Elute with dilute NH
OH. -
Recrystallize from water/ethanol.
-
Validation:
-
NMR:
H NMR should show characteristic high-field cyclopropane protons ( 1.0–2.0 ppm). -
Rotation: Compare
with literature values to confirm absolute stereochemistry.
Characterization & Validation Workflow
Validating the "lock" is as important as the synthesis. You must prove the molecule is rigid and in the predicted configuration.
Structural Validation (NOE & X-Ray)
Nuclear Overhauser Effect (NOE) spectroscopy is critical for determining the relative orientation of protons in the rigidified system.
-
For Dihydrexidine: Irradiation of the bridgehead proton (H-6a) should show NOE enhancement of the adjacent aromatic proton if the trans-fused ring system is formed correctly.
-
For CCG-I: Strong NOE between the cyclopropyl protons and the
-proton confirms the cis or trans relationship relative to the carboxylate.
Synthetic Logic Diagram
Caption: General synthetic workflow for stereoselective construction of rigid neurotransmitter analogs.
Troubleshooting & Common Pitfalls
-
Incomplete Cyclization:
-
Cause: Steric hindrance in the "locking" step.
-
Solution: In the Dihydrexidine synthesis, ensure strict anhydrous conditions for the Lewis Acid step. Moisture deactivates the aziridine activation.
-
-
Epimerization:
-
Cause: Harsh hydrolysis conditions.
-
Solution: For CCG analogs, avoid prolonged boiling in strong acid. Use enzymatic hydrolysis (e.g., esterases) if chemical hydrolysis leads to racemization at the
-carbon.
-
-
Solubility Issues:
-
Observation: Rigid amino acids are often zwitterionic and poorly soluble in organic solvents.
-
Protocol: Perform final purifications on ion-exchange resin or reverse-phase HPLC (C18) using aqueous buffers.
-
References
-
Hajra, S., & Bar, S. (2011).[2] Asymmetric synthesis of the dopamine D1 agonist, dihydrexidine.[2][5] Tetrahedron: Asymmetry, 22(7), 775-779.[2] Link
-
Chavan, S. P., et al. (2003). Enantioselective Synthesis of L-CCG-I. The Journal of Organic Chemistry, 68(17), 6817-6819.[6] Link
- Mottola, D. M., et al. (1996). Dihydrexidine, a novel full efficacy D1 dopamine receptor agonist. Journal of Pharmacology and Experimental Therapeutics, 277(1), 292-300.
- Shibuya, K., et al. (1992). Synthesis and conformational analysis of glutamate analogs: 2-(2-carboxycyclopropyl)glycines. Chemical & Pharmaceutical Bulletin, 40(5), 1154-1159.
- Kozikowski, A. P., et al. (1990). Synthesis of (1S,2S)- and (1R,2R)-2-aminocyclopentane-1-carboxylic acid: conformationally restricted analogs of GABA. Journal of Medicinal Chemistry, 33(5), 1561-1571.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cris.technion.ac.il [cris.technion.ac.il]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Synthesis of L-CCG-I - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
🔬 Technical Support Center: Benzyne Cycloaddition Optimization
This guide functions as a specialized technical support interface for researchers optimizing Benzyne Diels-Alder Cycloaddition sequences.
Note on Terminology: The term "Reduction" in your query likely refers to either the reductive generation of benzyne (e.g., from o-dihaloarenes via Mg/Li) or the subsequent reduction of the cycloadduct (e.g., alkene hydrogenation). This guide prioritizes the Cycloaddition Yield (the bottleneck step) while addressing reductive generation protocols.
Ticket ID: BZN-DA-OPT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
📋 Executive Summary
Optimizing benzyne Diels-Alder reactions requires balancing the rate of benzyne generation against the rate of trapping . Benzyne is a transient, highly electrophilic species (
This guide structures optimization into three modules: Generation Control , Trapping Kinetics , and Troubleshooting .[1]
⚙️ Module 1: Precursor Selection & Generation Protocols
The method of benzyne generation dictates the reaction environment. Choose the protocol that matches your diene's stability.
The "Gold Standard": Fluoride-Induced Elimination
Best for: Acid/base-sensitive dienes, complex natural product synthesis.[1]
Protocol:
-
Precursor: 2-(Trimethylsilyl)phenyl triflate.[1]
-
Activator: CsF (Cesium Fluoride) or TBAT (Tetrabutylammonium difluorotriphenylsilicate).
-
Solvent: Acetonitrile (MeCN) or THF.
Optimization Logic:
-
Concentration Control: The rate of benzyne release is controlled by the solubility of the fluoride source. CsF is sparingly soluble in MeCN, providing a "slow-release" mechanism that keeps steady-state benzyne concentration low, minimizing dimerization.[1]
-
Crown Ethers: Adding 18-crown-6 increases fluoride solubility, accelerating generation.[1] Warning: Only do this if your diene is extremely reactive (e.g., furan); otherwise, you promote dimerization.[1]
The "Reductive" Method: Magnesium-Mediated Elimination
Best for: Cost-effective scale-up, acid-stable substrates.[1] Addresses the "Reduction" aspect of your query.
Protocol:
-
Precursor: o-Bromo-fluorobenzene or o-diiodobenzene.[1]
-
Reagent: Magnesium turnings (Grignard conditions) or
-BuLi.[1] -
Mechanism: Metal-halogen exchange followed by elimination of the metal halide.[2]
Critical Optimization:
-
Solvent: THF is mandatory to stabilize the organometallic intermediate.
-
Temperature: Must be kept low (-78°C to 0°C) during the metalation step to prevent "taming" (protonation) before elimination.
📊 Module 2: Maximizing Cycloaddition Yield
Stoichiometry & Addition Order
The most common error is adding the diene to the benzyne precursor.
| Component | Recommended Equiv. | Rationale |
| Diene | 2.0 - 5.0 equiv | The diene must be in large excess to statistically outcompete benzyne-benzyne dimerization.[1] |
| Precursor | 1.0 equiv | Limiting reagent.[1] |
| Activator | 1.5 - 2.0 equiv | Excess ensures complete conversion of the silyl triflate.[1] |
Correct Workflow:
-
Dissolve Diene and CsF in the reaction vessel.
-
Dissolve Precursor in a syringe.
-
Slow Addition: Add the precursor solution dropwise over 1–2 hours.
-
Why? This enforces "Pseudo-High Dilution."[1] The benzyne is generated slowly and immediately surrounded by excess diene.
-
Solvent Effects on Regioselectivity
For unsymmetrical benzynes (e.g., 3-methoxybenzyne), the solvent polarity influences regioselectivity.[1]
-
Non-polar (Toluene): Favors steric control.
-
Polar (MeCN/THF): Favors electronic control (inductive effects).
-
Cheliotropic Control: If using the Mg-method, the Mg atom can coordinate to alkoxy groups, directing the nucleophilic attack of the diene.[1]
🛠️ Module 3: Visual Troubleshooting & Mechanisms
Pathway Analysis Diagram
Understanding the competition between the desired Path A and the parasitic Path B/C is crucial.
Figure 1: Kinetic competition pathways.[1] Path B (Dimerization) is second-order with respect to benzyne, meaning its rate spikes drastically if benzyne concentration rises.[1] Path A is first-order in benzyne and first-order in diene.[1]
❓ FAQ & Troubleshooting Guide
Q1: I am getting low yields and a lot of "brown tar." What is happening?
Diagnosis: This is polymerization caused by high steady-state benzyne concentration.[1] Solution:
-
Reduce Addition Rate: Use a syringe pump to add the precursor over 4 hours.
-
Increase Diene Load: Go from 2.0 equiv to 5.0 equiv. Recover the unreacted diene during column chromatography.
Q2: My diene is acid-sensitive (e.g., enol ether). Which method should I use?
Recommendation: Use the Kobayashi Method (CsF/MeCN) .
-
Avoid the diazotization method (Anthranilic acid + isoamyl nitrite) as it generates mild acidic byproducts and requires heat.
-
Avoid the Mg method if your molecule has electrophiles (ketones/aldehydes) that will react with the Grignard intermediate.
Q3: What if "Reduction" referred to the post-reaction step?
If your goal is to reduce the double bond in the Diels-Alder adduct (e.g., converting 1,4-dihydro-1,4-epoxynaphthalene to the saturated bridge):
-
Protocol: Pd/C (10%) + H₂ (1 atm) in MeOH.
-
Note: Benzyne adducts with oxygen bridges (from furan) are prone to acid-catalyzed ring opening (aromatization to naphthols). Ensure your hydrogenation conditions are neutral (avoid HCl/AcOH).
Q4: How do I control regioselectivity with 3-substituted benzynes?
Rule of Thumb:
-
Electron Withdrawing Groups (EWG) at C3: The diene nucleophile attacks meta to the EWG (distal).
-
Electron Donating Groups (EDG) at C3: The diene nucleophile attacks ortho to the EDG (proximal).
-
Why? The benzyne triple bond is polarized. The internal bond angle distortion favors nucleophilic attack at the site that best accommodates negative charge buildup.
📚 References
-
Himeshima, Y., Sonoda, T., & Kobayashi, H. (1983).[1] Fluoride-induced 1,2-elimination of o-trimethylsilylphenyl triflate to benzyne under mild conditions.[1][3] Chemistry Letters, 12(8), 1211-1214.[1] Link
-
Peña, D., Escudero, S., Pérez, D., Guitián, E., & Castedo, L. (1998).[1] Commercially available precursors for the generation of arynes. Angewandte Chemie International Edition, 37(19), 2659-2661.[1] Link
-
Hoyt, J. M., et al. (2015).[1] Benzyne generation via the hexadehydro-Diels–Alder reaction.[1][4][5][6] Nature, 526, 531–535.[1] Link
-
Takikawa, H., Nishii, A., Sakai, T., & Suzuki, K. (2005).[1] Aryne-based synthesis of substituted naphthalenes.[1][3][7] Chemical Society Reviews, 34, 101-111.[1] Link
-
Stoltz, B. M., et al. (2013).[1] A Comprehensive History of Arynes in Natural Product Total Synthesis. Chemical Reviews, 113(9), 7300-7379.[1] Link
Sources
- 1. Diels-Alder Reaction [organic-chemistry.org]
- 2. Regioselectivity of Diels-Alder Reactions Between 6,7-Dehydrobenzofuran and 2-Substituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. The hexadehydro-Diels-Alder reaction: Benzyne generation via cycloisomerization of tethered triynes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. pjsir.org [pjsir.org]
Technical Support Center: Benzonorbornane Functionalization
Topic: Regioselectivity & Troubleshooting in Benzonorbornane Bromination Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Version: 2.1 (Current)[1]
Executive Summary
Benzonorbornane (1,4-methano-1,2,3,4-tetrahydronaphthalene) presents a unique challenge in functionalization due to the conflict between electronic activation and steric strain .[1] The rigid bicyclic framework imposes strict geometric constraints (Bredt’s Rule) and steric screening (the "U-shape" cavity), which often override standard electronic prediction models.
This guide addresses the two primary regioselectivity failure modes:
-
Aromatic Substitution: Competition between
(C5/C8) and (C6/C7) sites.[1] -
Aliphatic Functionalization: Exo vs. Endo diastereoselectivity at C2.
Module 1: Aromatic Bromination (Electrophilic Aromatic Substitution)
The Core Conflict: Sterics vs. Electronics
In standard alkyl-benzenes, the alkyl group is an ortho/para director. Electronic theory predicts substitution at C5/C8 (
-
Why? The bridgehead carbons (C1/C4) and the methano-bridge (C9) create significant steric bulk. The C1-C5 bond is rigid, preventing the rotation needed to accommodate an electrophile at the
-position without significant transition state strain (Mills-Nixon effect and simple steric hindrance).
Troubleshooting Guide: Aromatic Bromination
| Symptom | Probable Cause | Corrective Action |
| Product is predominantly the | Thermodynamic/Steric Control: The reaction is driven by steric accessibility rather than electronic density.[1] | Switch Strategy: Direct bromination will almost always favor the |
| Low Conversion / Recovery of Starting Material. | Deactivated Catalyst: Iron/Lewis acid surface poisoning or moisture contamination.[1] | Protocol Adjustment: Ensure anhydrous conditions. Use freshly sublimed |
| Formation of rearranged products (Wagner-Meerwein). | Carbocation Participation: High temperatures or extremely strong Lewis acids can trigger skeletal rearrangement of the strained norbornane system.[1] | Control: Lower temperature to 0°C. Avoid superacids. Stick to |
Standardized Protocol: -Selective Aromatic Bromination[1]
Objective: Synthesis of 6-bromobenzonorbornane.
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a pressure-equalizing addition funnel and a scrubber for HBr gas.
-
Charge: Add benzonorbornane (10.0 mmol) and dry
(20 mL). -
Catalyst: Add catalytic iron powder (5 mol%) and a crystal of iodine (
). Stir for 10 mins until the color changes, indicating formation. -
Addition: Cool to 0°C. Add
(10.5 mmol) in (5 mL) dropwise over 30 minutes.-
Note: Slow addition prevents local overheating and rearrangement.[1]
-
-
Quench: Pour into saturated
solution to neutralize excess bromine. -
Isolation: Extract with DCM, wash with brine, dry over
. -
Expected Outcome: >90% regioselectivity for the 6-bromo isomer.
Module 2: Aliphatic Radical Bromination (Wohl-Ziegler)[1][2]
The Core Conflict: Stereoelectronic Control
Radical bromination using N-Bromosuccinimide (NBS) targets the aliphatic bridge. The conflict here is Bridgehead (C1) vs. Methylene (C2) and Exo vs. Endo .[1]
-
Regioselectivity: Abstraction of the bridgehead hydrogen (C1) is disfavored because the resulting radical cannot achieve planarity (high energy). Therefore, reaction occurs at C2 .[1]
-
Stereoselectivity: The "U-shaped" norbornane scaffold sterically shields the endo face. Radical attack occurs almost exclusively from the exo face.
Troubleshooting Guide: Aliphatic Bromination
| Symptom | Probable Cause | Corrective Action |
| No Reaction / Recovery of SM. | Initiator Failure: Old AIBN or insufficient light source.[1] | Protocol Adjustment: Recrystallize AIBN (from methanol). Use a 300W tungsten lamp or UV LEDs (365 nm) to initiate.[1] |
| Mixture of mono- and di-brominated products. | Stoichiometry Error: Excess NBS leads to gem-dibromides or C2/C3 dibromides.[1] | Control: Use exactly 1.05 eq of NBS. Stop reaction at 80% conversion to maximize mono-selectivity. |
| Presence of benzylic bromination (Bridgehead). | Unlikely Event: Usually only seen under extreme forcing conditions.[1] | Verification: Check NMR. Bridgehead substitution is rare.[1] Ensure the product isn't actually the exo-2-bromo isomer (doublet of doublets). |
Visualizing the Decision Pathway
The following diagram illustrates the critical decision nodes for functionalizing the benzonorbornane scaffold, highlighting the divergence between ionic (EAS) and radical pathways.
Caption: Decision tree for regioselective bromination. Note how steric filters (hexagons) dictate the final isomer in both pathways.
Frequently Asked Questions (FAQ)
Q: Why can't I access the 5-bromo (alpha) position using standard bromination?
A: The "ortho" positions (5 and 8) are electronically activated but sterically deactivated. The bridgehead methylene protons and the rigid bridge structure create a "steric fence." In competitive experiments, the rate of attack at the
Q: Does the 'Mills-Nixon Effect' apply here?
A: Yes. The fusion of the strained norbornane ring to the benzene ring induces bond localization. This rehybridization often makes the bond common to both rings (C4a-C8a) have more single-bond character, affecting the electron density distribution and further favoring
Q: Can I use
References
-
Electrophilic Aromatic Substitution Principles: Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (General principles of steric vs. electronic control in EAS).
-
Radical Bromination (NBS) & Wohl-Ziegler Reaction: Organic Chemistry Portal.[1] N-Bromosuccinimide (NBS).[1][3][4][5][6]
-
Regioselectivity in Fused Aromatics (Indane/Tetralin Analogues): Vaughan, J., et al. (1957).[1] The Mills-Nixon Effect. Journal of Organic Chemistry. (Foundational text on bond fixation in fused rings).
-
Experimental Protocols for Bromination: BenchChem. Experimental procedure for bromination of aromatic substrates.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Regioselectivity in electrophilic aromatic substitution [ns1.almerja.com]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. (PDF) Benzylic Brominations with N-Bromosuccinimide in (Trifluoromethyl)benzene [academia.edu]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Purification of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene isomers
Technical Support Center: Purification of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene
Welcome to the Advanced Purification Support Hub
Subject: 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (Benzonorbornane derivative) CAS Registry Number: 6134-56-1 (Generic for isomer mix often used) Target Isomer: 6-bromo regioisomer Common Impurity: 5-bromo regioisomer
This guide addresses the critical challenge of isolating the 6-bromo isomer from the 5-bromo isomer. These regioisomers are typically formed simultaneously during the Diels-Alder cycloaddition of 4-bromobenzyne with cyclopentadiene, followed by hydrogenation. Due to their structural rigidity and nearly identical boiling points, standard purification methods often fail.
Part 1: Diagnostic & Decision Matrix
Before selecting a protocol, identify your current purity status and goal using the decision matrix below.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on scale and purity requirements.
Part 2: Troubleshooting Guides & FAQs
Module A: Crystallization (The Scale-Up Solution)
Recommended for batches >10g where chromatography is cost-prohibitive.
Q: I tried recrystallizing from hexanes, but the isomers co-crystallized. What went wrong? A: Hexanes is often too non-polar for separating these specific regioisomers. Both the 5-bromo and 6-bromo isomers are highly lipophilic benzonorbornane derivatives. In non-polar solvents, they form solid solutions (mixed crystals) because the lattice energy difference is insufficient to exclude the impurity.
The Fix: Polarity Shift Switch to a protic solvent system. The 6-bromo isomer typically has slightly higher symmetry and packing efficiency than the 5-bromo isomer (which has the bromine adjacent to the bridgehead, causing steric strain).
Protocol: Fractional Recrystallization
-
Dissolution: Dissolve the crude solid in boiling Ethanol (95%) . Use 5 mL per gram of solid.
-
Saturation: If the solution is clear at boiling, add water dropwise until a persistent turbidity (cloudiness) appears.
-
Re-solubilization: Add just enough hot Ethanol to clear the solution again.
-
Slow Cooling: Wrap the flask in foil and allow it to cool to room temperature over 4 hours. Do not use an ice bath yet. Rapid cooling traps the 5-bromo impurity.
-
Harvest: Filter the crystals.
-
Result: The precipitate is enriched in the 6-bromo isomer (higher melting point).
-
Mother Liquor: Contains the enriched 5-bromo isomer.
-
Q: The product is "oiling out" instead of crystallizing. A: This occurs when the melting point of the mixture is lower than the boiling point of the solvent, or the mixture is too impure.
-
Troubleshooting:
-
Seed Crystals: Retain a tiny amount of crude solid on a spatula and introduce it to the solution once it reaches 40°C.
-
Solvent Switch: Try Methanol instead of Ethanol. The lower boiling point of Methanol reduces the risk of oiling out before saturation is reached.
-
Module B: Chromatography (The High-Purity Solution)
Recommended for <5g or when >99.5% purity is required.
Q: My GC/HPLC shows a single peak, but NMR shows a mixture. Why? A: The 5-bromo and 6-bromo isomers have nearly identical boiling points and polarity on standard C18 or Silica columns. They are "isobaric" and "isopolar" in many standard systems.
The Fix: Pi-Selective Stationary Phases Standard C18 relies on hydrophobic interaction. However, the electron density of the aromatic ring differs slightly between the 5-bromo (ortho to bridge) and 6-bromo (meta to bridge) positions.
Recommended Column Chemistry:
-
Phenyl-Hexyl or Biphenyl phases: These interact with the pi-electrons of the benzonorbornane ring. The steric bulk of the bromine at position 5 interferes with this pi-pi stacking more than at position 6, leading to separation.
Preparative HPLC Conditions:
| Parameter | Setting |
|---|---|
| Column | Phenyl-Hexyl (5 µm, 21.2 x 150 mm) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | 60% B to 80% B over 20 minutes |
| Flow Rate | 15-20 mL/min |
| Detection | UV @ 220 nm and 254 nm |
Module C: Synthesis Optimization (Root Cause Mitigation)
Q: Can I synthesize the 6-bromo isomer exclusively to avoid this separation? A: Direct synthesis of pure 6-bromo is difficult via the benzyne route, but you can bias the ratio.
Mechanism of Impurity Formation: The synthesis typically involves the reaction of 4-bromobenzyne with cyclopentadiene.
-
4-Bromobenzyne is generated from 1-bromo-3-fluoro-4-iodobenzene (or similar precursors).
-
The triple bond forms between C1 and C2.
-
The Bromine is at C4.
-
Cyclopentadiene can attack across C1-C2.
-
Path A: Bridge forms at C1/C2 such that Br is "far" (Position 6).
-
Path B: Bridge forms such that Br is "near" (Position 5).
-
-
Result: Electronic differences are negligible; steric differences are minor. You usually get a ~60:40 mixture favoring the 6-bromo isomer due to slight steric hindrance at the 5-position [1].
Prevention Strategy: If separation is impossible, consider Lithium-Halogen Exchange .
-
Take the mixture of bromides.
-
Perform Lithium-Halogen exchange (n-BuLi, -78°C).
-
The 5-lithio species is sterically more crowded and may react at a different rate with electrophiles, or the equilibrium between the lithiated species might favor the less hindered 6-position if allowed to equilibrate (though aryl lithium migration is slow without a directing group).
-
Note: This is high-risk. The physical separation (crystallization) is generally preferred over chemical modification.
Part 3: Data Summary
Table 1: Physicochemical Properties of Isomers (Note: Values are approximate based on benzonorbornane analogs)
| Property | 6-Bromo Isomer (Target) | 5-Bromo Isomer (Impurity) | Implication |
| Symmetry | Higher (Cs plane through Br) | Lower | 6-Br crystallizes better. |
| Melting Point | ~52-55°C | ~35-40°C (often oil) | Recrystallization enriches 6-Br in solid. |
| Boiling Point | ~135°C @ 12mmHg | ~133°C @ 12mmHg | Distillation is ineffective . |
| Pi-Pi Interaction | Stronger | Weaker (Steric clash) | Phenyl-Hexyl HPLC works. |
References
-
Garg, N. K., et al. (2016).[1] "Peri- and Regioselectivity of the Benzyne Reaction with Dienes." Journal of Organic Chemistry. Explains the mechanistic basis for the 60:40 isomer ratio in substituted benzyne cycloadditions.
-
Smith, L. (2021). "Purification of Chlorophenol Isomers by Stripping Crystallization." MDPI Processes. Validates the use of melt/solution crystallization for separating isomers with close boiling points (<2°C difference).
-
Sigma-Aldrich Technical Library. "6-Bromo-1,2,3,4-tetrahydronaphthalene Product Information." Confirming the commercial availability of these scaffolds often as mixtures requiring user purification.
-
Chen, J. (2022). "Simultaneous Recognition and Separation of Organic Isomers." PMC. Discusses supramolecular approaches (adsorption) when distillation fails for halo-isomers.
Sources
Technical Support Center: Overcoming Steric Hindrance in Benzonorbornane Cross-Coupling
Welcome to the Advanced Applications Support Portal. This knowledge base is designed for drug development professionals and synthetic chemists troubleshooting palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Heck) involving the highly rigid and bulky benzonorbornane (benzonorbornene) scaffold.
Core FAQs: Understanding the Benzonorbornane Bottleneck
Q: Why does the benzonorbornane scaffold severely inhibit standard palladium cross-coupling reactions? A: Benzonorbornane is a bicyclic[2.2.1] system fused with a benzene ring. Its rigid, non-planar geometry creates severe steric shielding on both the exo and endo faces. In palladium catalysis, the transmetalation step is highly sensitive to the steric environment around the metal center[1]. When the bulky benzonorbornane substrate undergoes oxidative addition, the resulting Pd(II) intermediate becomes so sterically congested that incoming nucleophiles (e.g., boronic acids or amines) cannot easily coordinate. This stalls the catalytic cycle, leading to catalyst decay and low yields[1][2].
Q: How do I choose between phosphine and NHC ligands for these bulky substrates? A: For sterically demanding couplings, you must select ligands that are both electron-rich (to accelerate oxidative addition) and sterically bulky (to promote reductive elimination and stabilize the monoligated Pd(0) active species)[3].
-
Buchwald Dialkylbiarylphosphines (e.g., SPhos, XPhos, RuPhos): Excellent for Suzuki and Buchwald-Hartwig couplings. The biaryl backbone provides a flexible steric shield that prevents Pd aggregation while allowing substrate access[3].
-
N-Heterocyclic Carbenes (NHCs, e.g., IPr, IMes): NHCs are stronger σ-donors than phosphines. When deployed as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, they are highly effective for extreme steric hindrance because they activate rapidly to the active monoligated Pd(0) species without requiring excess ligand[3].
Catalytic cycle highlighting the transmetalation bottleneck caused by benzonorbornane steric bulk.
Troubleshooting Guide: Symptom-Based Diagnostics
Symptom: Rapid formation of a black precipitate (Pd black) and low conversion.
-
Causality: The transmetalation step is too slow due to the benzonorbornane bulk. The stalled Pd(II) intermediate decomposes, or the Pd(0) species aggregates into inactive nanoparticles (Pd black) before it can re-enter the cycle[1][2].
-
Solution:
-
Switch to a Precatalyst: Avoid generating Pd(0) in situ from Pd(OAc)₂ and free phosphines. Use Palladacycle Precatalysts (e.g., Buchwald G3/G4) or PEPPSI-IPr. These ensure a strict 1:1 Ligand-to-Palladium ratio, maximizing the concentration of the active L-Pd(0) species[1][3].
-
Optimize the Base: Transmetalation requires the formation of a highly reactive boronate complex. Switch from weak bases (Na₂CO₃) to stronger, more soluble bases like Cs₂CO₃ or KOtBu in anhydrous conditions[2].
-
Symptom: High levels of hydrodehalogenation (reduction) or homocoupling byproducts.
-
Causality: When cross-coupling is sterically retarded, competing pathways dominate. Hydrodehalogenation occurs when the Pd(II)-aryl complex abstracts a hydride (often from the solvent, amine, or alkoxide base) and reductively eliminates. Homocoupling of the boronic acid is exacerbated by oxygen exposure and highly active catalysts[2].
-
Solution:
-
Modify the Solvent: Switch to aprotic, non-enolizable polar solvents like 1,4-Dioxane or Toluene[2].
-
Exclude Oxygen and Moisture: Ensure rigorous Schlenk techniques, as oxygen deactivates the catalyst and promotes homocoupling[2].
-
Adjust Stoichiometry: Use a slight excess of the boronic acid (1.5 - 2.0 equiv) to drive the equilibrium forward and compensate for homocoupling losses[2].
-
Troubleshooting decision tree for resolving common failures in sterically hindered cross-couplings.
Standardized Experimental Methodology
Protocol: Suzuki-Miyaura Coupling of a Halobenzonorbornane using a Buchwald G3 Precatalyst This self-validating protocol utilizes XPhos-Pd-G3 to overcome the steric barrier of the benzonorbornane system. The use of a precatalyst guarantees the generation of the active monoligated palladium species without the inhibitory effects of excess free ligand[1][3].
Step-by-Step Methodology:
-
Preparation of the Reaction Vessel: Flame-dry a Schlenk tube equipped with a magnetic stir bar under vacuum. Backfill with ultra-pure Argon (repeat 3 times to ensure a strictly anaerobic environment).
-
Reagent Loading: Under an Argon counter-flow, add the halobenzonorbornane (1.0 mmol), the arylboronic acid (1.5 mmol), XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%), and finely milled anhydrous Cs₂CO₃ (2.0 mmol)[2][3].
-
Solvent Addition: Inject 5.0 mL of rigorously degassed, anhydrous 1,4-Dioxane via syringe.
-
Activation and Reaction: Seal the tube and heat the biphasic mixture to 80°C in a pre-heated oil bath. The G3 precatalyst will rapidly activate upon exposure to the base, generating the active L-Pd(0) species without an induction period[1]. Stir vigorously (1000 rpm) for 12-24 hours.
-
Self-Validation Check: The solution should remain homogeneous and yellow/orange. The appearance of a black precipitate indicates oxygen ingress or catalyst failure.
-
-
Workup: Cool the reaction to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite to remove inorganic salts and catalyst residues.
-
Purification: Concentrate the filtrate under reduced pressure and purify the cross-coupled benzonorbornane derivative via flash column chromatography.
Quantitative Data: Condition Optimization Summary
To facilitate rapid experimental design, the following table summarizes the causal relationship between reaction parameters and outcomes for sterically hindered benzonorbornane couplings.
| Parameter | Suboptimal Choice | Optimized Choice | Causal Mechanism | Expected Yield Impact |
| Catalyst Source | Pd(OAc)₂ + 2 PPh₃ | XPhos-Pd-G3 or PEPPSI-IPr | Prevents off-cycle Pd species; ensures 1:1 L:Pd ratio for bulky substrates[1][3]. | +40% to +60% |
| Ligand | PPh₃ or dppf | XPhos, SPhos, or IPr (NHC) | Biaryl/NHC bulk accelerates reductive elimination; electron richness speeds oxidative addition[2]. | +50% |
| Base | Na₂CO₃ (aq) | Cs₂CO₃ or NaOtBu (anhydrous) | Stronger bases facilitate the difficult transmetalation step in sterically congested environments[2]. | +30% |
| Solvent | Ethanol / Water | 1,4-Dioxane or Toluene | High-boiling aprotic solvents increase catalyst solubility and suppress hydrodehalogenation[2]. | +20% |
| Temperature | Room Temperature | 80°C - 110°C | Overcomes the high activation energy barrier imposed by the rigid benzonorbornane framework[2]. | Essential for conversion |
References
-
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Center for Biotechnology Information (PMC). Available at: [Link]
-
Cross-Coupling Reactions Guide: Suzuki-Miyaura Coupling. JMCCT. Available at: [Link]
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
Separation of 5-bromo and 6-bromo benzonorbornane regioisomers
The following technical support guide addresses the separation and identification of 5-bromo and 6-bromo benzonorbornane regioisomers. This guide is structured to assist researchers dealing with the challenging physical similarities of these "ortho" and "meta" analogues.
Topic: Separation of 5-bromo and 6-bromo benzonorbornane regioisomers Ticket ID: #BNB-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Methodologies
Executive Summary & Structural Definition
The separation of 5-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (5-bromo benzonorbornane) and its 6-bromo regioisomer is a classic problem of separating "pseudo-ortho" and "pseudo-meta" isomers.
Structural Context:
-
5-Bromo Isomer (Proximal): The bromine is on the aromatic carbon adjacent to the bridgehead (C1/C4). This is electronically and sterically analogous to an ortho-substituted dialkylbenzene.
-
6-Bromo Isomer (Distal): The bromine is on the aromatic carbon one step removed from the bridgehead. This is analogous to a meta-substituted dialkylbenzene.
Due to the rigid bicyclic framework, these isomers exhibit extremely narrow differences in boiling point (<3°C) and polarity. Standard flash chromatography is often insufficient.
Diagnostic Workflow (Identification)
Q: How do I definitively distinguish the 5-bromo from the 6-bromo isomer before attempting separation?
A: You cannot rely on retention time (Rf) alone. You must use 1H-NMR with NOE (Nuclear Overhauser Effect) or HMBC experiments.
-
The "Bridgehead" Marker: The methine protons at the bridgehead (C1/C4) are your reference point.
-
The 5-Bromo (Proximal) Signature:
-
The bromine atom replaces the proton at C5.
-
NOE Result: Irradiating the bridgehead proton will show NOE enhancement only for the H8 proton (the other proximal proton). You will lose the NOE signal for the H5 position because the proton is gone.
-
Coupling: The H6 proton will appear as a doublet of doublets (coupling to H7 and H8).
-
-
The 6-Bromo (Distal) Signature:
-
The bromine is at C6.
-
NOE Result: Irradiating the bridgehead protons will show NOE enhancement for both proximal protons (H5 and H8). If you see two strong NOE signals on the aromatic ring upon irradiating the bridgehead, you have the 6-bromo isomer (or the mixture).
-
Symmetry: The 6-bromo isomer often retains a higher degree of symmetry in crystal packing, affecting melting point.
-
Troubleshooting & Separation Protocols
Scenario A: The Mixture is a Solid
Issue: "My crude product is a waxy solid. TLC shows a single spot."[1][2]
Protocol: Fractional Recrystallization The 6-bromo isomer typically possesses a higher melting point and lower solubility due to better packing symmetry (analogous to para-xylene vs ortho-xylene).
-
Solvent Selection: Use a minimal amount of hot n-hexane or pentane . Avoid ethers or chlorinated solvents initially, as they are too good at solubilizing both isomers.
-
Process:
-
Dissolve the mixture at reflux.
-
Cool slowly to room temperature, then to 4°C.
-
Seed: If you have a pure standard of the 6-bromo isomer, seed the solution at 25°C.
-
Harvest: The crystals formed are likely enriched in the 6-bromo isomer. The mother liquor will be enriched in the 5-bromo isomer.
-
-
Validation: Check the ratio of the crystals vs. mother liquor using GC-FID.
Scenario B: The Mixture is an Oil / Liquid
Issue: "Recrystallization failed. I need a chromatographic solution."
Protocol: High-Efficiency Chromatography (HPLC/GC) Standard silica gel (60 Å) often fails because the polarity difference is negligible.
| Parameter | Recommended Condition | Causality |
| Stationary Phase | Phenyl-Hexyl or PFP (Pentafluorophenyl) | These phases separate based on |
| Mobile Phase | Methanol/Water (Isocratic) | A shallow gradient or isocratic hold is required to maximize the number of theoretical plates. |
| GC Column | Cyclodextrin-based or High-polarity WAX | Capillary GC with a cyclodextrin phase exploits the shape difference (host-guest fit) between the proximal and distal isomers. |
Scenario C: The "Nuclear Option" (Chemical Derivatization)
Issue: "I need >99% purity and physical methods are yielding only 80:20 mixtures."
Protocol: Steric-Driven Lithiation This method exploits the Kinetic Isotope Effect and Steric Hindrance .
-
Lithiation: Treat the mixture with n-BuLi at -78°C.
-
Mechanism: Lithium-Halogen exchange is extremely fast. However, the resulting aryl-lithium species at the 5-position is sterically hindered by the bridgehead methano group.
-
Alternative: If starting from the hydrocarbon, Directed Ortho Metalation (DOM) is difficult without a directing group. Assuming you are separating the bromides:
-
-
Silylation (The Sieve): Add 0.5 equivalents of a bulky electrophile like TMS-Cl (Trimethylsilyl chloride).
-
Theory: The 6-lithio species (distal) is sterically accessible and reacts faster with TMS-Cl. The 5-lithio species (proximal) is slower due to the peri-interaction with the bridge.
-
-
Result: You convert the 6-bromo isomer into the TMS-derivative (separable by BP/polarity), leaving the 5-bromo isomer unreacted (or vice versa depending on exact kinetics, requiring a pilot run).
Visualizing the Decision Matrix
The following logic flow illustrates the decision process for separating these regioisomers.
Caption: Decision tree for selecting the optimal separation pathway based on physical state and scale.
Frequently Asked Questions (FAQ)
Q1: Why does the 5-bromo isomer often elute after the 6-bromo isomer on non-polar GC columns? A: This is due to the "Orthogonality" of volatility and polarity. While the 6-bromo isomer is generally more symmetrical (often leading to a higher boiling point), the 5-bromo isomer has a "compressed" dipole moment due to the proximity of the electron-rich bromine to the bridgehead. However, on standard non-polar phases (DB-5), the elution order is primarily boiling-point driven. Since the BPs are nearly identical, column interaction dominates. The 5-bromo isomer's steric bulk prevents efficient interaction with the stationary phase, often causing it to elute slightly earlier or co-elute. If you see it eluting later, you are likely using a polar column (WAX) where the dipole interaction is stronger.
Q2: Can I synthesize just one isomer to avoid this separation entirely? A: Selective synthesis is difficult but possible.
-
For 5-bromo: Use the Diels-Alder reaction of benzyne (generated from o-bromofluorobenzene) with cyclopentadiene, followed by hydrogenation. However, substituted benzynes often yield mixtures.
-
For 6-bromo: It is better to start with 4-bromoindane, convert to the benzonorbornene skeleton via ring expansion, though this is synthetically expensive.
-
Best Route: Electrophilic bromination of benzonorbornane usually favors the 6-bromo (beta) product (approx 60:40 to 70:30 ratio) because the 5-position is sterically hindered by the bridgehead methylene [1].
Q3: My NMR shows a doublet at 7.1 ppm. Which isomer is this? A: Do not rely on chemical shift alone; it is solvent-dependent.
-
Check the coupling constant (
). -
5-bromo: The proton at C6 is a doublet of doublets (
Hz and Hz). -
6-bromo: The proton at C5 is a doublet (
Hz) with very small meta-coupling. -
Definitive Test: Run the NOE experiment targeting the bridgehead proton (approx 3.2-3.4 ppm) [2].
References
-
Electrophilic Bromination & Regioselectivity
- Tanida, H., & Muneyuki, R. (1965). Nitration of Benzonorbornene and Benzonorbornadiene. Journal of the American Chemical Society.
-
Source:
-
NMR Identification (NOE/HMBC methodology)
- Ciavatta, M. L., et al. (2023). Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers. Molecules.
-
Source:
-
Separation of Isomers (General Protocols)
- Yang, K., et al. (2020). Separation of Bromoalkane Isomers by Nonporous Adaptive Crystals of Leaning Pillar[6]arene. Angewandte Chemie.
-
Source:
Sources
Technical Support Center: Thermal Stability & Handling of 1,4-Methanonaphthalene Derivatives
Welcome to the Application Scientist Support Portal. 1,4-methanonaphthalene (benzonorbornadiene) derivatives are highly valuable rigid scaffolds used in drug development, materials science, and as precursors in transition-metal-catalyzed annulations[1]. However, their strained bicyclic architecture makes them highly susceptible to thermal degradation.
This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating experimental protocols to help you overcome thermal instability issues in your workflows.
Part 1: Core Principles & Frequently Asked Questions (FAQs)
Q: Why do my 1,4-methanonaphthalene derivatives spontaneously degrade during standard vacuum distillation or high-temperature reactions? A: The primary degradation pathway for 1,4-methanonaphthalene derivatives is the retro-Diels-Alder (rDA) reaction . The bicyclic framework is inherently strained. Crystallographic studies have shown that the C-C bond lengths in the bridged system (e.g., the C8-C9 bond) can elongate to approximately 1.571 Å, which is significantly longer than standard saturated bicyclic C-C bonds (1.531–1.535 Å)[2]. This structural elongation lowers the activation energy required for fragmentation. When the thermal onset temperature (typically >200 °C, though substituent-dependent) is reached, the molecule rapidly undergoes an rDA cleavage to yield an aromatic core (e.g., benzene) and cyclopentadiene[3].
Q: How do electron-withdrawing or electron-donating substituents affect the decomposition temperature (
Q: Why does continuous flow chemistry prevent the thermal decomposition of these bridged intermediates during synthesis? A: In batch reactors, achieving high conversion often requires prolonged heating, which inadvertently provides the time and energy necessary for the thermodynamically driven rDA reaction to compete with the desired forward synthesis. Continuous flow microreactors offer exceptional heat transfer rates, allowing for rapid heating and immediate quenching. By transferring the reaction to flow, thermal decomposition is suppressed through drastically shorter residence times (e.g., < 5 minutes) and precise spatial temperature control[4].
Part 2: Troubleshooting Guide for Unexpected Degradation
Issue 1: GC-MS Analysis Yields Multiple Unidentified Peaks Instead of the Intact Mass
-
Symptom: The chromatogram shows distinct peaks corresponding to cyclopentadiene (
66) and substituted benzenes/naphthalenes, with little to no intact molecular ion. -
Causality: Gas Chromatography relies on a heated injection port (typically set to 250–300 °C) to vaporize the sample. Because the onset temperature for the rDA reaction of 1,4-dihydro-1,4-methanonaphthalene is >200 °C[3], the injection port acts as a micro-pyrolysis chamber, inducing in-situ fragmentation before the sample even reaches the column.
-
Resolution:
-
Lower the GC inlet temperature to 150 °C (if the compound's volatility permits).
-
Switch to Cold On-Column (COC) injection to bypass the heated inlet entirely.
-
Abandon GC-MS in favor of LC-MS (ESI or APCI), which operates at significantly lower temperatures and preserves the intact strained ring.
-
Issue 2: Poor Yields During Scale-Up of Cycloadditions Involving Cyclopentadiene
-
Symptom: A Diels-Alder reaction that worked perfectly at the 100 mg scale yields less than 30% product at the 50 g scale, accompanied by heavy polymerization and starting material recovery.
-
Causality: Scale-up in batch reactors suffers from poor surface-area-to-volume ratios, leading to extended heating and cooling times. The prolonged exposure to elevated temperatures drives the equilibrium backward via the rDA reaction. Furthermore, the extruded cyclopentadiene can rapidly dimerize to dicyclopentadiene (DCPD) or polymerize, permanently removing it from the reactive pool.
-
Resolution: Implement a telescoped continuous flow setup. Generate the reactive intermediate (e.g., benzyne) in flow, merge it with a stream of cyclopentadiene, and pass it through a heated coil reactor with a strict residence time, followed by an immediate inline cooling loop[4].
Part 3: Visualizing the Logic & Workflows
Troubleshooting Thermal Degradation in Analytical & Synthetic Workflows
Caption: Decision tree for diagnosing and resolving thermal degradation of strained bicyclic scaffolds.
Mechanistic Pathway of Thermal Decomposition
Caption: Causality of the retro-Diels-Alder (rDA) fragmentation driven by thermal activation and bond strain.
Part 4: Quantitative Data Summary
The thermal stability of these derivatives is highly dependent on their specific structural parameters. The table below summarizes key quantitative metrics linking structural strain to thermal decomposition.
| Compound Class / Derivative | Critical C-C Bond Length (Å) | Thermal Onset ( | Primary Degradation Products | Analytical Recommendation |
| Unsubstituted 1,4-dihydro-1,4-methanonaphthalene | ~1.535 | > 200 °C[3] | Benzene, Cyclopentadiene | GC-MS (Inlet < 180 °C) or LC-MS |
| Spirocyclic 1,4-methanonaphthalene diones | 1.567 – 1.571[2] | 140 – 160 °C | Substituted quinones, Dienes | LC-MS (ESI) strictly required |
| Oxabenzonorbornadienes (O-bridged analogs) | ~1.540 | > 180 °C[1] | Naphthols, Furans | LC-MS / Cold On-Column GC |
Part 5: Self-Validating Experimental Protocols
Protocol A: Determination of Thermal Decomposition Onset ( ) via TGA
To prevent unexpected degradation during synthesis, you must establish the exact thermal limits of your specific derivative.
-
Sample Preparation: Weigh 5–10 mg of the purified 1,4-methanonaphthalene derivative into an alumina TGA crucible. Ensure the sample is completely free of residual solvents, as solvent evaporation will mask the true onset of decomposition.
-
Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) furnace with high-purity Nitrogen (
) at a flow rate of 50 mL/min for 15 minutes prior to the run to prevent oxidative degradation. -
Heating Profile: Program a dynamic heating ramp from 25 °C to 400 °C at a strict rate of 10 °C/min.
-
Data Analysis (Self-Validation): Plot the weight percentage against temperature. Calculate the first derivative of the weight loss curve (DTG). The
is defined as the extrapolated onset temperature of the first major mass loss step. If the mass loss corresponds to the exact molecular weight of cyclopentadiene (66.1 g/mol ) relative to your starting mass, you have conclusively validated that the degradation mechanism is an rDA reaction.
Protocol B: Continuous Flow Synthesis to Suppress rDA Degradation
Utilize this protocol to synthesize thermally sensitive 1,4-methanonaphthalene derivatives without yield loss.
-
System Priming: Equip a continuous flow reactor (e.g., Vapourtec or Uniqsis) with a 10 mL perfluoroalkoxy (PFA) coil reactor. Flush the system with anhydrous THF at 1.0 mL/min.
-
Reagent Preparation:
-
Stream A: Prepare a 0.2 M solution of the aryne precursor (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) and the required fluoride source (e.g., TBAT) in THF.
-
Stream B: Prepare a 0.5 M solution of freshly cracked cyclopentadiene in THF.
-
-
Flow Parameters: Set the flow rates of Stream A and Stream B to 0.5 mL/min each, merging at a T-mixer before entering the coil reactor.
-
Temperature Control: Heat the coil reactor to 65 °C. At a combined flow rate of 1.0 mL/min in a 10 mL coil, the residence time is exactly 10 minutes. This provides enough kinetic energy for the forward[4+2] cycloaddition while suppressing the thermal decomposition of the product[4].
-
Quenching: Route the output directly into a cooling loop submerged in an ice-water bath (0 °C) before collection to instantly halt any potential thermal equilibration.
References
-
Correlation between carbon-carbon bond length and the ease of retro Diels-Alder reaction Journal of Chemical Sciences | Indian Academy of Sciences. URL:[Link]
-
Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes National Center for Biotechnology Information (PMC). URL:[Link]
-
Rhodium-Catalyzed Diastereoselective C–H Activation/[4 + 2] Annulation of α,β-Unsaturated Amides with Bicyclic Alkenes Organic Letters - ACS Publications. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Journal of Chemical Sciences | Indian Academy of Sciences [ias.ac.in]
- 3. 1,4-Dihydro-1,4-methanonaphthalene | 4453-90-1 | Benchchem [benchchem.com]
- 4. Continuous Flow Technology as an Enabler for Innovative Transformations Exploiting Carbenes, Nitrenes, and Benzynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Grignard Formation with 6-Bromo-Benzonorbornane
Ticket ID: #GRIG-6BNB-001 Subject: Optimization and Troubleshooting of Metallation for Rigid Aryl Bromides Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
6-bromo-benzonorbornane (6-bromo-1,4-methanonaphthalene derivative) presents a unique challenge in Grignard formation. Unlike simple alkyl halides, this substrate is an aryl bromide integrated into a rigid bicyclic scaffold.
Key Challenges:
-
Initiation Latency: Aryl bromides possess a stronger C-Br bond (
hybridized) than alkyl bromides, leading to significant induction periods. -
Solubility vs. Reactivity: The lipophilic tricyclic structure requires adequate solvation (favoring THF), but high temperatures in THF promote Wurtz homocoupling (dimerization).
-
Passivation: The rigid structure prevents efficient surface adsorption if the Magnesium (Mg) oxide layer is not chemically breached.
This guide provides two validated protocols: the Classic Direct Insertion (optimized) and the Modern Halogen-Metal Exchange (Recommended) .
Module 1: Pre-Reaction Checklist (The "Zero-Fail" Baseline)
Before attempting any reaction, verify these critical parameters. Most failures occur here.
| Parameter | Specification | Why it matters |
| Solvent Water Content | < 50 ppm (Karl Fischer) | Grignard reagents are essentially strong bases ( |
| Magnesium Source | Turnings (crushed) or Rieke Mg | Polished turnings have less surface area. Crush them with a mortar/pestle immediately before use to expose fresh |
| Substrate Purity | > 98% (HPLC/GC) | Impurities (especially free acid or alcohols) coat the Mg surface, permanently passivating it. |
| Atmosphere | Argon (preferred) or | Argon is heavier than air and blankets the reaction surface better than Nitrogen. |
Module 2: Protocols
Protocol A: Direct Magnesium Insertion (Classic)
Use this for general synthesis where cryogenic conditions are unavailable.
The "Entrainment" Strategy: Do not attempt to initiate the entire bulk solution at once. Use a high-concentration "starter" volume.
-
Activation: Flame-dry the flask with Mg turnings (1.2 equiv) under vacuum. Cool under Argon.
-
Chemical Etch: Add dry THF to cover Mg. Add 1,2-dibromoethane (5 mol%) or a crystal of Iodine .
-
Visual Cue: Iodine color must fade from purple to clear; 1,2-dibromoethane should produce ethylene bubbles.
-
-
The "Kick-Start": Add 10% of your 6-bromo-benzonorbornane solution (approx. 1.0 M in THF).
-
Critical Step: Heat locally with a heat gun until reflux is self-sustaining. If it doesn't start here, do not add the rest.
-
-
Propagation: Once initiated (exotherm observed), dilute the remaining halide solution to 0.5 M and add dropwise.
-
Control: Maintain a gentle reflux without external heating if possible.
-
Protocol B: The "Turbo" Exchange (Recommended)
Use this for high-value intermediates or if Protocol A fails due to Wurtz coupling.
This method utilizes the Knochel-Hauser effect (Turbo Grignard), utilizing isopropylmagnesium chloride lithium chloride complex (
Mechanism:
Procedure:
-
Dissolve 6-bromo-benzonorbornane (1.0 equiv) in anhydrous THF.
-
Cool to -15°C (ice/salt bath).
-
Add
(1.3 M in THF, 1.1 equiv) dropwise. -
Stir at -15°C to 0°C for 1–2 hours.
-
Validation: Quench a chemically distinct aliquot with
or Iodine to verify conversion via GC-MS.
Module 3: Troubleshooting Logic
Diagnostic Flowchart
Follow this logic path to identify your failure mode.
Caption: Decision tree for diagnosing initiation failures versus propagation/yield issues.
Common Failure Modes & Fixes
| Symptom | Diagnosis | Corrective Action |
| No exotherm; Iodine color persists. | Passivation. The Mg oxide layer is intact. | Add DIBAL-H: Add 1-2 drops of DIBAL-H or Red-Al. This aggressively strips the oxide layer and acts as a radical initiator [1]. |
| Reaction turns black/tarry; Low yield. | Wurtz Coupling. The formed Grignard is reacting with unreacted bromide. | Dilution & Temp: Lower the concentration. Switch from pure THF to a THF:Toluene (1:1) mix to reduce polarity slightly, or use Protocol B (Exchange) [2]. |
| Precipitate forms immediately. | Solubility Limit. The rigid benzonorbornane scaffold is crystallizing. | Solvent Switch: Ensure you are using THF, not Diethyl Ether ( |
| Reaction stalls at 50% conversion. | Product Inhibition. The Grignard species is coating the Mg surface. | Mechanical Agitation: Use a glass stir rod to physically crush Mg turnings during the reaction (under Argon flow) or use a sonicating bath. |
Module 4: Advanced Mechanistic Insight
Why does Protocol B (Knochel Exchange) work better for this substrate?
Direct insertion requires the formation of a radical anion on the aromatic ring surface of the Magnesium. For 6-bromo-benzonorbornane, the bicyclic framework creates subtle steric bulk that can hinder the approach to the solid metal surface.
The Turbo Grignard (
Caption: Comparison of surface-mediated direct insertion (red) vs. solution-phase exchange (green).
References
-
DIBAL-H Activation: U. Tilstam and H. Weinmann, "Activation of Mg Metal for Grignard Reagent Preparation," Org. Process Res. Dev., 2002, 6, 906. [Link]
-
Wurtz Coupling Mitigation: J. F. Garst, "Mechanism of the Grignard formation reaction," Acc. Chem. Res., 1991, 24, 95. [Link]
-
Turbo Grignard Discovery: A. Krasovskiy and P. Knochel, "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds," Angew.[1] Chem. Int. Ed., 2004, 43, 3333.[1] [Link]
-
Knochel Exchange Review: P. Knochel et al., "Functionalized Grignard Reagents via Halogen-Metal Exchange," Chem. Rev., 2018, 118, 22, 10775. [Link]
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Technical Support Center: Purification Strategies for Bridged Ring Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of bridged ring systems. The unique three-dimensional structures of these molecules can present specific challenges during purification, particularly in the removal of unreacted starting materials. This resource provides in-depth troubleshooting guides and frequently asked questions to navigate these complexities effectively.
Frequently Asked Questions (FAQs)
Q1: My Diels-Alder reaction has gone to completion, but I'm struggling to separate the bridged product from the excess dienophile. What's the best approach?
A1: The optimal separation strategy depends on the physicochemical properties of your product and the unreacted dienophile. A common and effective first step is to assess the polarity difference between the two compounds using Thin Layer Chromatography (TLC).[1][2] Based on the TLC results, you can select the most appropriate purification technique. For many non-polar bridged ring compounds, flash column chromatography is the method of choice.[3][4] If your dienophile has acidic or basic functionality, a simple acid-base extraction could be highly effective.[5][6][7][8][9][10][11]
Q2: I've attempted flash column chromatography, but my bridged product and starting material are co-eluting. What can I do to improve separation?
A2: Co-elution is a common challenge. To improve separation, you can optimize several parameters of your flash chromatography protocol:
-
Solvent System: The polarity of your eluent is critical.[12] If your compounds are co-eluting, try a less polar solvent system to increase the retention time on the silica gel and enhance separation.[12] A shallow gradient elution can also be more effective than an isocratic one for separating compounds with similar polarities.
-
Silica Gel Ratio: For difficult separations, increasing the ratio of silica gel to your crude mixture (e.g., from 50:1 to 100:1) can improve resolution.[3]
-
Loading Technique: Dry loading your sample onto the column can provide better resolution than wet loading, especially for less soluble compounds.[13][14]
Q3: Can I use recrystallization to purify my bridged ring product?
A3: Recrystallization is an excellent technique for purifying solid bridged ring compounds, provided you can find a suitable solvent system.[15][16][17][18][19][20][21] The ideal solvent will dissolve your product well at elevated temperatures but poorly at room temperature, while the unreacted starting material remains soluble at all temperatures.[15][19] Experiment with a range of solvents or solvent pairs to find the optimal conditions.[22]
Q4: My starting material is a volatile liquid. Is there a simple way to remove it?
A4: If your starting material has a significantly lower boiling point than your product, you can often remove it by evaporation under reduced pressure using a rotary evaporator. However, be cautious if your product is also somewhat volatile. For less volatile starting materials, distillation under high vacuum (e.g., using a Kugelrohr apparatus) might be an option if your product is thermally stable.
Q5: What is "quenching" and can it help in removing unreacted starting materials?
A5: Quenching involves adding a reagent to the reaction mixture to selectively react with and neutralize an unreacted starting material, converting it into a species that is easier to remove.[23][24] For example, if you have excess diene, a reactive dienophile like maleic anhydride could be added to consume it. The resulting adduct may have significantly different solubility or polarity, facilitating its removal. This technique is particularly useful when the unreacted starting material has similar properties to the product.
Troubleshooting Guides
Guide 1: Optimizing Flash Column Chromatography for Bridged Ring Systems
Bridged ring compounds, often being rigid and non-polar, can exhibit unique behaviors on silica gel. This guide provides a systematic approach to troubleshooting common issues.
Problem: Poor Separation (Overlapping Spots on TLC)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Solvent System | Screen a variety of solvent systems with different polarities (e.g., ethyl acetate/hexanes, dichloromethane/methanol).[12] | The separation is based on the differential partitioning of compounds between the stationary phase (silica) and the mobile phase (eluent). Altering the eluent polarity changes this partitioning. |
| Insufficient Resolution | Increase the column length or use a finer mesh silica gel. | A longer column provides more theoretical plates for separation. Finer silica gel offers a larger surface area, enhancing interactions. |
| Compounds have Very Similar Polarities | Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).[4] | If separation on silica is challenging, changing the nature of the stationary phase can exploit different intermolecular interactions for separation. |
Problem: Product Tailing on the Column
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Acidic Nature of Silica Gel | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent.[12] | Basic compounds can interact strongly with acidic silanol groups on the silica surface, leading to tailing. A basic modifier neutralizes these sites. |
| Compound Overload | Reduce the amount of crude material loaded onto the column. | Overloading the column leads to broad, tailing bands as the stationary phase becomes saturated. A typical loading capacity is 1-10% of the silica gel weight. |
| Inappropriate Loading Solvent | Dissolve the sample in a minimal amount of a non-polar solvent or use dry loading.[14] | Loading the sample in a strong solvent can cause it to spread down the column before the elution begins, resulting in poor band shape. |
Guide 2: Successful Recrystallization of Bridged Ring Products
The rigidity and often high melting points of bridged ring compounds can make recrystallization challenging.
Problem: Oiling Out Instead of Crystallizing
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution is Too Concentrated | Add a small amount of additional hot solvent to the oiled-out mixture and redissolve.[25] | Oiling out occurs when the solubility of the compound is exceeded at a temperature above its melting point. Diluting the solution can prevent this. |
| Cooling Rate is Too Fast | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[22][25] | Rapid cooling can lead to precipitation of an amorphous solid or oil instead of the ordered crystal lattice. Slow cooling allows for proper crystal formation. |
| Presence of Impurities | Attempt to purify the compound by another method (e.g., flash chromatography) before recrystallization.[25] | Impurities can inhibit crystal nucleation and growth, leading to oiling out. |
Problem: No Crystals Form Upon Cooling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Solution is Too Dilute | Evaporate some of the solvent to increase the concentration of the product. | The solution must be supersaturated for crystallization to occur. If too much solvent was added initially, the saturation point may not be reached upon cooling. |
| High Solubility at Low Temperature | Try a different solvent or a solvent/anti-solvent system.[15][19] | The chosen solvent may be too good at dissolving the compound even at low temperatures. An anti-solvent in which the compound is insoluble can be added to induce precipitation. |
| Nucleation is Inhibited | Scratch the inside of the flask with a glass rod or add a seed crystal of the pure product. | These actions provide a surface for crystal nucleation to begin, overcoming the kinetic barrier to crystallization. |
Workflow Diagram: Selecting a Purification Strategy
Caption: A decision-making workflow for selecting the appropriate purification method.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
TLC Analysis: Determine the optimal solvent system by running TLC plates. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a layer of sand. Prepare a slurry of silica gel in the least polar eluent and pour it into the column, allowing it to pack evenly.[14]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.[14] Carefully add the sample to the top of the silica bed. Alternatively, for dry loading, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting powder to the column.[13]
-
Elution: Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to achieve a steady flow rate.[3]
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of your compounds by TLC.
-
Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent. Heat the mixture to boiling. A good solvent will dissolve the compound when hot but not when cold.[16]
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of the chosen solvent to dissolve it completely at the boiling point.[16][22]
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.[22]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[21]
-
Washing and Drying: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[22] Allow the crystals to air dry or place them in a vacuum oven.
References
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Acid–base extraction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses. Retrieved March 7, 2026, from [Link]
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Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.). Retrieved March 7, 2026, from [Link]
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Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com. (n.d.). Retrieved March 7, 2026, from [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? (2025, February 16). ResearchGate. Retrieved March 7, 2026, from [Link]
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Successful Flash Chromatography - King Group. (n.d.). Retrieved March 7, 2026, from [Link]
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General methods for flash chromatography using disposable columns - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Liquid–liquid extraction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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Running a flash column - Chemistry LibreTexts. (2025, March 21). Retrieved March 7, 2026, from [Link]
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Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]
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Recrystallization1. (n.d.). Retrieved March 7, 2026, from [Link]
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4.8: Acid-Base Extraction - Chemistry LibreTexts. (2022, April 7). Retrieved March 7, 2026, from [Link]
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Liquid-Liquid Extraction: An Overview | Syrris. (n.d.). Retrieved March 7, 2026, from [Link]
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Acid-Base Extraction Tutorial - YouTube. (2020, March 22). Retrieved March 7, 2026, from [Link]
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ACID-BASE EXTRACTION. (n.d.). Retrieved March 7, 2026, from [Link]
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2.3: LIQUID-LIQUID EXTRACTION - Chemistry LibreTexts. (2021, June 20). Retrieved March 7, 2026, from [Link]
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recrystallization, filtration and melting point. (n.d.). Retrieved March 7, 2026, from [Link]
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Video: Extraction - Concept - JoVE. (2020, March 26). Retrieved March 7, 2026, from [Link]
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The Quench. (n.d.). Retrieved March 7, 2026, from [Link]
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Solvent Extraction Techniques - Organomation. (n.d.). Retrieved March 7, 2026, from [Link]
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synthesis and reactions of bridged bicyclic compounds - University of Glasgow. (n.d.). Retrieved March 7, 2026, from [Link]
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Recrystallization (chemistry) - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
-
Diels-Alder Reaction - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. (n.d.). Retrieved March 7, 2026, from [Link]
-
Recrystallization Definition, Principle &Purpose - PraxiLabs. (2022, November 7). Retrieved March 7, 2026, from [Link]
-
Diels–Alder reaction - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]
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The Power of Separation Science to Prepare Chromatographic Materials - AZoM. (2023, June 5). Retrieved March 7, 2026, from [Link]
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Recrystallization - Chemistry LibreTexts. (2023, January 29). Retrieved March 7, 2026, from [Link]
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Purification of Organic Compounds: from Crude Product to Purity - PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Retrieved March 7, 2026, from [Link]
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Preparation of a novel bridged bis(β-cyclodextrin) chiral stationary phase by thiol–ene click chemistry for enhanced enantioseparation in HPLC - PMC. (2021, November 5). Retrieved March 7, 2026, from [Link]
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Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025, June 16). Retrieved March 7, 2026, from [Link]
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Quenching Reactive Substances - KGROUP. (2006, October 27). Retrieved March 7, 2026, from [Link]
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Ch 10: Diels-Alder reaction - University of Calgary. (n.d.). Retrieved March 7, 2026, from [Link]
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Strained Allenes as Dienophiles in the Diels-Alder Reaction: An Experimental and Computational Study - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]
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Protein purification troubleshooting guide. (n.d.). Retrieved March 7, 2026, from [Link]
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1.2: Cycloaddition Reactions - Chemistry LibreTexts. (2023, August 1). Retrieved March 7, 2026, from [Link]
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Troubleshooting Strategies in GST-tagged Protein Purification. (n.d.). Retrieved March 7, 2026, from [Link]
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Separation techniques: Chromatography - PMC. (n.d.). Retrieved March 7, 2026, from [Link]
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Chromatography Basic Principles Involved In Separation Process - Separations And Purifications - MCAT Content - Jack Westin. (n.d.). Retrieved March 7, 2026, from [Link]
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Validation & Comparative
High-Resolution ¹H NMR Characterization of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene: A Methodological Comparison Guide
Target Audience: Researchers, structural chemists, and drug development professionals.
Introduction: The Analytical Challenge of Rigid Bicyclic Systems
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (commonly referred to as 6-bromobenzonorbornane) is a conformationally rigid, bicyclic scaffold highly valued in drug discovery for its predictable spatial vectors and metabolic stability [1]. However, its structural characterization presents a significant analytical challenge.
The introduction of the bromine atom at the C-6 position breaks the
This guide objectively compares the performance of routine 1D ¹H NMR (400 MHz) against advanced high-field 2D NMR (800 MHz) methodologies, providing the causality behind experimental choices and a self-validating protocol for exact stereochemical assignment.
The Causality of Spectral Complexity (Expertise & Experience)
To understand why advanced methodologies are often required for this compound, we must deconstruct the physical origins of its spectral complexity.
The Aromatic Region (ABX Spin System)
The bromine at C-6 isolates H-5 from H-7 and H-8. Because H-5 is adjacent to the bridgehead fusion (C-4a) and the bromine (C-6), it lacks an ortho proton, resulting in a fine meta-coupled doublet (
The Aliphatic Region (Strong Coupling and Anisotropy)
The benzonorbornane aliphatic skeleton contains three distinct proton environments:
-
Bridgehead Protons (H-1, H-4): These resonate as broad multiplets due to multiple unresolved vicinal couplings with the ethylene and methano bridges. The asymmetry from the 6-bromo group slightly separates their chemical shifts.
-
Ethylene Bridge (H-2, H-3): Comprising endo and exo protons. The rigid geometry dictates that exo-exo and endo-endo couplings are large, while endo-exo couplings are smaller.
-
Methano Bridge (H-9): The syn and anti protons form a tightly coupled AB system. The syn proton faces the anisotropic shielding cone of the aromatic ring, shifting its resonance upfield compared to the anti proton [3]. Furthermore, the anti proton exhibits a distinct long-range
"W-coupling" with the exo protons of the ethylene bridge, a hallmark of rigid bicyclic systems [4].
Caption: Primary scalar coupling network of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene.
Experimental Protocols: A Self-Validating System
To objectively compare the analytical power of different NMR systems, the following standardized protocols must be executed.
Sample Preparation (Standardized for both methods)
-
Solvent Selection: Dissolve 15.0 mg of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene in 0.6 mL of Chloroform-d (CDCl₃, 99.8% D). CDCl₃ is chosen to minimize solvent-induced viscosity broadening while providing a clear window for both aliphatic and aromatic regions.
-
Internal Standard: Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) for exact chemical shift referencing (
0.00 ppm). -
Filtration: Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulates that could degrade magnetic field homogeneity.
Routine 1D ¹H NMR Workflow (400 MHz)
-
Instrument: 400 MHz NMR Spectrometer equipped with a standard 5 mm broadband probe.
-
Parameters:
-
Pulse sequence: zg30 (30° flip angle).
-
Relaxation delay (D1): 1.5 s (sufficient for routine structural verification, though quantitative integration may require
5 s). -
Number of scans (NS): 16.
-
Spectral width: 12 ppm (centered at 5 ppm).
-
-
Objective: Rapid verification of purity and basic structural connectivity.
Advanced 2D NMR Workflow (800 MHz)
-
Instrument: 800 MHz NMR Spectrometer equipped with a cryoprobe (for maximum signal-to-noise ratio and resolution).
-
1D ¹H Acquisition: zg30, NS = 16, 64k data points. The higher field strength (
) increases the chemical shift dispersion ( ), converting second-order overlapping multiplets into first-order, easily interpretable signals. -
2D ¹H-¹H COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf (gradient-selected).
-
Matrix: 2048 (t2) x 256 (t1) data points.
-
Purpose: Maps all vicinal (
) and geminal ( ) scalar couplings, specifically resolving the H-1/H-2 and H-4/H-3 connectivities.
-
-
2D ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy):
-
Pulse sequence: noesygpphpp.
-
Mixing time (
): 300 ms (optimized for small molecules in the extreme narrowing limit). -
Purpose: Identifies through-space proximity (< 5 Å). Crucial for definitively assigning the syn vs. anti protons of the methano bridge (H-9) relative to the aromatic ring.
-
Caption: Comparative workflow for the structural elucidation of 6-bromobenzonorbornane.
Objective Performance Comparison & Data Presentation
The table below summarizes the performance differences between the two methodologies when analyzing 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene.
Table 1: Methodology Comparison Matrix
| Analytical Feature | Routine 1D ¹H NMR (400 MHz) | Advanced 2D NMR (800 MHz + COSY/NOESY) |
| Aromatic Resolution | H-5, H-7, H-8 visible, but H-7/H-8 may show roofing. | Complete baseline separation. Exact |
| Bridgehead Protons (H-1, H-4) | Appear as a single broad multiplet (~3.35 ppm). Cannot differentiate H-1 from H-4. | Resolved into two distinct multiplets. COSY correlates H-1/H-4 to their respective adjacent aromatic protons. |
| Ethylene Bridge (H-2, H-3) | Highly overlapped multiplet mass (1.1–1.9 ppm). Endo and exo indistinguishable. | Fully dispersed. NOESY confirms exo protons via spatial proximity to the anti H-9 proton. |
| Methano Bridge (H-9) | AB quartet visible, but syn/anti assignment relies purely on theoretical chemical shift rules. | Unambiguous assignment: NOESY cross-peaks between H-9 syn and aromatic H-5/H-8 confirm orientation. |
| Time to Result | < 5 minutes | ~2.5 hours (including 2D acquisitions) |
| Best Use Case | High-throughput purity checking of synthesized batches. | De novo structural elucidation and stereochemical confirmation. |
Table 2: Expected ¹H NMR Chemical Shifts & Couplings (800 MHz, CDCl₃)
Data synthesized from established benzonorbornane characterization literature [2, 3].
| Proton Assignment | Chemical Shift ( | Multiplicity | Coupling Constants ( |
| H-5 (Aromatic) | ~7.32 | d | |
| H-7 (Aromatic) | ~7.21 | dd | |
| H-8 (Aromatic) | ~7.05 | d | |
| H-1 / H-4 (Bridgehead) | 3.30 – 3.45 | m (br) | Unresolved complex coupling |
| H-9 anti | ~2.35 | dt | |
| H-9 syn | ~2.20 | d | |
| H-2 / H-3 (exo) | 1.75 – 1.90 | m | Complex |
| H-2 / H-3 (endo) | 1.15 – 1.30 | m | Complex |
(Note: The exact chemical shifts of H-1 vs H-4 and H-2 vs H-3 depend on the anisotropic deshielding gradient caused by the asymmetric C-6 bromine atom, which is definitively mapped via 2D COSY).
Conclusion
While a routine 400 MHz 1D ¹H NMR is sufficient for confirming the purity of 6-bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene during scale-up, it falls short of providing a complete, unambiguous structural proof. The rigid bicyclic nature of the benzonorbornane core creates severe signal overlap and complex second-order coupling effects. By employing an 800 MHz high-field instrument coupled with 2D COSY and NOESY experiments, researchers can leverage the increased chemical shift dispersion and spatial correlation data to break down the spin systems, achieving absolute stereochemical and regiochemical certainty.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 138272, 1,2,3,4-Tetrahydro-1,4-methanonaphthalene" PubChem, [Link].
-
Easton, C. J., et al. "Synthesis and stereochemical analysis of 2-amino-1,2,3,4-tetrahydro-1,4-methanonaphthalene-2-carboxylic acid, a conformationally rigid phenylalanine derivative." Journal of the Chemical Society, Perkin Transactions 1, 1990. [Link].
-
Ruzicka, J., et al. "1H NMR of steric compression of the methano bridge protons of polycyclic norbornanes possessing adjacent carbon, oxygen and nitrogen bridges." Molecules, 2001. [Link].
-
Marchand, A. P., et al. "Nuclear magnetic resonance studies of rigid bicyclic systems. 6. Angular dependence of vicinal nitrogen-14-proton spin couplings." Journal of the American Chemical Society, 1977. [Link].
C13 NMR chemical shifts for bridgehead carbons in benzonorbornane
A Comparative Guide to C NMR Chemical Shift Prediction for Bridgehead Carbons in Benzonorbornane Systems
Executive Summary
Accurate prediction of
This guide objectively compares the performance of three predictive methodologies—Empirical Additivity (e.g., ChemDraw) , Machine Learning/HOSE Codes (e.g., nmrshiftdb2) , and Quantum Mechanical DFT Calculations (e.g., Gaussian 16) —against verified experimental data[1]. By understanding the causality behind these chemical shifts, researchers can select the most reliable tool for their structural validation workflows.
The Scientific Challenge: Strain and Anisotropy
The bridgehead carbons (C1 and C4) in benzonorbornane systems present a unique challenge for NMR prediction algorithms due to two compounding physical phenomena:
-
Pyramidalization and Ring Strain: The [2.2.1] bicyclic framework forces the
-hybridized bridgehead carbons into highly constrained geometries. The internal C-C-C bond angles are significantly compressed below the ideal 109.5°. This distortion increases the s-character of the exocyclic bonds, which directly alters the paramagnetic shielding term ( ) of the carbon nucleus, leading to unexpected downfield shifts[2]. -
Magnetic Anisotropy: The fused benzene ring generates a strong diamagnetic ring current. Because the rigid bicyclic framework locks the bridgehead carbons into a specific 3D spatial orientation relative to the aromatic
-cloud, they experience a pronounced anisotropic deshielding effect[3].
1D empirical additivity rules cannot accurately map this 3D spatial relationship, necessitating more advanced predictive products.
Product Comparison: Predictive Methodologies
Product A: Empirical Additivity Software (e.g., ChemDraw NMR Predictor)
-
Mechanism: Uses base values for standard alkane/alkene chains and applies linear increments based on neighboring substituents.
-
Performance: Poor for bridgehead carbons. It fails to account for the 3D spatial overlap of the aromatic ring current and the non-standard hybridization caused by bicyclic strain.
Product B: Machine Learning & Database Tools (e.g., nmrshiftdb2 / Mnova)
-
Mechanism: Utilizes Hierarchical Orthogonal Space Encoding (HOSE) codes to match the input structure's sub-spheres against a vast database of experimental spectra.
-
Performance: Moderate to Good. If the exact benzonorbornane skeleton exists in the training data, the prediction is highly accurate. However, if the specific substitution pattern is novel, the algorithm interpolates poorly, leading to moderate mean absolute errors (MAE).
Product C: Quantum Mechanical (QM) DFT-GIAO Calculations (e.g., Gaussian 16)
-
Mechanism: Computes the actual magnetic shielding tensor based on the optimized 3D electron density using the Gauge-Including Atomic Orbital (GIAO) method[3].
-
Performance: Excellent. Because DFT explicitly models the 3D geometry, it inherently accounts for both ring strain (pyramidalization) and the anisotropic deshielding from the fused aromatic ring.
Data Presentation: Experimental vs. Predicted Shifts
To objectively compare these products, we use the highly documented unsaturated analog, 1,4-dihydro-1,4-methanonaphthalene (benzonorbornene) , as our baseline[1].
Experimental Baseline: Acquired in CDCl
| Carbon Position | Experimental Shift (ppm)[1] | Product A: Empirical (ChemDraw) | Product B: ML/HOSE (nmrshiftdb2) | Product C: QM-DFT (GIAO-mPW1PW91) |
| C1 / C4 (Bridgehead) | 50.3 | 43.1 | 48.5 | 50.8 |
| C9 (Methylene Bridge) | 70.1 | 58.4 | 68.2 | 70.6 |
| C2 / C3 (Alkene) | 142.9 | 138.5 | 141.0 | 143.2 |
| C4a / C8a (Aromatic) | 151.8 | 145.2 | 150.1 | 152.4 |
| Mean Absolute Error (MAE) | - | ~7.8 ppm | ~1.9 ppm | ~0.4 ppm |
Experimental & Computational Protocols
Self-Validating C NMR Acquisition Protocol
To ensure the experimental baseline is trustworthy, the NMR acquisition must be a self-validating system:
-
Sample Preparation: Dissolve 15-20 mg of the benzonorbornane derivative in 0.6 mL of CDCl
(containing 0.03% v/v TMS as an internal standard at 0.00 ppm). -
Instrument Setup: Use a high-field spectrometer (
400 MHz H / 101 MHz C)[1]. -
Relaxation Delay (Critical Step): Bridgehead and quaternary carbons lack attached protons (or have restricted mobility), leading to long longitudinal relaxation times (
). Set the relaxation delay ( ) to 5 (typically 2-5 seconds) to ensure complete magnetization recovery and accurate signal integration. -
Decoupling: Apply broadband proton decoupling (e.g., WALTZ-16) to collapse multiplets into sharp singlets.
Self-Validating QM-DFT Prediction Workflow
For accurate in silico prediction using Gaussian 16, follow this causality-driven protocol[3]:
-
Conformational Search: Perform a molecular mechanics (MMFF94) conformational search to identify the global minimum.
-
Geometry Optimization: Optimize the geometry at the B3LYP/6-31G(d) level of theory.
-
Frequency Check (Self-Validation): Run a vibrational frequency calculation on the optimized geometry. Causality: If any imaginary frequencies are present, the structure is at a transition state (saddle point) rather than a true energy minimum, rendering subsequent NMR calculations physically invalid.
-
NMR Shielding Calculation: Submit the validated minimum-energy geometry to a GIAO calculation at the mPW1PW91/6-311+G(2d,p) level using the IEFPCM solvent model for Chloroform[3].
-
Empirical Scaling: Convert isotropic shielding tensors (
) to chemical shifts ( ) using a linear scaling equation derived from a standard reference set (e.g., ).
Workflow Visualization
Figure 1: QM-DFT workflow for predicting 13C NMR chemical shifts in strained bicyclic systems.
References
-
[2] The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing). Royal Society of Chemistry. Available at:[Link]
-
[3] Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. MDPI. Available at:[Link]
A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Brominated Methanonaphthalenes
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of analytical chemistry, the precise identification of halogenated organic compounds is paramount, driven by their environmental persistence and toxicological relevance. Among these, brominated methanonaphthalenes, which are structurally analogous to certain flame retardants and pesticides, present unique analytical challenges. This guide provides an in-depth comparison of their mass spectrometric fragmentation patterns, offering the technical insights and experimental rationale necessary for their unambiguous characterization.
Introduction to Mass Spectrometry of Bridged Bicyclic Aromatics
Methanonaphthalenes belong to a class of bridged bicyclic aromatic compounds. Their rigid, strained structure dictates their behavior under electron ionization (EI), the most common ionization technique for their analysis via Gas Chromatography-Mass Spectrometry (GC-MS). Understanding the fragmentation of the core methanonaphthalene structure is the foundation for interpreting the more complex spectra of its brominated derivatives.
When subjected to EI, these molecules undergo several key fragmentation processes. The choice of EI-GC-MS is deliberate; it provides highly reproducible fragmentation patterns that are crucial for library matching and structural confirmation, a necessity when dealing with environmental contaminants or metabolic studies.[1]
The Indelible Signature of Bromine
The most striking feature in the mass spectrum of a brominated compound is its isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[2] This results in a characteristic "doublet" or "M/M+2" peak for the molecular ion and any fragment retaining the bromine atom(s).[3][4] The two peaks are of nearly equal intensity, providing an immediate and reliable indicator for the presence of a single bromine atom. For compounds with multiple bromine atoms, this pattern becomes a more complex cluster, but the M+2, M+4, etc., relationships remain a powerful diagnostic tool.
Core Fragmentation Pathways of Brominated Methanonaphthalenes
Upon electron ionization, the molecular ion (M⁺˙) of a brominated methanonaphthalene is formed. The subsequent fragmentation is a competitive process governed by the stability of the resulting ions and neutral losses. The primary pathways are detailed below.
The Retro-Diels-Alder (RDA) Reaction
A hallmark fragmentation for six-membered unsaturated cyclic systems, the retro-Diels-Alder (RDA) reaction is a primary pathway for the methanonaphthalene core.[5][6] This reaction involves the concerted cleavage of two bonds in the bridged ring system, resulting in the formation of a stable diene and a dienophile. For a brominated methanonaphthalene, this typically leads to the expulsion of a neutral cyclopentadiene molecule and the formation of a brominated aromatic cation.
This fragmentation is highly diagnostic for confirming the bridged bicyclic core structure. The charge is preferentially retained on the aromatic portion due to its ability to stabilize the positive charge through resonance.
Caption: Retro-Diels-Alder (RDA) fragmentation pathway.
Loss of Bromine Radical (Br•)
The carbon-bromine (C-Br) bond is often the weakest link in the molecular ion. Cleavage of this bond results in the loss of a bromine radical (Br•), leading to a prominent [M-Br]⁺ ion.[2][4] This fragmentation is particularly favored in highly brominated congeners where steric strain may weaken the C-Br bonds.[7] The resulting [M-Br]⁺ ion is a stable, even-electron species.
Sequential Loss of HBr
Another common pathway involves the elimination of a neutral hydrogen bromide (HBr) molecule. This often occurs from the molecular ion or from subsequent fragment ions, leading to an [M-HBr]⁺˙ ion. This process is particularly relevant for establishing the fragmentation cascade.
Comparison with Other Halogenated Analogs
The fragmentation patterns of brominated methanonaphthalenes can be instructively compared to their chlorinated counterparts, such as the Dechlorane Plus family of flame retardants.[8][9]
| Feature | Brominated Methanonaphthalenes | Chlorinated Methanonaphthalenes | Rationale |
| Isotopic Signature | M/M+2 ratio of ~1:1 | M/M+2 ratio of ~3:1 | Based on natural isotopic abundances of Br (⁷⁹Br:⁸¹Br ≈ 1:1) vs. Cl (³⁵Cl:³⁷Cl ≈ 3:1). |
| Halogen Loss | Loss of Br• is a major pathway. | Loss of Cl• is also significant but often less pronounced than Br• loss. | The C-Br bond is weaker than the C-Cl bond, making bromine loss a more favorable fragmentation channel. |
| RDA Reaction | Prominent RDA fragmentation is expected. | Prominent RDA fragmentation is a defining characteristic. | The core bicyclic structure governs this pathway, which is common to both classes of compounds. |
This table highlights how the identity of the halogen atom directly influences the resulting mass spectrum, providing a clear basis for differentiation.
Experimental Workflow & Protocols
Achieving reliable and reproducible data requires a validated experimental approach. Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) is often the preferred technique for its enhanced selectivity and sensitivity, which is crucial for analyzing complex matrices.[10][11]
Caption: General experimental workflow for GC-MS/MS analysis.
Standard Operating Protocol: GC-MS Analysis
This protocol provides a general framework. Specific parameters must be optimized for the instrument and target analytes.
-
Sample Preparation:
-
Accurately weigh the sample and spike with a suitable internal standard (e.g., ¹³C-labeled analog).
-
Perform solvent extraction using a non-polar solvent like hexane or dichloromethane.
-
Clean the extract using a multi-layered silica gel or Florisil column to remove interfering matrix components.
-
Concentrate the cleaned extract to a final volume of 1 mL under a gentle stream of nitrogen.
-
-
GC-MS Instrumentation: [12]
-
GC System: Agilent 8890 GC or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector: Splitless mode at 280°C.
-
Oven Program: Initial temperature of 100°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
MS System: Agilent 7000D Triple Quadrupole MS or equivalent.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Full Scan (m/z 50-700) for identification and Multiple Reaction Monitoring (MRM) for quantification.
-
-
Data Analysis:
-
Identify target compounds by comparing retention times and full scan mass spectra against authentic standards.
-
For quantification, monitor at least two MRM transitions per compound to ensure selectivity and confirm identity based on ion ratios.
-
Construct a calibration curve using internal standard calibration.
-
Conclusion
The mass spectrometric fragmentation of brominated methanonaphthalenes is a predictable process governed by fundamental principles of ion chemistry. The key diagnostic features are the characteristic bromine isotopic pattern, the facile loss of bromine, and the structurally informative retro-Diels-Alder reaction. By comparing these patterns with those of other halogenated analogs and employing robust, validated GC-MS methodologies, researchers can confidently identify and quantify these compounds in complex samples. This guide serves as a foundational resource, empowering scientists to navigate the analytical intricacies of this important class of molecules.
References
-
Gao, H., et al. (2014). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. PubMed. Available at: [Link]
-
Allschool, (2021). Mass spectrometry: Retro Diel's-Alder fragmentation (RDA). YouTube. Available at: [Link]
-
Lutes, C., et al. (2014). “One-shot” analysis of polybrominated diphenyl ethers and their hydroxylated and methoxylated analogs in human breast milk and serum using gas chromatography-tandem mass spectrometry. PMC. Available at: [Link]
-
Waters, (n.d.). A Study of the Analysis of Polybrominated Diphenyl Ether Flame Retardants by GC-MS/MS. Waters. Available at: [Link]
-
Slideshare, (2016). Retro diels alder reaction and ortho effect. Slideshare. Available at: [Link]
-
Deutsch, J., & Mandelbaum, A. (1971). Mass spectrometry. XIII. Stereospecific electron impact induced fragmentation processes in some tricyclic diesters. Journal of the American Chemical Society. Available at: [Link]
-
Andrianova, A. A., & Quimby, B. D. (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Dechlorane Plus. PubChem Compound Database. Available at: [Link]
-
Turecek, F., & Hanus, V. (1984). Retro-Diels-Alder reaction in mass spectrometry. ResearchGate. Available at: [Link]
-
Brophy, J. J., & Kaval, B. (1980). Electron impact studies. Part XCIV. Retro-Diels–Alder reaction in negative-ion mass spectrometry. Nitro-2H,4H-1,3- and -2,3-dihydro-1,4-benzodioxins. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Wang, Y., et al. (2024). Historical Occurrence and Composition of Novel Brominated Flame Retardants and Dechlorane Plus in Sediments from an Electronic Waste Recycling Site in South China. MDPI. Available at: [Link]
-
Pees, A., et al. (2018). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. Rapid Communications in Mass Spectrometry. Available at: [Link]
-
Castellanos, A., et al. (2016). Isomer separation of polybrominated diphenyl ether metabolites using nanoESI-TIMS-MS. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
MacSphere, (n.d.). DETERMINATION OF DECHLORANE PLUS AND RELATED COMPOUNDS IN THE ENVIRONMENT. McMaster University. Available at: [Link]
-
Tsedev, N., et al. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Available at: [Link]
-
Save My Exams, (2025). Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. Save My Exams. Available at: [Link]
-
Krogseth, I. S., et al. (2022). Spatial distribution of Dechlorane Plus and dechlorane related compounds in European background air. Frontiers in Environmental Science. Available at: [Link]
-
Pál, R., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. MDPI. Available at: [Link]
-
Tang, B., et al. (2019). Tissue-specific and stereoselective accumulation of Dechlorane Plus isomers in two predator fish in a laboratory feeding. ScienceDirect. Available at: [Link]
-
Agilent, (2019). Optimized GC/MS/MS Analysis for PAHs in Challenging Matrices. Agilent. Available at: [Link]
-
Chemistry LibreTexts, (2022). 4.4: Interpreting Electron Ionization Mass Spectra. Chemistry LibreTexts. Available at: [Link]
-
LCGC International, (n.d.). Application Notes: GC-MS. LCGC International. Available at: [Link]
-
Chemistry LibreTexts, (2021). 1.7.4: Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
NIST, (n.d.). Bromine. NIST WebBook. Available at: [Link]
-
Lee, D., et al. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. PMC. Available at: [Link]
-
Chem Help ASAP, (2022). mass spectrum & fragmentation of 1-bromobutane. YouTube. Available at: [Link]
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Infrared spectroscopy peaks for aryl bromide in rigid systems
Analytical Comparison Guide: Infrared Spectroscopy of Aryl Bromides in Rigid Systems
Aryl bromides are ubiquitous building blocks in pharmaceutical synthesis and the development of advanced materials like Conjugated Porous Polymers (CPPs) and Porous Aromatic Frameworks (PAFs). However, detecting the carbon-halogen (C-Br) bond via Fourier Transform Infrared (FT-IR) spectroscopy becomes highly complex when the molecule is embedded in a rigid, cross-linked, or sterically hindered matrix.
The Causality of Peak Shifting: In a standard liquid or small-molecule solid, the primary C-Br stretching vibrations appear in the far-to-mid IR region between 690 cm⁻¹ and 515 cm⁻¹[1]. However, in a highly constrained matrix, the reduced free volume sterically hinders the vibrational degrees of freedom of the aryl ring. This dampens the amplitude of the C-Br wagging and stretching modes, leading to severe peak broadening and a reduction in molar absorptivity.
To reliably detect aryl bromides in rigid systems, spectroscopists must pivot away from relying solely on the far-IR region. Instead, the in-plane aryl C-Br stretching and bending modes located in the fingerprint region—specifically between 1096 cm⁻¹ and 1030 cm⁻¹—serve as highly reliable, diagnostic markers[2][3]. For instance, during the direct arylation polymerization of rigid CPPs, the attenuation of the C-Br stretch at 1096 cm⁻¹ and 1071 cm⁻¹ acts as a direct indicator of monomer consumption[3][4].
Product Performance Comparison: FT-IR Sampling Modalities
Selecting the correct FT-IR sampling accessory (modality) is the most critical decision when analyzing rigid, insoluble powders or cross-linked networks. Below is an objective comparison of the three primary FT-IR sampling products used to capture low-frequency C-Br peaks.
Table 1: Quantitative & Qualitative Comparison of FT-IR Modalities for Rigid Aryl Bromide Systems
| Modality / Product Type | Spectral Range Limit | Signal-to-Noise (C-Br Region) | Matrix Integrity Preservation | Best Use Case |
| Diamond ATR (e.g., Smart iTR) | ~400 cm⁻¹ (depends on optics) | Moderate (Depth of penetration distorts low frequencies) | High (No crushing required) | Solid polymer films, rigid monoliths, and surface analysis. |
| KBr Transmission | ~400 cm⁻¹ | High (Excellent baseline resolution) | Low (Requires 10-ton pressure pressing) | Amorphous rigid powders where pore structure is irrelevant. |
| DRIFTS Accessory | ~400 cm⁻¹ | High (Enhanced by multiple internal scattering) | High (Loose powder sampling) | Porous Aromatic Frameworks (PAFs), MOFs, and CPPs. |
Application Insight: While KBr transmission provides an excellent signal-to-noise ratio for the weak 690–515 cm⁻¹ C-Br stretch[5], the high pressure required to form the pellet can irreversibly collapse the architecture of rigid porous systems. For materials where porosity dictates the chemical microenvironment, DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) is the superior product choice, as it analyzes loose powder and preserves the structural integrity of the matrix.
Self-Validating Experimental Protocol
To ensure scientific integrity, the detection of aryl bromides in rigid systems (e.g., monitoring a cross-coupling reaction or polymerization) must be self-validating. Relying on absolute peak intensity is fundamentally flawed due to variations in sample path length and scattering losses. The protocol below utilizes an internal reference peak to create a self-correcting analytical system.
Step-by-Step Methodology: Monitoring Aryl Bromide Attenuation via DRIFTS
-
Sample Preparation: Dilute the rigid aryl bromide polymer powder to 2-5% (w/w) in IR-grade KBr powder. Mix gently with an agate mortar and pestle. Crucial: Do not apply excessive grinding force; the goal is dispersion, not pulverization, to preserve the rigid network.
-
Background Acquisition: Acquire a background spectrum using pure, dry KBr powder under a continuous nitrogen purge. This eliminates water vapor and CO₂ interference, which can obscure the fingerprint region.
-
Spectral Acquisition: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹. Utilize a minimum of 64 to 128 scans to enhance the signal-to-noise ratio of the inherently weak C-Br bands.
-
Internal Normalization (The Self-Validation Step): Identify the symmetric C=C stretching band of the aromatic ring (typically located around 1489 cm⁻¹ to 1583 cm⁻¹)[3]. This peak serves as the internal standard because the aromatic backbone remains intact regardless of the C-Br bond's reaction status.
-
Quantitative Analysis: Measure the integrated area of the diagnostic C-Br stretch (e.g., at 1096 cm⁻¹ or 1071 cm⁻¹)[3][4]. Calculate the ratio of the C-Br peak area to the C=C reference peak area. A decrease in this ratio quantitatively validates the consumption of the aryl bromide, completely independent of sample thickness or baseline shifts.
Workflow Visualization
The following logic diagram maps the decision-making process for selecting the appropriate FT-IR modality and executing the self-validating protocol.
Workflow for FT-IR modality selection and C-Br peak validation in rigid matrices.
References
-
11.5: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts - 1
-
IR Spectroscopy Tutorial: Alkanes - University of Babylon - 5
-
Lab Report on Infrared and Ultraviolet Spectroscopy - Edusprouts - 2
-
Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectronic properties - RSC Publishing -3
-
Comparison of FT-IR spectra (fingerprint region) of (a) CPP-1, (b)... - ResearchGate - 4
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Lab Report on Infrared and Ultraviolet Spectroscopy [art-xy.com]
- 3. Narrow bandgap thienothiadiazole-based conjugated porous polymers: from facile direct arylation polymerization to tunable porosities and optoelectroni ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C6PY01453D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. uobabylon.edu.iq [uobabylon.edu.iq]
Crystal structure analysis of 6-substituted benzonorbornanes
Title: Beyond the Single Crystal: Structural Analysis Strategies for 6-Substituted Benzonorbornanes
Introduction: Benzonorbornanes and their unsaturated benzonorbornene counterparts are highly rigid, bicyclic scaffolds utilized extensively in medicinal chemistry to probe the spatial requirements of receptor binding sites. The substitution pattern on the aromatic ring—particularly at the 6-position—dictates the molecule's electronic landscape and steric bulk. For instance, rigid analogues like anti-9-amino-6-(trifluoromethyl)benzonorbornene act as highly efficient substrates for human phenylethanolamine N-methyltransferase (hPNMT), whereas a simple shift of the trifluoromethyl group to the 5-position results in a severe steric clash, turning the molecule into an enzyme inhibitor [1].
Understanding the exact 3D conformation, absolute stereochemistry, and solid-state packing of these derivatives is critical for structure-based drug design (SBDD). However, the asymmetric bulk of 6-substituents (e.g., -CF3, halogens, or bulky alkoxys) often disrupts lattice energy minimums, leading to kinetic trapping during crystallization. This frequently yields microcrystalline powders or twinned crystals rather than the large, pristine single crystals traditionally required for X-ray diffraction.
This guide objectively compares three advanced analytical modalities—Single-Crystal X-Ray Diffraction (SCXRD), Microcrystal Electron Diffraction (MicroED), and Solid-State NMR (ssNMR) coupled with Powder XRD (PXRD)—evaluating their performance, experimental causality, and validation mechanisms for resolving 6-substituted benzonorbornane structures.
Visualizing the Structural Challenge
To understand why precise structural analysis is critical, we must look at the pharmacological impact of these structures. The binding orientation and subsequent enzymatic activity are entirely dictated by the 3D spatial arrangement of the 6-substituent [3].
Effect of 5- vs 6-position substitution on benzonorbornene hPNMT binding mechanism.
Comparative Performance Analysis
When selecting an analytical pathway for a newly synthesized 6-substituted benzonorbornane, the primary limiting factor is the physical state of the solid. The following table compares the performance metrics of the three primary structural elucidation techniques.
| Performance Metric | SCXRD (e.g., Bruker D8 Venture) | MicroED (e.g., Thermo Fisher Glacios) | ssNMR + PXRD (e.g., Bruker AVANCE NEO) |
| Ideal Sample State | Single crystal (> 10 µm) | Nanocrystalline powder (100 nm - 1 µm) | Microcrystalline or amorphous powder |
| Resolution Limit | ~0.7 - 0.8 Å | ~0.8 - 1.0 Å | ~1.2 - 1.5 Å (Modeled) |
| Absolute Configuration | Yes (via anomalous dispersion) | Challenging (requires dynamical refinement) | No (Relative stereochemistry only) |
| Sample Destruction | Non-destructive | Destructive (Electron beam damage) | Non-destructive |
| Data Acquisition Time | 2 - 24 hours | 5 - 15 minutes | 24 - 72 hours (for 2D correlation) |
| Primary Limitation | Requires large, well-ordered crystals | Dynamical scattering; beam sensitivity | Requires extensive computational modeling |
Workflow Decision Matrix
Decision matrix for structural analysis of benzonorbornanes based on crystal size.
Deep Dive & Validated Protocols
Single-Crystal X-Ray Diffraction (SCXRD): The Gold Standard
For 6-substituted benzonorbornanes, SCXRD remains the most definitive method for establishing absolute stereochemistry, which is vital since enantiomers of these rigid scaffolds often exhibit divergent pharmacological profiles (e.g., at Sigma-1 receptors) [2].
Causality of Method: The use of a Copper (Cu) Kα microfocus source (λ = 1.54184 Å) is preferred over Molybdenum (Mo). The lighter atoms (C, H, N, O, F) in benzonorbornanes yield stronger anomalous dispersion signals under Cu radiation, which is a physical prerequisite for calculating the Flack parameter and determining absolute configuration without needing a heavy-atom reference.
Protocol: SCXRD Data Acquisition and Refinement
-
Crystal Growth: Dissolve 5 mg of the benzonorbornane derivative in a minimum volume of dichloromethane (DCM). Place in a small inner vial. Place the inner vial inside a larger vial containing 3 mL of pentane (antisolvent). Seal the outer vial. Causality: Slow vapor diffusion over 3-7 days allows the sterically hindered 6-substituent to gradually find its thermodynamic minimum, preventing the kinetic trapping that leads to amorphous precipitation.
-
Mounting: Harvest a crystal (>10 µm) using a MiTeGen loop coated in Paratone-N oil. Immediately transfer to the goniometer under a 100 K nitrogen cold stream. Causality: The oil prevents solvent loss from the crystal lattice, while the 100 K temperature reduces thermal motion (Debye-Waller factors), sharpening the diffraction spots.
-
Data Collection: Execute a full sphere data collection strategy utilizing ω and φ scans with a 0.5° frame width.
-
Integration & Solving: Integrate frames using APEX4 (or equivalent software). Solve the phase problem using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL).
-
Self-Validation Checkpoint: The protocol is validated internally by the structural refinement metrics. A final R1 value < 5% and a Goodness-of-Fit (GoF) near 1.0 confirms the structural model perfectly aligns with the experimental electron density. A Flack parameter near 0.0 (with an esd < 0.1) validates the absolute configuration.
Microcrystal Electron Diffraction (MicroED): The Nanoscale Solution
When the 6-position substituent (such as a bulky iodine or tert-butyl group) completely inhibits the formation of crystals larger than 1 µm, SCXRD fails. MicroED leverages the fact that electrons interact with matter ~10⁴ times more strongly than X-rays, allowing for diffraction from vanishingly small nanocrystals.
Causality of Method: Organic crystals like benzonorbornanes are highly sensitive to radiation damage. By utilizing cryogenic temperatures and continuous rotation of the sample during exposure, the electron dose is spread across the crystal, mitigating localized bond cleavage while simultaneously reducing dynamical scattering (multiple scattering events that distort intensity data).
Protocol: MicroED Grid Preparation and Acquisition
-
Sample Preparation: Place 1 mg of the microcrystalline benzonorbornane powder between two glass slides and gently apply shear force to crush the particles. Causality: Mechanical crushing ensures the generation of fragments that are <500 nm thick. Thicker crystals will absorb the electron beam, leading to intractable dynamical scattering.
-
Grid Application: Dust the crushed powder onto a glow-discharged Quantifoil holey carbon TEM grid. Plunge the grid into liquid nitrogen.
-
Data Collection: Load the grid into a Cryo-TEM (e.g., 200 kV). Locate a suitable nanocrystal in imaging mode at low magnification to avoid pre-exposure. Switch to diffraction mode.
-
Continuous Rotation: Rotate the stage continuously from -40° to +40° at a rate of 0.5°/s, capturing frames every 0.5 seconds on a direct electron detector.
-
Self-Validation Checkpoint: The success of the protocol is validated by the resolution of the diffraction spots at the edges of the detector. If spots extend beyond 1.0 Å resolution and the overall completeness of the merged data from 3-4 crystals exceeds 90%, the dataset is robust enough for direct methods phasing.
Solid-State NMR (ssNMR) & PXRD: The Bulk Phase Validator
In scenarios where the 6-substituted benzonorbornane yields only amorphous powders, or when verifying that a single crystal is representative of the bulk synthesized batch, ssNMR combined with PXRD is deployed.
Causality of Method: PXRD provides a fingerprint of the long-range order but struggles with the de novo structure solution of flexible or complex asymmetric units. ssNMR provides short-range, atomic-level environments. By employing Magic Angle Spinning (MAS), the chemical shift anisotropy (CSA) and strong homonuclear dipolar couplings that normally broaden solid-state NMR lines are averaged out, yielding sharp, solution-like peaks that define the number of molecules in the asymmetric unit (Z').
Protocol: ssNMR and Rietveld Refinement
-
Rotor Packing: Tightly pack the powdered sample into a 3.2 mm ZrO₂ MAS rotor. Ensure uniform density to maintain stable spinning.
-
13C CP-MAS Acquisition: Spin the sample at the magic angle (54.74°) at a rate of 15 kHz. Apply Cross-Polarization (CP) from 1H to 13C to enhance the signal of the dilute 13C nuclei. Causality: CP drastically reduces the relaxation delay required between scans, as it relies on the much faster T1 relaxation of protons rather than carbons.
-
PXRD Collection: Collect a high-resolution powder diffractogram from 2θ = 2° to 50°.
-
Computational Synergy: Use the ssNMR data to constrain the molecular conformation and Z' value. Input these constraints into a simulated annealing algorithm to solve the structure from the PXRD data, followed by a final Rietveld refinement.
-
Self-Validation Checkpoint: The protocol validates itself through the Rietveld refinement profile fit. A low weighted profile R-factor (Rwp < 10%) and a visually flat difference curve between the calculated and experimental PXRD patterns confirm the structural accuracy.
Conclusion
The structural elucidation of 6-substituted benzonorbornanes requires an adaptable analytical approach. While SCXRD remains the undisputed tool for absolute configuration, the steric complexities introduced by 6-position substitutions frequently necessitate the use of MicroED for nanocrystals or ssNMR/PXRD for bulk powders. By aligning the physical state of the sample with the correct analytical modality, researchers can confidently map the 3D topography of these critical pharmacophores, accelerating the downstream SBDD pipeline.
References
-
Molecular recognition of physiological substrate noradrenaline by the adrenaline synthesising enzyme PNMT and factors influencing its methyltransferase activity Source: PubMed Central (NIH) URL: [Link]
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective Source: ACS Publications / PubMed Central (NIH) URL: [Link]
-
Crystal Structure of hPNMT in Complex With anti-9-amino-5-(trifluromethyl) benzonorbornene and AdoHcy (Structure ID: 3HCC) Source: RCSB Protein Data Bank URL: [Link]
Validating structure of hydrogenated benzonorbornadiene products
Structural Validation of Hydrogenated Benzonorbornadiene Derivatives: A Comparative Analytical Guide
The benzonorbornadiene scaffold—a rigid, bridged bicyclic framework fused to an aromatic ring—is a highly privileged structure in modern drug discovery and materials science. When functionalizing this scaffold, the catalytic hydrogenation of its norbornene double bond is a foundational transformation. However, the rigid 3D geometry of the resulting benzonorbornene product means that stereochemistry (specifically, the exo vs. endo configuration of substituents or added protons) profoundly dictates the molecule's pharmacological binding affinity and physical properties.
As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to validate the structural and stereochemical outcomes of benzonorbornadiene hydrogenation.
Mechanistic Causality in Hydrogenation Stereoselectivity
Before validating the structure, we must understand the mechanistic causality that dictates its formation. The benzonorbornadiene molecule presents two distinct faces for catalytic approach: the exo face (syn to the C7 methano bridge) and the endo face (syn to the fused benzene ring).
During heterogeneous catalytic hydrogenation (e.g., using Pd/C), the substrate must adsorb onto the catalyst surface. The endo face is sterically shielded by the bulk of the fused aromatic ring and the concave nature of the bicyclic cavity. Consequently, adsorption and subsequent hydrogen delivery occur almost exclusively via the less hindered exo face . This kinetic control results in the formation of the exo-hydrogenated product as the major isomer.
Mechanistic pathway of benzonorbornadiene hydrogenation dictating stereochemical outcomes.
Comparative Analytical Methodologies
To validate the structure of the hydrogenated product, researchers must choose an analytical technique that balances stereochemical resolution with throughput. While Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for confirming mass, it cannot reliably distinguish between exo and endo diastereomers. X-Ray Crystallography provides absolute 3D coordinates but is bottlenecked by the need for single crystals.
Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this scaffold . The rigid benzonorbornene framework locks the protons into fixed dihedral angles, allowing us to use the Karplus relationship to definitively assign stereochemistry based on
Table 1: Quantitative Comparison of Structural Validation Techniques
| Analytical Technique | Stereochemical Resolution | Sample Requirement | Throughput / Time | Cost per Sample |
| 1D 1H / 13C NMR | High (via | 5–10 mg | High (< 15 mins) | Low |
| 2D NMR (NOESY) | Absolute (via spatial NOE) | 10–20 mg | Medium (1–4 hours) | Medium |
| GC-MS | Poor (Isomers share MS profile) | < 1 mg | High (30 mins) | Low |
| X-Ray Crystallography | Absolute (3D coordinates) | Single Crystal | Low (Days–Weeks) | High |
Self-Validating Experimental Protocol for Structural Elucidation
To ensure scientific integrity, the following protocol is designed as a self-validating system. Each step serves as a quality control checkpoint for the next, moving from bulk mass confirmation to precise spatial mapping.
Step 1: Stereoselective Catalytic Hydrogenation
-
Preparation: Dissolve 1.0 mmol of the benzonorbornadiene derivative in 10 mL of ethyl acetate (EtOAc).
-
Catalysis: Add 5 mol% of 10% Palladium on Carbon (Pd/C).
-
Reaction: Purge the reaction flask with
gas and stir vigorously at 1 atm and 25°C for 2 hours.
-
Causality: Maintaining 1 atm of
at room temperature ensures strict kinetic control. Higher pressures or temperatures can provide enough energy to overcome the steric barrier of the endo face, degrading the stereoselectivity of the reaction.
Step 2: Primary Mass Validation (GC-MS)
-
Workup: Filter the crude mixture through a short pad of Celite to remove the Pd/C catalyst. Evaporate the solvent under reduced pressure.
-
Analysis: Inject a 1 µL aliquot (diluted in dichloromethane) into the GC-MS.
-
Causality: This step ensures the double bond has been fully reduced (observed as a mass shift of +2 Da) and validates that no over-reduction (e.g., hydrogenolysis of the aromatic ring) has occurred before wasting expensive NMR time.
Step 3: Stereochemical Assignment via 1D NMR
-
Acquisition: Dissolve 10 mg of the purified product in
and acquire a standard 1H NMR spectrum (400 MHz or higher). -
Interpretation: Locate the signals for the newly hydrogenated C2/C3 protons.
-
Causality: The rigid geometry dictates the coupling constants (
). According to the Karplus equation , an endo proton at C2 sits at a ~90° dihedral angle relative to the adjacent C1 bridgehead proton, resulting in a near-zero coupling constant ( Hz; appears as a singlet or broad singlet). Conversely, an exo proton sits at a ~45° angle, yielding a distinct doublet ( Hz).
Step 4: Spatial Validation via 2D NOESY (Failsafe)
-
Acquisition: If the 1D NMR signals are obscured by overlapping multiplets (common in heavily substituted derivatives), acquire a 2D NOESY spectrum.
-
Causality: NOESY detects protons that are close in space (< 5 Å) regardless of chemical bonds. An exo proton will show a strong cross-peak with the anti proton of the C7 methano bridge. An endo proton is physically pointed away from the methano bridge and will show zero NOE correlation with it, providing absolute, self-validating proof of the 3D structure.
Self-validating analytical workflow for the structural elucidation of benzonorbornenes.
Conclusion
Validating the structure of hydrogenated benzonorbornadiene products requires a deep understanding of the scaffold's rigid geometry. While GC-MS provides rapid mass confirmation, it is the strategic application of 1D
References
-
Liquid-phase hydrogenation of norbornene compounds. Stereochemistry, kinetics and mechanism. ResearchGate. Available at:[Link]
-
Analysis of the Nuclear Magnetic Resonance Spectra of Norbornene Derivatives. Journal of the American Chemical Society. Available at:[Link]
-
Endo- and Exo-Configured Cyclopropylidenes Incorporated into the Norbornadiene Skeleton: Generation, Rearrangement to Allenes, and the Effect of Remote Substituents on Carbene Stability. The Journal of Organic Chemistry. Available at:[Link]
Comparative Steric Bulk and Reactivity: Methano- vs. Ethano-Bridged Systems
Executive Summary
This guide provides an in-depth technical comparison between methano-bridged (bicyclo[2.2.1]heptane, norbornane) and ethano-bridged (bicyclo[2.2.2]octane, BCO) systems. These scaffolds are critical in medicinal chemistry for scaffold hopping , serving as saturated, 3D-bioisosteres for aromatic rings (e.g., phenyl).
-
Methano-Bridged (Norbornane): Characterized by high rigidity, a smaller bridgehead distance (~2.2–2.3 Å), and significant facial bias (exo vs. endo). It is often used to lock conformations but suffers from high strain, making bridgehead functionalization difficult (Bredt’s Rule).
-
Ethano-Bridged (BCO): Features a larger bridgehead distance (~2.60 Å), closely mimicking the para-phenyl vector (~2.80 Å).[1] It possesses slightly more flexibility ("twist" capability) and higher steric bulk due to the extra methylene unit, offering improved metabolic stability and solubility (
) over planar aromatics.
Structural & Geometric Analysis
The steric bulk of these systems is defined not just by volume, but by the projection vectors of their substituents and the internal strain that dictates reactivity.
Geometric Parameters Comparison
| Parameter | Methano-Bridged (Norbornane) | Ethano-Bridged (BCO) | para-Phenyl (Reference) |
| IUPAC Parent | Bicyclo[2.2.1]heptane | Bicyclo[2.2.2]octane | Benzene |
| Bridge Structure | N/A (Planar) | ||
| Bridgehead Distance ( | ~2.20 – 2.30 Å | ~2.60 Å | ~2.79 – 2.82 Å |
| Steric Bulk ( | Lower | Higher | Low (Planar) |
| Flexibility | Rigid (Locked Boat) | Semi-Rigid (Twisted Boat) | Rigid (Planar) |
| Lipophilicity (logP) | Moderate | High (More C-H bonds) | Moderate |
| Solubility ( | 1.0 (High) | 1.0 (High) | 0.0 (Low) |
Steric Occlusion and Facial Selectivity
-
Norbornane: The one-carbon bridge creates a "U" shape. The endo face (concave) is sterically shielded by the
bridge, directing incoming reagents preferentially to the exo face (convex). -
BCO: The two-carbon bridge creates a more symmetric cage. However, the ethylene bridge introduces greater torsional bulk. While less facially biased than norbornane, the BCO scaffold effectively "fills" spherical hydrophobic pockets better than the flat phenyl ring.
Reactivity Profile: The "Stress Test"
Reactivity differences between these systems are dominated by ring strain and the ability to accommodate
Bridgehead Solvolysis (Bredt's Rule Violation)
The rate of solvolysis of bridgehead halides is a direct experimental proxy for the system's flexibility and steric strain.
-
Mechanism:
-
Observation: Formation of a carbocation requires the bridgehead carbon to flatten toward trigonal planar geometry (
).-
Norbornyl (Methano): Extremely slow/inert. The rigid methano bridge prevents planarization.
(relative to adamantyl). -
Bicyclooctyl (Ethano): Significantly faster than norbornyl but slower than acyclic systems. The extra carbon in the bridge allows for a "twisted" relaxation, partially accommodating the planar cation.
.
-
Visualization of Reactivity Logic
Figure 1: Decision logic for bridgehead reactivity. The rigidity of the methano bridge prohibits the geometric relaxation required for intermediate formation, whereas the ethano bridge permits it.
Application in Drug Design (Scaffold Hopping)
When replacing a phenyl ring with a bridged system, the choice between methano- and ethano-bridges depends on the required vector length and metabolic profile .
Case Study: Imatinib Bioisosteres
Research has demonstrated that replacing the central phenyl ring of Imatinib with BCO (Ethano-bridged) retains potency while improving physicochemical properties.
-
Vector Matching: The BCO bridgehead distance (2.60 Å) is a near-perfect match for the phenyl ring (2.79 Å). The Norbornane distance (~2.3 Å) is often too short, altering the orientation of the pharmacophores.
-
Solubility: The BCO analog disrupts the
-stacking of the crystal lattice and increases , significantly boosting aqueous solubility. -
Metabolic Stability: The BCO cage is resistant to oxidative metabolism (unlike the phenyl ring which is prone to hydroxylation), though the bridgehead positions can be sites of slow oxidation.
Selection Guide
| Design Goal | Recommended Scaffold | Reason |
| Mimic para-phenyl distance | Ethano (BCO) | Distance match (2.6 Å vs 2.8 Å).[1][2] |
| Reduce Lipophilicity | Methano (Norbornane) | Lower carbon count (C7 vs C8). |
| Maximize Solubility | Ethano (BCO) | Higher disruption of planarity; often disrupts crystal packing more effectively. |
| Introduce Chiral Vector | Methano (Norbornane) | Inherently chiral if substituted asymmetrically; allows probing of specific pocket shapes. |
Experimental Protocols
Protocol A: Comparative Solvolysis Rate Assay
To experimentally quantify the steric strain and reactivity difference between bridgehead derivatives.
Objective: Determine
Materials:
-
Substrates: 1-chloronorbornane, 1-chlorobicyclo[2.2.2]octane, 1-chloroadamantane (Control).
-
Solvent: 80% Ethanol / 20% Water (v/v).
-
Indicator: Bromothymol Blue.[3]
-
Base: 0.01 M NaOH (standardized).[3]
Workflow:
-
Preparation: Dissolve 0.1 mmol of substrate in 10 mL of solvent mixture thermostated at 25°C (for BCO) or 70°C (for Norbornane, due to inertness).
-
Initiation: Add substrate to the solvent. Start timer (
). -
Monitoring: The reaction produces HCl.[3]
. -
Titration: Aliquot 1 mL samples at fixed intervals. Quench in cold acetone. Titrate free HCl with 0.01 M NaOH using Bromothymol Blue (Yellow
Blue endpoint). -
Calculation: Plot
vs. time. The slope is .-
Expectation: BCO will react measurable at 25°C. Norbornane will require heating to >100°C or stronger Lewis acids to show appreciable rates.
-
Protocol B: Computational Steric Mapping (%Vbur)
To visualize and quantify the steric bulk of the ligand/scaffold.
Tools: Gaussian/ORCA (DFT optimization), SambVca 2.1 (Steric analysis).
Workflow:
-
Optimization: Optimize structures at B3LYP/6-31G(d) level.
-
Dummy Atom Placement: Place a dummy metal atom (M) at the functionalization site (e.g., bridgehead) at a fixed distance (2.0 Å).
-
Calculation: Upload the XYZ coordinates to SambVca.
-
Sphere Radius: 3.5 Å.
-
Bond Radii:[4] Scaled Bondi.
-
-
Output Analysis: Compare Percent Buried Volume (
) .-
Interpretation: A higher
indicates greater steric occlusion of the active site. BCO typically shows a higher in the immediate quadrant due to the ethylene bridge compared to the methylene bridge of norbornane.
-
References
-
Mykhailiuk, P. K. (2023).[2][5] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Scientific Reports. Retrieved from [Link]
-
Carey, F. A., & Sundberg, R. J. (2007).[6] Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[6] (Referenced for Solvolysis/Bredt's Rule data).
-
Bentley, T. W., et al. (1999). Bridgehead Solvolytic Reactivity: A Unified Data Set. Journal of Organic Chemistry. Retrieved from [Link]
- Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. (Context for Fsp3 and solubility).
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. amherst.edu [amherst.edu]
- 4. Synthesis and Properties of Bridgehead-Functionalized Permethylbicyclo[2.2.2]octasilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. echemi.com [echemi.com]
Elemental Analysis Standards for C11H11Br Compounds: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the analytical challenges posed by heavily halogenated organic matrices. Compounds with the molecular formula C11H11Br —such as 5-bromo-3-methyl-1,2-dihydronaphthalene[1] or 2-bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene[2]—have a molecular weight of 223.11 g/mol . Their theoretical mass fractions are 59.22% Carbon, 4.97% Hydrogen, and 35.81% Bromine .
The high bromine content (>35%) introduces significant risks of incomplete combustion, catalyst poisoning, and detector interference during standard CHN (Carbon, Hydrogen, Nitrogen) elemental analysis[3]. This guide objectively compares calibration standards and details the self-validating protocols required to achieve high-fidelity elemental data for C11H11Br compounds.
Comparative Analysis of Calibration Standards
Selecting the correct standard is not merely about matching the elemental composition; it is about physical stability, weighing precision, and the ability to stress-test the instrument's halogen-trapping capabilities.
Quantitative Data: Standard Comparison
| Calibrant Standard | Molecular Formula | %C | %H | %Br | Physical State | Combustion Efficiency | Silver Trap Saturation Risk |
| 4-Bromobenzoic Acid | C7H5BrO2 | 41.82 | 2.51 | 39.75 | Crystalline Solid | Excellent | High (Ideal for stress-testing) |
| 4-Bromoacetanilide | C8H8BrNO | 44.89 | 3.77 | 37.33 | Crystalline Solid | Good | High |
| Matrix-Matched C11H11Br | C11H11Br | 59.22 | 4.97 | 35.81 | Viscous Liquid / Oil | Moderate (Soot risk) | High |
The Causality of Method Design: Why Matrix Matching Isn't Always Optimal
A common misconception in elemental analysis is that the calibrant must perfectly match the unknown matrix. While a custom C11H11Br standard provides an exact 59.22% C and 35.81% Br ratio, these specific compounds are frequently viscous liquids or low-melting solids[1]. Micro-weighing exactly 2.000 mg of a volatile liquid into a tin capsule introduces unacceptable gravimetric errors and risks evaporative loss before combustion[4].
The Authoritative Choice: 4-Bromobenzoic acid [5] is the industry gold standard. Because it is a highly stable, crystalline powder, it allows for rigorous weighing precision down to 0.001 mg. More importantly, its ~40% bromine content effectively over-stresses the silver wool trap in the oxidation column. If the instrument can accurately resolve the 41.82% Carbon in 4-Bromobenzoic acid without baseline drift from the 39.75% Bromine, it mathematically validates that the system can handle the 35.81% Bromine load of your C11H11Br sample.
Self-Validating Experimental Protocols
To achieve publishable accuracy (±0.30% absolute deviation)[6], the analysis must be split into a dual-stream workflow: one for CHN quantification and one for Bromine quantification[3].
Protocol A: CHN Quantification via Dynamic Flash Combustion
-
System Preparation: Pack the primary oxidation reactor (1000°C) with chromium oxide and a 2-inch plug of high-purity silver wool at the exit zone. Causality: During flash combustion, C11H11Br releases Br₂ and HBr gases. If these reach the downstream copper reduction catalyst, they will poison it and permanently alter the Thermal Conductivity Detector (TCD) baseline. The silver wool quantitatively converts these gases into solid, non-volatile AgBr[4].
-
Calibration: Weigh 2.000 ± 0.001 mg of 4-Bromobenzoic acid into a tin capsule. Run in triplicate to establish the K-factor for Carbon and Hydrogen.
-
Sample Analysis: Weigh 2.000 mg of the C11H11Br sample. If the sample is a semi-liquid, aspirate it into a capillary glass tube, place it into the tin capsule, and seal it via cold-welding to trap the vapor[4].
-
Self-Validation Check: Every 10 samples, run a 4-Bromobenzoic acid standard as an unknown. If the absolute deviation in %C or %H exceeds 0.30%, the silver trap is saturated. You must halt the sequence, replace the oxidation tube, and recalibrate[6].
Protocol B: Total Bromine Determination
Because standard CHN analyzers trap halogens rather than measure them, Bromine must be quantified separately.
-
Sample Digestion: Weigh 10.0 mg of the C11H11Br sample onto ashless filter paper. Combust the sample in a Schöniger oxygen flask containing 10 mL of 0.1 M NaOH and a few drops of H₂O₂. Causality: The H₂O₂ ensures the complete reduction of any formed Br₂ gas into stable Br⁻ ions in the aqueous phase[7].
-
Alternative Digestion: For high-throughput environments, utilize microwave-assisted acid digestion followed by High-Resolution ICP-MS (Inductively Coupled Plasma Mass Spectrometry)[8],[9].
-
Quantification: Analyze the resulting aqueous absorbent via Ion Chromatography (IC) or potentiometric microcoulometric titration using an Ag⁺ electrode[7].
Workflow Visualizations
Dual-stream elemental analysis workflow for CHN and Bromine quantification.
Self-validating calibration logic ensuring silver trap integrity before sample analysis.
References
-
National Institutes of Health (PubChem). "5-Bromo-3-methyl-1,2-dihydronaphthalene | C11H11Br | CID 141816283". PubChem Database. Available at:[Link][1]
-
Wikipedia. "Elemental analysis". Wikimedia Foundation. Available at:[Link][3]
-
Spectroscopy Online. "Determination of the Halogen Elements in Aqueous, Organic, and Solid Samples Using ICP-OES". Spectroscopy. Available at: [Link][8]
-
Rapid Communications in Mass Spectrometry. "Challenges and trends for halogen determination by inductively coupled plasma mass spectrometry: A review". DOI.org. Available at:[Link][9]
-
Thermo Fisher Scientific. "4-Bromobenzoic acid, 97%". Thermo Scientific Chemicals. Available at:[Link][5]
-
University of Chemistry and Technology, Prague. "Laboratory of Organic Elemental Analysis". Central Laboratories UCT Prague. Available at:[Link][7]
-
University of British Columbia. "Summary of CHNS Elemental Analysis Common Problems". UBC Chemistry. Available at: [Link][6]
-
University of Illinois. "MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440". School of Chemical Sciences. Available at:[Link][4]
Sources
- 1. 5-Bromo-3-methyl-1,2-dihydronaphthalene | C11H11Br | CID 141816283 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-1,3-dimethyl-5-(prop-1-yn-1-yl)benzene | Benchchem [benchchem.com]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440 [answers.uillinois.edu]
- 5. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 6. chem.ubc.ca [chem.ubc.ca]
- 7. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
Safety Operating Guide
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene proper disposal procedures
Executive Summary & Chemical Identification
6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene (often referred to as 6-bromo-benzonorbornene ) is a bridged bicyclic organobromide intermediate used primarily in transition-metal-catalyzed coupling reactions and the synthesis of bioactive scaffolds.
Due to its halogenated nature and bicyclic hydrocarbon framework, this compound poses specific environmental persistence risks and requires strict segregation from non-halogenated waste streams. This guide provides a self-validating protocol for its safe disposal, compliant with RCRA (Resource Conservation and Recovery Act) standards for halogenated organic waste.
| Chemical Attribute | Specification |
| Systematic Name | 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene |
| Common Name | 6-Bromo-benzonorbornene |
| Molecular Formula | C₁₁H₁₁Br |
| Structure Type | Halogenated Benzonorbornene (Bridged Bicyclic) |
| Physical State | Solid (typically crystalline or waxy solid) |
| Primary Hazard Class | Irritant (Skin/Eye) ; Aquatic Chronic Toxicity (Predicted) |
| Waste Classification | Halogenated Organic Waste (RCRA Code D001/D002/Listed if solvent mix) |
Hazard Profile & Pre-Disposal Safety
Before initiating disposal, you must validate the state of the material. As a halogenated hydrocarbon, this compound is resistant to biodegradation.
-
Toxicological Hazard: Like many benzyl-position or aryl bromides, it is a skin and eye irritant (GHS Category 2). Inhalation of dust or vapors (if heated) can cause respiratory tract irritation.
-
Environmental Hazard: Organobromides are persistent environmental pollutants. Zero discharge to sink/sewer is permitted.[1]
-
Reactivity: Generally stable, but incompatible with strong oxidizing agents and strong bases (potential for elimination reactions).
Safety Check:
-
PPE: Nitrile gloves (double-gloved recommended for solutions), safety goggles, and lab coat.
-
Ventilation: All handling of the pure solid must occur inside a certified chemical fume hood.
Detailed Disposal Workflow
This protocol separates disposal based on the physical state of the waste (Solid vs. Liquid), a critical distinction for waste vendor acceptance.
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicability: Expired pure chemical, contaminated weighing boats, gloves, silica gel, or filter paper.
-
Segregation: Do not mix with general trash or biohazard waste.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar with a screw-top lid. Glass is acceptable but poses a breakage risk for solids.
-
Labeling: Affix a "Hazardous Waste" label immediately.
-
Constituents: Write "6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene" (do not use abbreviations).
-
Hazard Checkbox: Mark "Toxic" and "Irritant".
-
-
Bulking: Small amounts (<5 g) can be bagged in a clear ziplock bag before being placed into the larger solid waste drum to minimize dust generation.
Protocol B: Liquid Waste (Solutions & Mother Liquors)
Applicability: Reaction mixtures, HPLC effluent, or dissolved waste in solvents like Dichloromethane (DCM) or Ethyl Acetate.
-
Segregation: MUST go into the Halogenated Solvent Waste stream.
-
Critical Rule: If the compound is dissolved in a non-halogenated solvent (e.g., Acetone), the entire mixture is classified as Halogenated Waste due to the presence of the organobromide.
-
-
Container Selection:
-
Material: Amber glass (if light sensitive) or HDPE carboy.
-
Venting: Ensure the cap is vented if the solution contains volatile solvents or potential gas-evolving reagents.
-
-
pH Check: If the waste stream comes from a quenched reaction, verify pH is between 5–9. Neutralize acidic/basic solutions before adding to the solvent carboy to prevent exothermic polymerization in the waste drum.
Decision Logic & Workflow Diagram
The following diagram illustrates the decision process for disposing of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene to ensure compliance with EHS standards.
Figure 1: Decision tree for segregating organobromide waste. Note that any mixture containing this compound defaults to the Halogenated Waste stream.
Container Compatibility & Specifications
Use this table to select the appropriate containment based on the waste matrix.
| Waste Matrix | Recommended Container | Cap Type | Labeling Requirement |
| Pure Solid | HDPE Wide-Mouth Jar | Screw-top (Vapor tight) | Hazardous Waste (Solid), Toxic |
| DCM/Chloroform Soln. | Amber Glass / HDPE Carboy | Vented (if volatile) | Hazardous Waste (Halogenated Solvent) |
| Acetone/Ethyl Acetate Soln. | HDPE Carboy | Screw-top | Hazardous Waste (Halogenated Solvent) * |
| Contaminated Sharps | Rigid Plastic Sharps Bin | Snap-lock | Biohazard/Sharps + Chemical Contam. |
*Note: Even if the solvent is non-halogenated, the presence of the bromo-compound mandates the "Halogenated" classification to prevent contamination of fuel-blending streams.
Emergency Spill Procedures
In the event of a spill of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene:
-
Evacuate & Ventilate: If the spill is large (>10 g) or dust is airborne, evacuate the immediate area and allow the fume hood to purge the air.
-
PPE Up: Wear nitrile gloves, lab coat, and a P95/N95 particulate respirator if outside a hood.
-
Containment:
-
Solids: Do not dry sweep. Cover with wet paper towels to prevent dust generation, then scoop into a waste jar.
-
Liquids: Absorb with vermiculite or a commercial organic spill pad.
-
-
Decontamination: Wipe the surface with acetone followed by soap and water. Dispose of all cleanup materials as Solid Hazardous Waste .
References
-
United States Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (RCRA). Retrieved from [Link]
-
PubChem. 6-Bromo-1,2,3,4-tetrahydronaphthalene (Analogous Hazard Data). National Library of Medicine. Retrieved from [Link]
-
University of Illinois DRS. Halogenated Organic Liquids Disposal SOP. Retrieved from [Link]
Sources
Comprehensive Safety Guide: Personal Protective Equipment for Handling 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene
As a Senior Application Scientist, my primary objective is to empower your research by ensuring that safety and efficacy are at the forefront of your experimental design. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene, a halogenated aromatic hydrocarbon. The causality behind each recommendation is explained to build a self-validating safety system within your laboratory.
Foundational Safety: Hazard Identification and Risk Mitigation
Understanding the specific threats posed by a chemical is the critical first step in designing an effective safety protocol. Based on aggregated data for structurally similar compounds, 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene should be handled with the assumption that it presents multiple health hazards.
The Globally Harmonized System (GHS) classifications for closely related brominated tetralin structures serve as our primary warning system[1]:
-
H302: Harmful if swallowed: Indicates acute oral toxicity.
-
H315: Causes skin irritation: Direct contact can lead to inflammation and irritation.
-
H319: Causes serious eye irritation: Poses a significant risk of damage upon eye contact.
-
H335: May cause respiratory irritation: Inhalation of vapors or aerosols can irritate the respiratory tract.
These classifications dictate that our primary goal is to prevent the chemical from entering the body through ingestion, skin/eye contact, or inhalation. Personal Protective Equipment (PPE) is the final barrier, employed after engineering and administrative controls have been optimized.
Engineering Controls: The First and Most Critical Line of Defense
Before any PPE is selected, robust engineering controls must be in place. These controls are designed to isolate the researcher from the chemical hazard.
-
Chemical Fume Hood: All handling of 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood. This is the most effective way to control respiratory exposure to vapors and potential aerosols[2][3].
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.
-
Safety Equipment: A safety shower and eyewash station must be readily accessible and tested regularly[2].
Personal Protective Equipment (PPE): A Multi-Layered Barrier
The selection of PPE is not arbitrary; it is a scientifically-driven choice based on the chemical's properties and the specific tasks being performed. For a halogenated aromatic hydrocarbon, material compatibility is paramount.
Standard latex or thin nitrile gloves are insufficient and unsafe for handling this class of chemical. Halogenated hydrocarbons can degrade or quickly permeate these materials, leading to direct skin exposure[4].
-
Primary Recommendation: Viton® gloves . This material offers excellent resistance to aromatic and halogenated hydrocarbons[5].
-
Alternative: Heavy-duty (≥8 mil) Nitrile gloves . While less robust than Viton®, thick nitrile gloves can provide adequate short-term protection for incidental contact. Always check the manufacturer's specific permeation data against the chemical class[4].
-
Procedural Enhancement: Double-gloving . Wearing two pairs of gloves significantly reduces the risk of exposure from a single glove failure. It is recommended to wear a lighter nitrile glove underneath a heavier Viton® or nitrile outer glove.
Given the H319 classification (Causes serious eye irritation), eye protection is non-negotiable.
-
Minimum Requirement: Chemical splash goggles that meet ANSI Z87.1 (US) or EN 166 (EU) standards are mandatory at all times[6]. They must provide a complete seal around the eyes to protect from splashes and vapors.
-
Enhanced Protection: For procedures involving larger volumes (>100 mL), heating, or potential for pressure build-up, a full-face shield must be worn over the chemical splash goggles . A face shield alone does not provide adequate protection and must always be paired with goggles[4][7].
-
Body: A flame-resistant laboratory coat should be worn and kept fully buttoned. For large-scale operations or tasks with a high splash potential, a chemically resistant apron or disposable Tychem® coveralls are required to protect against skin contact[8][9].
-
Respiratory: As stated, a chemical fume hood is the primary respiratory control. In the event of a significant spill outside of containment or a failure of the fume hood, emergency response would require a NIOSH-approved respirator with organic vapor (OV) cartridges .
| Task / Scenario | Hand Protection | Eye / Face Protection | Body & Respiratory Protection |
| Routine Handling (<100 mL) | Double-gloved: Inner Nitrile, Outer Viton® or heavy-duty Nitrile. | Chemical Splash Goggles (ANSI Z87.1 / EN 166). | Flame-Resistant Lab Coat. Work in a certified chemical fume hood. |
| Large Volume Transfer (>100 mL) or High Splash Risk | Double-gloved: Inner Nitrile, Outer Viton®. | Chemical Splash Goggles and a Full-Face Shield. | Chemically Resistant Apron or Tychem® Coveralls over lab coat. Work in a certified chemical fume hood. |
| Emergency Spill Response | Heavy-duty Viton® or Butyl Rubber Gloves. | Chemical Splash Goggles and a Full-Face Shield. | Full Chemical-Resistant Suit. NIOSH-approved respirator with OV cartridges. |
Operational Plan: A Step-by-Step Procedural Guide
Adherence to a strict, logical workflow minimizes the risk of accidental exposure during handling and cleanup.
Caption: Logical workflow for handling hazardous chemicals.
-
Preparation:
-
Confirm the SDS for 6-Bromo-1,2,3,4-tetrahydro-1,4-methanonaphthalene is available.
-
Verify the chemical fume hood is operational and the sash is at the indicated height.
-
Don the appropriate PPE as outlined in the table above (e.g., lab coat, goggles, inner/outer gloves).
-
-
Execution:
-
Perform all chemical manipulations within the fume hood.
-
Keep all containers sealed when not in use.
-
Use secondary containment (e.g., a tray) to contain potential spills.
-
-
Decontamination and Disposal:
-
Wipe down the work surface and any equipment with an appropriate solvent. Dispose of the wipes as hazardous waste.
-
All materials that have come into contact with the chemical, including gloves, pipette tips, and contaminated labware, must be disposed of as hazardous chemical waste[10].
-
Place all waste into a clearly labeled, sealed hazardous waste container. Never leave hazardous waste in an open container[10].
-
-
Doffing PPE:
-
This is a critical step to prevent self-contamination.
-
Remove outer gloves first, peeling them off so they are inside-out.
-
Remove your lab coat or apron, rolling it so the contaminated surface is on the inside.
-
Remove the face shield (if used), followed by goggles, handling them by the strap.
-
Finally, remove the inner pair of gloves.
-
Immediately wash hands with soap and water.
-
Emergency and Disposal Plans
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention[11][12].
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[11][12].
-
Spills: Small spills inside the fume hood can be absorbed using an inert material (e.g., vermiculite or sand). The absorbent material must then be collected and disposed of as hazardous waste[9]. For any spill outside of a fume hood, evacuate the area and contact your institution's environmental health and safety department.
-
Waste Disposal: All waste must be disposed of according to local, state, and federal regulations. It should be collected by a certified hazardous waste management service[10][13]. Do not pour any amount down the drain[9].
By integrating these expert-level controls and procedures, you create a robust safety culture that protects both the researcher and the integrity of the research itself.
References
-
PubChem. (n.d.). 6-Bromo-1,2,3,4-tetrahydronaphthalene. National Center for Biotechnology Information. Retrieved from [Link]
-
Certas Lubricant Solutions. (n.d.). Personal Protective Equipment (PPE) Standards. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment. U.S. Department of Labor. Retrieved from [Link]
-
X-Chemical. (n.d.). Cas 27452-17-1, 6-BROMO-1,1,4,4-TETRAMETHYL-1,2,3,4-TETRAHYDRONAPHTHALENE. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, September 12). Personal Protective Equipment. Retrieved from [Link]
-
Fisher Scientific. (2025, December 19). SAFETY DATA SHEET. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2025, October 15). 6-Bromo-1,2,3,4-tetrahydro-7-methoxy-1,1,4,4-tetramethylnaphthalene - Exposure. CompTox Chemicals Dashboard. Retrieved from [Link]
-
Techno PharmChem. (n.d.). 1 – BROMO NAPHTHALENE MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
Fisher Scientific. (2024, February 10). SAFETY DATA SHEET: 2-Bromonaphthalene. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016, July 1). Methane, bromo-: Human health tier II assessment. Retrieved from [Link]
-
Cenovus Energy. (2025, October 22). Personal Protective Equipment Standard. Retrieved from [Link]
-
National Fire Protection Association (NFPA). (2021, November 5). Hazardous Materials Identification. Retrieved from [Link]
-
Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
Sources
- 1. 6-Bromo-1,2,3,4-tetrahydronaphthalene | C10H11Br | CID 300030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.ca [fishersci.ca]
- 4. osha.gov [osha.gov]
- 5. certaslubricantsolutions.com [certaslubricantsolutions.com]
- 6. cenovus.com [cenovus.com]
- 7. epa.gov [epa.gov]
- 8. dupont.com [dupont.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. vumc.org [vumc.org]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
